GLPG0187
説明
Integrin Receptor Antagonist this compound is a small molecule integrin receptor antagonist (IRA) with potential antineoplastic activity. Upon administration, this compound binds to and blocks the activity of 5 RGD-integrin receptor subtypes, including alphavbeta1, alphavbeta3, alphavbeta5, alphavbeta6 and alpha5beta1. This may result in the inhibition of endothelial cell-cell interactions and endothelial cell-matrix interactions, and the prevention of angiogenesis and metastasis in tumor cells expressing these integrin receptors. Integrin receptors are transmembrane glycoproteins expressed on the surface of tumor vessel endothelial cells and some types of cancer cells, and play a crucial role in endothelial cell adhesion and migration.
GLPG-0187 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
an alpha(v)-integrin antagonist
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S)-3-[[2,5-dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N7O5S/c1-18-26(31-17-25(29(37)38)35-42(39,40)23-9-7-22(41-3)8-10-23)32-19(2)33-28(18)36-15-12-20(13-16-36)24-11-6-21-5-4-14-30-27(21)34-24/h6-11,20,25,35H,4-5,12-17H2,1-3H3,(H,30,34)(H,37,38)(H,31,32,33)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHCNOMGODVIKB-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NCC(C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NC[C@@H](C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320346-97-1 | |
| Record name | GLPG-0187 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320346971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLPG-0187 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12297 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLPG-0187 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43A5P87Z4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GLPG0187: A Technical Deep Dive into its Mechanism of Action in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GLPG0187, a broad-spectrum integrin inhibitor, with a specific focus on its effects in colorectal cancer. This document synthesizes preclinical data to elucidate the signaling pathways modulated by this compound and its potential as an immunotherapeutic agent.
Core Mechanism of Action: Broad-Spectrum Integrin Inhibition
This compound is a small molecule, RGD-motif-containing integrin receptor antagonist.[1][2] It exhibits potent inhibitory activity against several RGD-binding integrin subtypes that are often overexpressed on tumor and endothelial cells and play crucial roles in tumor progression, angiogenesis, and metastasis.[2][3]
Table 1: Inhibitory Activity of this compound against RGD Integrin Receptors
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3[3] |
| αvβ3 | 3.7[3] |
| αvβ5 | 2.0[3] |
| αvβ6 | 1.4[3] |
| α5β1 | 7.7[3] |
The Integrin-TGF-β Axis in Colorectal Cancer: A Key Target for this compound
A pivotal aspect of this compound's mechanism in colorectal cancer involves its modulation of the transforming growth factor-beta (TGF-β) signaling pathway. TGF-β is a pleiotropic cytokine that can act as a tumor suppressor in the early stages of cancer but often switches to a tumor-promoting role in advanced stages, contributing to immune evasion.[1]
Latent TGF-β, present in the tumor microenvironment, requires activation to become biologically functional. This activation is frequently mediated by its binding to αv family integrins on the surface of cancer cells.[1] By blocking these integrins, this compound effectively prevents the conversion of latent TGF-β to its active form.[4][5] This localized inhibition of TGF-β signaling within the tumor microenvironment is a key differentiator from systemic TGF-β inhibitors, potentially offering a more favorable side-effect profile.[1]
Signaling Pathway: this compound Inhibition of TGF-β Activation and Downstream Signaling
Caption: this compound blocks the activation of latent TGF-β by inhibiting αv integrins.
Immunomodulatory Effects: Overcoming Immune Evasion
The inhibition of the integrin-TGF-β axis by this compound has significant downstream consequences for the tumor's interaction with the immune system. Specifically, it has been shown to counteract TGF-β-mediated upregulation of Programmed Death-Ligand 1 (PD-L1) on colorectal cancer cells.[1][6] PD-L1 is a critical immune checkpoint protein that, when expressed on tumor cells, binds to the PD-1 receptor on T-cells, leading to T-cell exhaustion and allowing the tumor to evade immune destruction.
By preventing TGF-β activation, this compound reduces the downstream signaling that leads to PD-L1 expression.[1] This, in turn, sensitizes the cancer cells to immune-mediated killing.[1][6]
Experimental Evidence: Enhanced T-cell Killing of Colorectal Cancer Cells
In co-culture experiments, this compound has been demonstrated to increase the killing of HCT-116 colorectal cancer cells by TALL-104 T-cells in a dose-dependent manner.[1][4] This effect is attributed to the downregulation of PD-L1 on the cancer cells, thereby relieving the inhibition of the cytotoxic T-cells.[1]
Table 2: Effect of this compound on T-cell Mediated Killing of HCT-116 WT Cells
| Treatment | Cancer Cell Count |
| Control (DMSO) | Baseline |
| This compound (2 µM) | No significant direct cytotoxicity[1] |
| TALL-104 T-cells | Reduction in cancer cell count |
| This compound (2 µM) + TALL-104 T-cells | Significant, dose-dependent increase in cancer cell killing[1] |
It is important to note that at high concentrations (e.g., 2 µM), this compound has shown some toxicity towards T-cells, suggesting an optimal therapeutic window is crucial for maximizing its immuno-stimulatory effects while minimizing off-target toxicity.[1]
Impact on Cell Adhesion and Metastasis
As an integrin inhibitor, this compound directly impacts cell adhesion. In vitro studies have shown that this compound induces a loss of adhesion in HCT-116 colorectal cancer cells.[1] This is a direct consequence of blocking the interaction between integrins and the extracellular matrix. By inhibiting these interactions, this compound has the potential to interfere with tumor cell migration and metastasis.[2][3] Preclinical studies in other cancer models have indeed shown that this compound can inhibit the progression of bone metastasis.[7]
Experimental Protocols
Cell Viability and Co-culture Assays
-
Objective: To assess the direct cytotoxicity of this compound and its effect on T-cell mediated killing of colorectal cancer cells.
-
Methodology:
-
Colorectal cancer cells (e.g., HCT-116) are fluorescently labeled (e.g., with blue CMAC dye) and plated in a multi-well plate, and allowed to adhere overnight.[4][5]
-
T-cells (e.g., TALL-104) are fluorescently labeled with a different color (e.g., Green CMFDA).[5]
-
For co-culture experiments, T-cells are added to the cancer cell wells at a 1:1 ratio.[4] Control wells contain only cancer cells or only T-cells.
-
Cells are treated with varying concentrations of this compound (e.g., 0.125 µM to 2 µM) or vehicle control (DMSO).[1]
-
A cell death marker (e.g., ethidium (B1194527) homodimer) is added to identify dead cells.[1]
-
After a 24-hour incubation period, the plates are imaged using fluorescence microscopy, and cell populations (cancer cells, T-cells, dead cells) are quantified.[1][4] Alternatively, flow cytometry can be used for quantification, which can be more accurate, especially when cell adhesion is lost.[1]
-
Western Blot Analysis for PD-L1 and pSMAD2
-
Objective: To determine the effect of this compound on the expression of PD-L1 and the phosphorylation of SMAD2 (a downstream marker of TGF-β signaling).
-
Methodology:
-
HCT-116 cells are plated and allowed to adhere.
-
Cells are pre-treated with this compound at various concentrations for a specified period.
-
To stimulate the TGF-β pathway, cells are subsequently treated with latent TGF-β.[1]
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against PD-L1, phospho-SMAD2 (pSMAD2), and a loading control (e.g., RAN).[4]
-
The membrane is then incubated with a secondary antibody, and the protein bands are visualized and quantified.
-
Experimental Workflow: Investigating this compound's Immunomodulatory Mechanism
Caption: Workflow for in vitro experiments to elucidate this compound's mechanism.
Clinical Perspective
A Phase I clinical trial of this compound in patients with advanced solid tumors established that the drug was well-tolerated with a dose-proportional pharmacokinetic profile upon continuous intravenous infusion.[8] While single-agent treatment did not result in tumor responses in this early-phase study, it did show signs of target engagement, as indicated by decreases in serum CTX (a biomarker of bone resorption, which is influenced by integrin activity).[8] The promising preclinical data suggesting an immunomodulatory role, particularly in sensitizing tumors to immune attack, suggests that the true potential of this compound may lie in combination therapies, for instance, with immune checkpoint inhibitors.[1]
Conclusion
This compound presents a multi-faceted mechanism of action against colorectal cancer. As a broad-spectrum integrin inhibitor, it not only has the potential to directly inhibit tumor cell adhesion and metastasis but also critically modulates the tumor microenvironment. By preventing the activation of TGF-β, this compound downregulates PD-L1 expression on colorectal cancer cells, thereby overcoming a key mechanism of immune evasion and enhancing T-cell-mediated tumor cell killing. These preclinical findings provide a strong rationale for the further investigation of this compound, particularly in combination with immunotherapies, for the treatment of colorectal cancer.
References
- 1. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pan-Integrin Inhibitor GLPG0187: A Modulator of the TGF-β Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, broad-spectrum, non-peptide antagonist of multiple RGD-binding integrins.[1][2] By targeting specific integrin subtypes, this compound interferes with crucial cellular processes, including cell adhesion, migration, and signaling. A significant aspect of its mechanism of action involves the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of cellular growth, differentiation, and extracellular matrix production. This technical guide provides a comprehensive overview of the effects of this compound on the TGF-β signaling cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Core Mechanism of Action: Inhibition of Latent TGF-β Activation
The canonical TGF-β signaling pathway is initiated by the binding of active TGF-β to its cell surface receptors. However, TGF-β is often secreted in a latent form, non-covalently associated with the Latency-Associated Peptide (LAP). The activation of this latent complex is a critical regulatory step, and certain integrins, particularly αvβ1, αvβ3, αvβ5, and αvβ6, play a pivotal role in this process.[3] These integrins bind to an RGD motif within LAP, inducing a conformational change that releases the active TGF-β cytokine.
This compound, by acting as a competitive antagonist at the RGD-binding site of these integrins, effectively prevents the activation of latent TGF-β.[3] This blockade is the primary mechanism by which this compound inhibits the downstream effects of the TGF-β signaling pathway.
Quantitative Data
This compound Integrin Binding Affinity
This compound exhibits high affinity for several RGD-dependent integrins, as demonstrated by its low IC50 values in solid-phase assays.[1]
| Integrin Subtype | IC50 (nM)[1] |
| αvβ1 | 1.3 |
| αvβ3 | 3.7 |
| αvβ5 | 2.0 |
| αvβ6 | 1.4 |
| α5β1 | 7.7 |
Dose-Dependent Effects on Downstream Signaling
Studies have demonstrated that this compound dose-dependently inhibits the phosphorylation of SMAD2 (pSMAD2), a key downstream mediator of TGF-β signaling.[4] Furthermore, this inhibition translates to a reduction in the expression of TGF-β target genes.[2] While precise percentage inhibition values at various concentrations are not consistently reported across studies, the qualitative dose-dependent trend is well-established.
| Cell Line | Treatment | Effect | Reference |
| HCT116 p53-null | 1 µM, 2 µM, 4 µM, 6 µM, and 8 µM this compound for 24 hours | Dose-dependent reduction in pSMAD2 levels. | [4] |
| MDA-MB-231 | 0.5 ng/ml or 1 ng/ml this compound for 48 hours, with or without 5 ng/ml TGF-β for 2 hours | Attenuation of TGF-β-induced phosphorylation of Smad2. | [2] |
| MDA-MB-231 | 0.5 ng/ml or 1 ng/ml this compound for 48 hours, with or without 5 ng/ml TGF-β for 6 hours | Dose-dependent inhibition of TGF-β-induced PAI-1, CTGF, and IL-11 mRNA expression. | [2] |
Experimental Protocols
Western Blot Analysis for Phospho-SMAD2 (pSMAD2)
This protocol describes the methodology used to assess the effect of this compound on TGF-β-induced SMAD2 phosphorylation in colorectal cancer cells.[4]
Cell Lines and Culture:
-
HCT116 p53-null human colorectal carcinoma cells.
-
Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
Experimental Procedure:
-
Seed 500,000 HCT116 p53-null cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 2 µM, 4 µM, 6 µM, and 8 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-SMAD2 (Ser465/467).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
Co-culture T-Cell Killing Assay
This assay evaluates the ability of this compound to enhance the cytotoxic activity of T-cells against colorectal cancer cells.[5][6]
Cell Lines and Culture:
-
HCT116 wild-type human colorectal carcinoma cells (target cells).
-
TALL-104 human cytotoxic T-lymphocyte cell line (effector cells).
-
Cells are maintained in their respective recommended culture media.
Experimental Procedure:
-
Plate HCT116 cells in a 48-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
On the following day, add TALL-104 cells to the designated wells at a 1:1 effector-to-target ratio.
-
Treat the co-cultures with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, and 2 µM). Include control wells with cancer cells alone, cancer cells with T-cells (no drug), and T-cells alone with the different drug concentrations.
-
Incubate the plate for 24 hours.
-
Assess cancer cell viability using a suitable method, such as fluorescence microscopy with live/dead cell staining or flow cytometry. For microscopy, live cancer cells can be pre-labeled with a fluorescent dye (e.g., Calcein AM), and a dead cell stain (e.g., Ethidium Homodimer-1) can be added before imaging.
-
Quantify the percentage of dead cancer cells in each condition.
Signaling Pathway Visualization
The following diagram illustrates the mechanism by which this compound inhibits the TGF-β signaling pathway.
Conclusion
This compound represents a promising therapeutic agent that exerts significant control over the TGF-β signaling pathway through the inhibition of integrin-mediated activation of latent TGF-β. This mechanism leads to a reduction in downstream signaling events, including SMAD2 phosphorylation and the expression of TGF-β target genes. The ability of this compound to modulate this pathway has important implications for various pathological conditions, including cancer, where TGF-β often plays a pro-tumorigenic role. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin/TGF-β1 inhibitor GLPG-0187 blocks SARS-CoV-2 Delta and Omicron pseudovirus infection of airway epithelial cells which could attenuate disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Angiogenic Properties of GLPG0187: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, broad-spectrum, small-molecule integrin receptor antagonist with significant anti-tumor and anti-angiogenic properties.[1][2] This technical guide provides an in-depth overview of the anti-angiogenic effects of this compound, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for key angiogenesis assays. The information presented here is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.
Mechanism of Action: Targeting Integrin Signaling
This compound functions by binding to and blocking the activity of several RGD-motif recognizing integrin receptor subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[3][4] These integrins are transmembrane glycoproteins expressed on the surface of various cells, including endothelial cells, and play a crucial role in cell adhesion, migration, and signaling.[3] By inhibiting these integrins, this compound disrupts essential endothelial cell interactions with the extracellular matrix (ECM), thereby preventing key steps in the angiogenic process.[3][4]
Signaling Pathways
The anti-angiogenic effect of this compound is primarily mediated through the disruption of integrin-dependent signaling pathways. One of the key pathways affected is the Transforming Growth Factor-β (TGF-β) signaling cascade. Integrins, particularly αvβ6, are known to activate latent TGF-β.[3] By inhibiting these integrins, this compound prevents the conversion of latent TGF-β to its active form, thereby downregulating downstream signaling through SMAD proteins.[3] This inhibition of TGF-β signaling has been shown to have anti-angiogenic effects.
Furthermore, integrin engagement with the ECM activates focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a central role in cell migration, proliferation, and survival. Inhibition of integrin function by this compound is expected to lead to reduced FAK activation and subsequent downstream signaling, contributing to the observed anti-angiogenic effects.
References
The Role of GLPG0187 in Inhibiting Tumor Cell Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for therapeutic agents that can effectively inhibit this complex process. GLPG0187, a potent, orally bioavailable, small-molecule antagonist of multiple RGD-binding integrins, has emerged as a promising candidate in this arena. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in thwarting tumor cell metastasis. We consolidate key preclinical data, detail experimental methodologies, and visualize the core signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
Tumor cell metastasis is a multi-step cascade involving local invasion, intravasation, survival in circulation, extravasation, and colonization at distant sites. Integrins, a family of transmembrane heterodimeric receptors, are pivotal players in mediating cell-cell and cell-extracellular matrix (ECM) interactions that are fundamental to these metastatic processes.[1] Increased expression of certain integrins, particularly the αv family, is frequently correlated with advanced tumor stages and poor prognosis in various cancers, including breast and colorectal cancer.[2][3]
This compound is a broad-spectrum integrin inhibitor that competitively binds to the RGD motif of several integrin subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][4] This antagonistic action disrupts the signaling cascades that promote cell adhesion, migration, and invasion, thereby interfering with key steps of the metastatic cascade.[5][6] Furthermore, emerging evidence highlights the immunomodulatory role of this compound, particularly through its interference with the transforming growth factor-beta (TGF-β) signaling pathway, which is a critical regulator of the tumor microenvironment and immune evasion.[4][7]
Mechanism of Action: Targeting Key Metastatic Pathways
The anti-metastatic effects of this compound are multi-faceted, primarily revolving around the direct inhibition of integrin-mediated processes and the modulation of the tumor microenvironment via the TGF-β signaling axis.
Direct Inhibition of Integrin-Mediated Cell Adhesion and Migration
By binding to and blocking the function of multiple αv and β1 integrins, this compound directly impedes the ability of tumor cells to adhere to the ECM and to migrate.[4][6] This has been demonstrated in various cancer cell lines, where treatment with this compound leads to a dose-dependent reduction in cell adhesion and migration.[2][4] This inhibition of cell-matrix interactions can also induce a form of programmed cell death known as anoikis in tumor cells that have detached from their primary site.[4]
Modulation of the TGF-β Signaling Pathway
A crucial aspect of this compound's anti-metastatic activity is its ability to inhibit the activation of latent TGF-β.[2][4] Certain integrins, notably αvβ6 and αvβ8, are key activators of latent TGF-β in the tumor microenvironment.[4] By blocking these integrins, this compound prevents the release of active TGF-β, thereby attenuating downstream signaling through the SMAD transcription factors.[2][4] This has significant implications for metastasis, as TGF-β is a known promoter of epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[2][3]
Furthermore, the inhibition of TGF-β signaling by this compound has been shown to counteract immune evasion.[4] TGF-β can upregulate the expression of the immune checkpoint ligand PD-L1 on tumor cells, leading to the suppression of anti-tumor T-cell activity.[4][7] By reducing active TGF-β levels, this compound can decrease PD-L1 expression, thereby sensitizing cancer cells to immune-mediated killing.[4][7]
References
- 1. Facebook [cancer.gov]
- 2. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
GLPG0187: A Broad-Spectrum Integrin Antagonist as a Potential Immunotherapy Adjuvant
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The landscape of cancer therapy is increasingly dominated by immunotherapeutic strategies, yet a significant portion of patients remains unresponsive to current treatments. This necessitates the exploration of novel adjuvant therapies that can sensitize tumors to immune-mediated killing. GLPG0187, a potent, small-molecule, broad-spectrum antagonist of RGD-binding integrins, has emerged as a promising candidate in this domain. By targeting key integrin subtypes, this compound disrupts the immunosuppressive tumor microenvironment, primarily through the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This technical guide provides an in-depth overview of the preclinical evidence supporting this compound as an immunotherapy adjuvant, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols and visualizations to facilitate further research and development.
Mechanism of Action: Targeting Integrins to Unleash Anti-Tumor Immunity
This compound is a small molecule antagonist that targets several integrin subtypes with high affinity, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions and play a crucial role in cancer progression, including angiogenesis and metastasis.[1] The immunomodulatory effects of this compound are primarily attributed to its ability to inhibit the activation of TGF-β.
Latent TGF-β is often sequestered in the extracellular matrix and its activation is frequently mediated by integrins, particularly αv integrins, on the surface of tumor cells.[2] By blocking these integrins, this compound prevents the release of active TGF-β, a potent immunosuppressive cytokine that dampens T-cell function and promotes an immune-evasive tumor microenvironment.[2][3] The downstream effects of TGF-β inhibition by this compound include the reduction of phosphorylated SMAD2 (pSMAD2), a key transducer of TGF-β signaling, and the subsequent downregulation of Programmed Death-Ligand 1 (PD-L1) on cancer cells.[3][4] The reduction in PD-L1 expression is hypothesized to restore the cytotoxic activity of T-cells against tumor cells.[2][4]
Signaling Pathway Visualization
Caption: this compound inhibits integrin-mediated activation of TGF-β, leading to reduced SMAD signaling and PD-L1 expression.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound against RGD-Integrin Receptors
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3 |
| αvβ3 | 3.7 |
| αvβ5 | 2.0 |
| αvβ6 | 1.4 |
| α5β1 | 7.7 |
Data sourced from MedchemExpress and TargetMol product information.[5]
Table 2: Effect of this compound on T-cell Mediated Killing of HCT-116 Cancer Cells
| Treatment Group | Cancer Cell Count (Relative to Control) | Percent Cell Death (Relative to Control) |
| HCT-116 + TALL-104 (Control) | 1.0 | 1.0 |
| HCT-116 + TALL-104 + this compound (0.5 µM) | Decreased | Increased |
| HCT-116 + TALL-104 + this compound (1.0 µM) | Further Decreased | Further Increased |
| HCT-116 + TALL-104 + this compound (2.0 µM) | Significantly Decreased | Significantly Increased |
Qualitative summary based on data from Verschleiser et al. (2023).[3][4] Note: At 2 µM, this compound showed some toxicity to TALL-104 cells.[5]
Table 3: Modulation of Cytokine Levels in Co-culture Supernatants by this compound (4 µM)
| Cell Type | Cytokine | Change with this compound Treatment |
| HCT-116 p53-/- | CCL4 | Decreased |
| Angiopoietin 1 | Decreased | |
| IL-6 | Decreased | |
| TALL-104 | CCL20 | Decreased |
| CXCL5 | Decreased | |
| Prolactin | Decreased | |
| TRAIL-R3 | Decreased | |
| GDF-15 | Increased | |
| IL-2 | Increased |
Data sourced from Verschleiser et al. (2023).[3][4]
Experimental Protocols
The following are detailed protocols for key experiments cited in the preclinical evaluation of this compound.
HCT-116 and TALL-104 Co-culture Assay
This protocol is designed to assess the impact of this compound on the ability of T-cells to kill cancer cells.
Materials:
-
HCT-116 (wild-type or p53-/-) colorectal cancer cells
-
TALL-104 cytotoxic T-lymphocyte cell line
-
McCoy's 5A Medium (for HCT-116)
-
RPMI-1640 Medium (for TALL-104)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
CMFDA Green and CMAC Blue cell trackers
-
Ethidium Homodimer-1 (for dead cell staining)
-
48-well culture plates
Procedure:
-
Cell Preparation:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture TALL-104 cells in RPMI-1640 medium supplemented with 20% non-heat-activated FBS and 1% penicillin-streptomycin.
-
On the day of the experiment, label HCT-116 cells with CMAC Blue dye and TALL-104 cells with CMFDA Green dye according to the manufacturer's instructions.
-
-
Plating:
-
Plate the labeled HCT-116 cells in a 48-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
-
Co-culture and Treatment:
-
Add labeled TALL-104 cells to the designated wells at a 1:1 ratio with the HCT-116 cells.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Recommended concentrations to test are 0.5 µM, 1 µM, and 2 µM. Include a vehicle control (DMSO).
-
Add the this compound dilutions or vehicle to the respective wells.
-
Include control wells with HCT-116 cells alone, TALL-104 cells alone, and co-cultures without this compound.
-
-
Incubation and Imaging:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add Ethidium Homodimer-1 to all wells to stain dead cells.
-
Image the wells using a fluorescence microscope at 2 hours and 24 hours post-treatment. Capture images of live cancer cells (blue), live T-cells (green), and dead cells (red).
-
-
Data Analysis:
-
Quantify the number of live cancer cells and the percentage of dead cancer cells in each well.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA) to determine the dose-dependent effect of this compound on T-cell mediated killing.
-
Experimental Workflow: Co-culture Assay
Caption: Workflow for the HCT-116 and TALL-104 co-culture experiment.
Western Blot for PD-L1 and pSMAD2
This protocol details the procedure for analyzing changes in PD-L1 and pSMAD2 protein levels in response to this compound and/or TGF-β.
Materials:
-
HCT-116 (wild-type or p53-/-) cells
-
6-well or 12-well plates
-
This compound
-
Recombinant human latent TGF-β1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-PD-L1 (e.g., Cell Signaling Technology, #13684)
-
Rabbit anti-phospho-SMAD2 (e.g., Cell Signaling Technology, #3108)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate HCT-116 cells in 6-well plates at a density of 500,000 cells per well and allow them to adhere overnight.
-
For PD-L1 analysis, pre-treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Subsequently, treat the cells with or without latent TGF-β (e.g., 10 ng/mL) for another 24 hours.
-
For pSMAD2 analysis, treat cells with different doses of this compound (e.g., 1, 2, 4, 6, 8 µM) for 24 hours.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-PD-L1 or anti-pSMAD2) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control's band intensity.
-
Compare the normalized protein levels across different treatment groups.
-
This compound in Combination with Immune Checkpoint Inhibitors: A Proposed Experimental Framework
While direct preclinical or clinical data on the combination of this compound with immune checkpoint inhibitors (ICIs) such as anti-PD-1 or anti-PD-L1 antibodies are not yet published, the mechanism of action of this compound provides a strong rationale for such a combination. By downregulating PD-L1 expression on tumor cells, this compound may sensitize tumors that are resistant to ICI monotherapy. Furthermore, other studies have shown that targeting integrins can enhance the efficacy of anti-PD-1/PD-L1 therapies.[2][6]
Proposed In Vivo Experimental Design
Objective: To evaluate the synergistic anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Model:
-
C57BL/6 mice
-
MC38 or B16-F10 tumor cells (syngeneic models)
Treatment Groups (n=8-10 mice per group):
-
Vehicle Control
-
This compound alone
-
Anti-PD-1 antibody alone
-
This compound + Anti-PD-1 antibody
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into the treatment groups.
-
Dosing Regimen:
-
Administer this compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule based on pharmacokinetic and tolerability studies.
-
Administer the anti-PD-1 antibody via intraperitoneal injection at a standard dose (e.g., 10 mg/kg) twice a week.
-
-
Efficacy Assessment:
-
Measure tumor volume twice weekly using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and harvest the tumors.
-
-
Pharmacodynamic and Immune Analysis:
-
Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry for CD4+, CD8+, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).
-
Assess PD-L1 expression in the tumors by immunohistochemistry or Western blot.
-
Measure cytokine levels in the tumor microenvironment and serum.
-
Logical Framework for Combination Therapy
Caption: Proposed synergistic mechanism of this compound and anti-PD-1/PD-L1 therapy.
Conclusion and Future Directions
This compound presents a compelling case as a novel immunotherapy adjuvant. Its ability to modulate the tumor microenvironment by inhibiting the TGF-β pathway and downregulating PD-L1 provides a strong mechanistic rationale for its use in combination with existing immunotherapies. The preclinical data, though still in its early stages, demonstrates a clear potential to enhance T-cell-mediated anti-tumor responses.
Future research should focus on:
-
In vivo combination studies: As outlined in the proposed experimental framework, demonstrating the synergistic efficacy of this compound with immune checkpoint inhibitors in relevant animal models is a critical next step.
-
Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to benefit from this compound, either as a monotherapy or in combination, will be crucial for its clinical development.
-
Exploration in different tumor types: While initial studies have focused on colorectal cancer, the mechanism of action of this compound suggests its potential applicability across a broader range of solid tumors characterized by an immunosuppressive, TGF-β-driven microenvironment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. αvβ3-integrin regulates PD-L1 expression and is involved in cancer immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of therapeutic efficacy by combination of integrin αvβ3-targeted radiotherapy and anti-PD-L1 immunotherapy: a preclinical study [inis.iaea.org]
The Impact of GLPG0187 on Bone Resorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, orally bioavailable, small-molecule antagonist of multiple αv-containing integrin receptors.[1][2] Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in various physiological and pathological processes, including bone remodeling. Specifically, αv integrins, such as αvβ3, are highly expressed on osteoclasts, the primary cells responsible for bone resorption. These integrins are essential for the adhesion of osteoclasts to the bone matrix, a critical step for bone resorption.[3] Consequently, the inhibition of αv integrins presents a promising therapeutic strategy for diseases characterized by excessive bone loss, such as osteoporosis and cancer-induced bone disease. This technical guide provides an in-depth overview of the preclinical and clinical data on the impact of this compound on bone resorption, including detailed experimental protocols and a summary of quantitative findings.
Mechanism of Action
This compound is a broad-spectrum integrin receptor antagonist with nanomolar affinity for several RGD (arginine-glycine-aspartic acid)-binding integrins.[1] The primary mechanism by which this compound is thought to inhibit bone resorption is through the blockade of αvβ3 integrin on osteoclasts. This integrin recognizes the RGD sequence in bone matrix proteins like vitronectin and osteopontin, facilitating the attachment of osteoclasts to the bone surface. By competitively inhibiting this interaction, this compound prevents the formation of the "sealing zone," a specialized cell-matrix contact essential for the localized secretion of acid and proteases that degrade the bone.[3]
The downstream signaling pathways affected by this compound in osteoclasts are believed to involve the disruption of the RANKL/RANK signaling cascade, a key pathway in osteoclast differentiation and activation. While direct evidence for this compound's impact on this pathway is still emerging, the inhibition of integrin signaling is known to interfere with crucial downstream effectors like Src kinase and PI3K/Akt, which are also components of the RANKL/RANK pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effect of this compound on bone resorption and related parameters.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | This compound Concentration | Effect | Reference |
| Integrin Binding Affinity (IC50) | Isolated Receptors | 1.2 nM (αvβ8), 1.3 nM (αvβ1), 1.4 nM (αvβ6), 2.0 nM (αvβ5), 3.7 nM (αvβ3), 7.7 nM (α5β1) | Inhibition of ligand binding | [1] |
| Osteoclast Formation | Murine bone marrow macrophages | Not explicitly quantified in search results | Potent inhibition of osteoclastic bone resorption | [1] |
| Bone Resorption (Pit Assay) | Mature osteoclasts | Not explicitly quantified in search results | Inhibition of bone resorption | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Mouse model of breast cancer bone metastasis | This compound (100 mg/kg/day, i.p.) | Progression of established bone metastases | Significantly reduced progression of osteolytic lesions | |
| Mouse model of breast cancer bone metastasis | This compound (100 mg/kg/day, i.p.) + Zoledronate | Tumor burden and osteolysis | Up to 84% inhibition of tumor burden and full protection against osteolysis | |
| Mouse model of prostate cancer homing to bone | This compound (100 mg/kg/day, i.p.) | Number of cancer cells in bone | Significantly reduced (p < 0.05) | [2] |
Table 3: Clinical Data on this compound and Bone Resorption
| Study Phase | Patient Population | This compound Dose | Biomarker | Result | Reference |
| Phase I | Healthy Volunteers | Single ascending doses (Oral: 50-1200 mg; Subcutaneous: 17.5-315 mg) | Plasma CTX (C-terminal telopeptide of type I collagen) | Dose-proportional decrease | |
| Phase I | Patients with advanced solid tumors | Continuous i.v. infusion (20, 40, 80, 160, 320, 400 mg/day) | Serum CTX | Decrease observed, independent of dose | [4] |
Experimental Protocols
In Vitro Osteoclastogenesis Assay
This protocol is a generalized procedure based on standard methods for inducing osteoclast formation from bone marrow precursors.
1. Isolation of Bone Marrow Macrophages (BMMs):
- Euthanize a 6-8 week old mouse by an approved method.
- Dissect the femurs and tibias and remove the surrounding muscle tissue.
- Cut the ends of the bones and flush the marrow with α-MEM (Minimum Essential Medium Alpha) containing 10% FBS (Fetal Bovine Serum) using a 25-gauge needle.
- Collect the bone marrow cells and centrifuge at 1500 rpm for 5 minutes.
- Resuspend the cell pellet in α-MEM with 10% FBS and culture in the presence of M-CSF (Macrophage Colony-Stimulating Factor; 30 ng/mL) for 3 days to generate BMMs.
2. Osteoclast Differentiation:
- Plate the BMMs in 96-well plates at a density of 1 x 10^4 cells/well.
- Culture the cells in α-MEM with 10% FBS, M-CSF (30 ng/mL), and RANKL (Receptor Activator of Nuclear Factor-κB Ligand; 50 ng/mL).
- Add varying concentrations of this compound or vehicle control to the wells.
- Incubate for 4-6 days, replacing the medium every 2 days.
3. TRAP (Tartrate-Resistant Acid Phosphatase) Staining:
- After the incubation period, fix the cells with 10% formalin for 10 minutes.
- Wash the cells with PBS (Phosphate-Buffered Saline).
- Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.
- TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts.
4. Quantification:
- Count the number of TRAP-positive multinucleated cells per well under a microscope.
- Alternatively, the total TRAP activity can be quantified by spectrophotometry.
In Vivo Model of Cancer-Induced Bone Disease
This protocol is a generalized procedure based on common models of bone metastasis.
1. Cell Culture:
- Culture a human cancer cell line known to form osteolytic bone metastases (e.g., MDA-MB-231 breast cancer cells) in appropriate medium.
2. Animal Model:
- Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
- Anesthetize the mice according to approved protocols.
3. Tumor Cell Inoculation:
- Inject the cancer cells (e.g., 1 x 10^5 cells in 100 µL PBS) into the left cardiac ventricle of the anesthetized mice. This route of administration allows for widespread dissemination of tumor cells, including to the bone.
4. This compound Treatment:
- Begin treatment with this compound (e.g., 100 mg/kg/day, intraperitoneal injection) or vehicle control one day after tumor cell inoculation and continue for the duration of the study.
5. Monitoring of Bone Metastases:
- Monitor the development of bone metastases weekly using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cancer cells) or X-ray/micro-CT.
6. Endpoint Analysis:
- At the end of the study (e.g., 4-6 weeks), euthanize the mice.
- Collect blood for analysis of bone turnover markers (e.g., serum CTX).
- Harvest long bones for histological analysis (e.g., H&E staining, TRAP staining for osteoclasts) and quantitative micro-CT analysis to assess bone volume and lesion area.
Visualizations
Caption: Proposed mechanism of action of this compound in inhibiting osteoclast-mediated bone resorption.
Caption: Experimental workflow for the in vitro osteoclastogenesis assay.
Conclusion
This compound has demonstrated significant potential as an inhibitor of bone resorption through its potent antagonism of αv integrins. Preclinical studies have shown its ability to reduce osteolytic lesions and tumor burden in models of cancer-induced bone disease. Early clinical data further support its biological activity, with evidence of a reduction in the bone resorption marker CTX in both healthy volunteers and cancer patients. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and similar compounds on osteoclast biology and bone metabolism. Further studies are warranted to fully elucidate the quantitative dose-response relationships in vitro and to confirm the clinical efficacy of this compound in treating diseases characterized by excessive bone resorption.
References
- 1. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate cancer cells home to bone using a novel in vivo model: modulation by the integrin antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
GLPG0187 and the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, small-molecule, broad-spectrum antagonist of several integrin receptors, exhibiting nanomolar affinity for αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] These integrins are key mediators of cell-cell and cell-extracellular matrix (ECM) interactions, playing critical roles in tumor progression, angiogenesis, and metastasis.[2][3] This technical guide provides an in-depth analysis of this compound's interaction with the tumor microenvironment (TME), summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Mechanism of Action: Targeting the Crossroads of Cell Adhesion and Immunosuppression
This compound's primary mechanism of action lies in its ability to disrupt integrin-mediated signaling, which has profound effects on various components of the TME. A central aspect of this is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][4]
Integrins, particularly αvβ6, are crucial for the activation of latent TGF-β in the TME.[5] By binding to these integrins, this compound prevents this activation step, leading to a cascade of downstream effects that ultimately shift the TME from an immunosuppressive to an immune-active state.[2][4]
Signaling Pathway: this compound-Mediated Inhibition of TGF-β Signaling
Data Presentation: Quantitative Analysis of this compound's Activity
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Integrin Subtype | IC50 (nM) | Reference |
| αvβ1 | 1.3 | [4] |
| αvβ3 | 3.7 | [4] |
| αvβ5 | 2.0 | [4] |
| αvβ6 | 1.4 | [4] |
| αvβ8 | 1.2 | [4] |
| α5β1 | 7.7 | [4] |
Table 2: In Vitro Effects of this compound on Cancer and Immune Cells
| Cell Line | Experiment | This compound Concentration | Observed Effect | Reference |
| HCT116 (Colorectal Cancer) | Co-culture with TALL-104 T-cells | 0.5 µM, 1 µM, 2 µM | Dose-dependent increase in cancer cell killing | [2] |
| HCT116 | Cell Viability | 0.125 µM | No significant cytotoxic effect | [5] |
| TALL-104 (T-cells) | Cell Viability | 0.125 µM | No toxic effect | [5] |
| TALL-104 | Cell Viability | 2 µM | Toxicity observed | [5] |
| HCT116 | Western Blot | 0.125 µM | Downregulation of PD-L1 | [5] |
| HCT116 p53-/- | Western Blot | 1-8 µM | Dose-dependent reduction of pSMAD2 | [2] |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation | 0.5 ng/ml, 1 ng/ml | No significant change in proliferation rate | [4] |
Table 3: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Type | Animal Model | Treatment | Outcome | Reference |
| Breast Cancer | Mouse Xenograft (MDA-MB-231/BO2) | This compound | Inhibition of established bone metastasis | [4] |
| Breast Cancer | Mouse Xenograft (MDA-MB-231/BO2) | This compound + Zoledronate/Paclitaxel | Superior anti-metastatic activity | [4] |
| Colorectal Cancer | N/A (in vitro studies suggest potential) | N/A | N/A | [2] |
Interaction with Key Components of the Tumor Microenvironment
Cancer Cells:
This compound exhibits minimal direct cytotoxicity against cancer cells at concentrations that are effective for immune modulation.[2] Its primary effect on cancer cells is indirect, by sensitizing them to immune-mediated killing. This is achieved through the inhibition of TGF-β signaling, which leads to the downregulation of the immune checkpoint ligand PD-L1 on the cancer cell surface.[5] The reduction in PD-L1 expression prevents the inactivation of cytotoxic T-lymphocytes (CTLs), allowing them to effectively target and eliminate cancer cells.
T-Lymphocytes:
This compound promotes the cytotoxic activity of T-lymphocytes.[2] By blocking the immunosuppressive effects of TGF-β, this compound helps to create a more favorable environment for T-cell activation and function within the tumor. Co-culture experiments have demonstrated a significant increase in T-cell-mediated killing of colorectal cancer cells in the presence of this compound.[2]
Angiogenesis:
This compound has been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2] This anti-angiogenic activity is a direct consequence of its inhibition of integrins, such as αvβ3, which are crucial for endothelial cell adhesion, migration, and survival.[2]
Cancer-Associated Fibroblasts (CAFs) and Myeloid-Derived Suppressor Cells (MDSCs):
The direct effects of this compound on CAFs and MDSCs are not yet well-elucidated in the available literature. However, given that integrins play a significant role in the function of both cell types, it is plausible that this compound could modulate their activity.
-
CAFs: Integrins are known to be involved in CAF-mediated ECM remodeling and the creation of a pro-invasive tumor stroma.[1] By targeting integrins, this compound could potentially disrupt these processes, although specific studies are needed to confirm this.
-
MDSCs: These immunosuppressive cells are known to accumulate in the TME and inhibit anti-tumor immunity.[4] Integrin signaling has been implicated in the recruitment and function of MDSCs.[6] Further research is required to determine if this compound can directly or indirectly modulate MDSC activity.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited studies.
Cancer and Immune Cell Co-culture Assay
This assay is used to assess the ability of this compound to enhance T-cell-mediated killing of cancer cells.
References
- 1. Cancer-associated fibroblasts lead tumor invasion through integrin-β3–dependent fibronectin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrins in cancer: biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3Kγ activates integrin α4 promotes immune suppressive myeloid cell polarization during tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicology Profile of GLPG0187: A Technical Guide
Disclaimer: This document summarizes the publicly available preclinical toxicology and safety information for GLPG0187. Comprehensive, detailed study reports from formal preclinical toxicology assessments are not fully available in the public domain. Therefore, this guide is a consolidation of information from clinical trial publications, research articles, and company press releases. The experimental protocols described are based on standard toxicological study designs and may not reflect the exact methodologies used for this compound.
Introduction
This compound is a potent, small-molecule, broad-spectrum antagonist of several RGD-motif binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] Integrins are transmembrane receptors that play a crucial role in cell adhesion, signaling, and migration. Their involvement in tumor growth, angiogenesis, and metastasis has made them an attractive target for cancer therapy.[1][3] this compound has been investigated as a potential treatment for solid tumors and bone metastases.[1][3] This technical guide provides a summary of the available preclinical toxicology profile of this compound.
Non-Clinical Safety and Efficacy
Based on promising preclinical data, this compound advanced to first-in-human studies.[4] Preclinical studies in animal models reportedly demonstrated that this compound has a strong anti-cancer therapeutic profile, inhibiting multiple processes involved in the spread and growth of tumors and the destruction of bone.[5]
In Vitro Pharmacology & Toxicology
-
Target Affinity: this compound demonstrates nanomolar affinity for its target integrin receptors.[4]
-
Cytotoxicity: In vitro studies have shown that this compound has minimal cytotoxic effects on cancer cells at therapeutic concentrations.[6] However, at higher concentrations (e.g., 2 μM), toxicity towards certain cell types, such as T-cells, has been observed.[7]
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Endpoint | Result | Reference |
| Integrin Inhibition | Solid-phase assay | IC50 | Nanomolar range for multiple integrins | [8] |
| Cytotoxicity | HCT116WT cancer cells | Cell Viability | Minimal effect | [7] |
| Cytotoxicity | TALL-104 T-cells | Cell Viability | Toxic at 2 μM | [7] |
In Vivo Efficacy and Safety Pharmacology
Preclinical in vivo studies have suggested that this compound can inhibit tumor growth and metastasis in mouse models.[1] A first-in-human study of single ascending doses of this compound reported no adverse effects on ECG, vital signs, or laboratory parameters.[4]
Experimental Protocol: In Vivo Tumor Growth Inhibition Study (Hypothetical)
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are implanted with human tumor xenografts.
-
Dosing: this compound is administered via a clinically relevant route (e.g., oral or intravenous) at various dose levels. A vehicle control group is included.
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Body weight and clinical signs of toxicity are monitored throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
ADME (Absorption, Distribution, Metabolism, and Excretion)
Publicly available information on the preclinical ADME profile of this compound is limited. Human pharmacokinetic data from a Phase I study showed a dose-proportional pharmacokinetic profile.[4] The drug was administered subcutaneously (17.5 to 315 mg) and orally (50 to 1200 mg).[4] In another Phase I study with continuous intravenous infusion, this compound exhibited a short average distribution half-life (0.16 h) and elimination half-life (3.8 h).[1]
Repeat-Dose Toxicity
Detailed reports on repeat-dose toxicity studies in animals are not publicly available. The initiation of clinical trials suggests that such studies were conducted and showed an acceptable safety profile.[5] In a Phase I clinical trial in patients with advanced solid malignancies, this compound was administered daily via continuous intravenous infusion at doses up to 400 mg/day.[1] The most frequently reported side effect was fatigue (25%).[1]
Genotoxicity and Carcinogenicity
There is no publicly available information on the genotoxicity or carcinogenicity of this compound. Standard preclinical assessments for a compound of this nature would typically include a battery of in vitro and in vivo genotoxicity assays.
Experimental Protocol: Ames Test (Hypothetical)
-
Test System: Various strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively.
-
Methodology: The tester strains are exposed to various concentrations of this compound, with and without metabolic activation (S9 mix).
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of this compound in Cancer
Caption: Proposed mechanism of action of this compound in inhibiting tumor progression.
General Workflow for Preclinical Toxicology Assessment
Caption: A generalized workflow for preclinical toxicology studies for a new drug candidate.
Conclusion
The publicly available data suggests that this compound has a generally favorable preclinical and early clinical safety profile, which supported its investigation in human trials. It demonstrates potent in vitro activity against its target integrins and has shown anti-tumor effects in animal models. While the lack of detailed public preclinical toxicology reports limits a comprehensive assessment, the progression to and findings from Phase I clinical trials indicate that no major, dose-limiting toxicities were identified in the preclinical setting that would have precluded clinical development. Further insights into the detailed preclinical toxicology of this compound would require access to proprietary regulatory submission documents.
References
- 1. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. glpg.com [glpg.com]
- 6. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Pharmacokinetics and Pharmacodynamics of GLPG0187: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, small-molecule, broad-spectrum antagonist of multiple RGD (Arginine-Glycine-Aspartic acid)-binding integrins.[1][2] By targeting several integrin receptors, this compound has been investigated for its potential therapeutic effects in oncology, particularly in inhibiting tumor growth, metastasis, and angiogenesis.[3][4] This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, details key experimental protocols, and visualizes its mechanism of action through signaling pathway diagrams.
Pharmacokinetics
A Phase I clinical trial involving patients with advanced solid malignancies provided key insights into the pharmacokinetic profile of this compound when administered via continuous intravenous infusion.[3][5] The study revealed a dose-proportional pharmacokinetic profile over the tested dose range.[5]
Table 1: Pharmacokinetic Parameters of this compound in Cancer Patients (Continuous IV Infusion)
| Parameter | Value | Reference |
| Distribution Half-life (t½α) | 0.16 hours | [5] |
| Elimination Half-life (t½β) | 3.8 hours | [5] |
| Total Plasma Clearance (CL) | 40.1 L/h (average) | [3] |
A prior Phase I study in healthy volunteers with oral administration showed a terminal half-life of approximately 5-6 hours.[3]
Pharmacodynamics
The pharmacodynamic activity of this compound is primarily driven by its potent inhibition of several integrin subtypes. This inhibition disrupts downstream signaling pathways, notably the Transforming Growth Factor-beta (TGF-β) pathway, which is implicated in tumor progression and immune evasion.[2][6]
In Vitro Inhibitory Activity
This compound has demonstrated nanomolar affinity for a range of RGD-integrin receptors.[4][7]
Table 2: In Vitro Inhibitory Potency (IC50) of this compound against Integrin Subtypes
| Integrin Subtype | IC50 (nM) | Reference |
| αvβ1 | 1.3 | [4][7] |
| αvβ3 | 3.7 | [4][7] |
| αvβ5 | 2.0 | [4][7] |
| αvβ6 | 1.4 | [4][7] |
| αvβ8 | 1.2 | [4][7] |
| α5β1 | 7.7 | [4][7] |
Target Engagement and Biomarkers
In the Phase I clinical study, a decrease in serum levels of C-terminal telopeptide of type I collagen (CTX), a biomarker for bone resorption, was observed at all dose levels, suggesting target engagement even at the lowest doses tested.[3][5] Preclinical studies have also shown that this compound can reduce levels of phosphorylated SMAD2 (pSMAD2), a key downstream effector in the TGF-β signaling pathway.[6]
Experimental Protocols
In Vitro Co-culture Assay for T-cell Mediated Tumor Cell Killing
This protocol is designed to assess the ability of this compound to enhance the killing of cancer cells by immune cells.
-
Cell Culture: Human colorectal cancer cells (e.g., HCT-116) and T-lymphoblast cells (e.g., TALL-104) are cultured in appropriate media.[6]
-
Cell Plating: Cancer cells are plated in a multi-well plate and allowed to adhere overnight.[6]
-
Co-culture and Treatment: T-cells are added to the cancer cells at a 1:1 ratio. The co-cultures are then treated with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) or vehicle control.[6]
-
Incubation: The plate is incubated for a defined period (e.g., 24 hours).[8]
-
Analysis: Cell viability and killing of cancer cells are assessed using methods such as fluorescence microscopy or flow cytometry.[6][8]
Western Blot Analysis for Phospho-SMAD2
This protocol is used to determine the effect of this compound on the TGF-β signaling pathway.
-
Cell Lysis: Cancer cells treated with different doses of this compound are lysed to extract total protein.[6]
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phospho-SMAD2, followed by a secondary antibody. A loading control antibody (e.g., RAN) is also used.[6]
-
Detection: The protein bands are visualized and quantified to determine the relative levels of pSMAD2.[6]
Phase Ib Clinical Trial in Patients with Advanced Solid Tumors
This study was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.
-
Patient Population: Patients with advanced, recurrent, or metastatic solid tumors who are refractory to standard therapy.[9]
-
Study Design: A dose-escalation study.[3]
-
Drug Administration: this compound is administered as a continuous intravenous infusion for an initial period of four weeks.[9]
-
Endpoints:
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action involves the blockade of integrin receptors, which disrupts their interaction with the extracellular matrix and prevents the activation of latent TGF-β.[2][6]
Caption: this compound inhibits integrin-mediated activation of TGF-β, blocking downstream SMAD signaling.
A proposed mechanism suggests that by inhibiting the TGF-β pathway, this compound can lead to the downregulation of Programmed Death-Ligand 1 (PD-L1) on cancer cells, thereby enhancing their susceptibility to T-cell mediated killing.
Caption: Proposed mechanism of this compound leading to enhanced anti-tumor immunity.
Conclusion
This compound is a potent pan-integrin inhibitor with a well-defined in vitro and in vivo pharmacodynamic profile. Its ability to modulate the TGF-β signaling pathway provides a strong rationale for its investigation as an anti-cancer agent. The pharmacokinetic data from early clinical trials indicate a short half-life, suggesting that continuous infusion may be necessary to maintain therapeutic concentrations. Further research is warranted to fully elucidate the clinical potential of this compound, both as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies.
References
- 1. Facebook [cancer.gov]
- 2. e-century.us [e-century.us]
- 3. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Integrin | TargetMol [targetmol.com]
- 5. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpg.com [glpg.com]
GLPG0187: A Pan-Integrin Inhibitor with Potential Therapeutic Applications in SARS-CoV-2 Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ongoing challenge of the COVID-19 pandemic necessitates the exploration of novel therapeutic strategies beyond vaccines and direct-acting antivirals. One promising avenue is the targeting of host factors that facilitate SARS-CoV-2 entry and pathogenesis. The pan-integrin inhibitor, GLPG0187, has emerged as a candidate of interest due to its dual mechanism of potentially blocking viral entry and mitigating disease severity. This technical guide provides a comprehensive overview of the preclinical evidence for this compound's application in SARS-CoV-2 research, with a focus on its mechanism of action, quantitative in vitro efficacy, and detailed experimental protocols.
Introduction: The Rationale for Targeting Integrins in COVID-19
SARS-CoV-2, the causative agent of COVID-19, primarily enters host cells through the interaction of its spike (S) protein with the angiotensin-converting enzyme 2 (ACE2) receptor.[1] However, evidence suggests that other host factors can act as co-receptors, enhancing viral entry. The S protein's receptor-binding domain (RBD) contains an Arg-Gly-Asp (RGD) motif, a canonical recognition sequence for a class of cell adhesion molecules known as integrins.[1] Several RGD-binding integrins, such as αvβ1, αvβ3, αvβ5, and αvβ6, are expressed on airway epithelial cells and are implicated in viral entry, either independently or in concert with ACE2.[1][2]
Furthermore, integrins are key regulators of the transforming growth factor-beta (TGF-β) signaling pathway.[1] The activation of latent TGF-β, mediated by integrins, is a central process in the development of lung fibrosis, a severe complication of COVID-19.[1] Therefore, a therapeutic agent that can block RGD-binding integrins could offer a two-pronged attack against SARS-CoV-2: inhibiting viral entry and suppressing the pro-fibrotic signaling that contributes to severe lung damage.
This compound is a potent, orally bioavailable, small-molecule antagonist of multiple RGD-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[2] Initially developed as an anti-cancer agent, its mechanism of action makes it a compelling candidate for investigation in the context of SARS-CoV-2.
Mechanism of Action of this compound in the Context of SARS-CoV-2
The proposed mechanism of action for this compound in SARS-CoV-2 research is twofold:
-
Inhibition of Viral Entry: By binding to and blocking RGD-binding integrins on the surface of host cells, this compound is hypothesized to prevent the interaction between the SARS-CoV-2 spike protein's RGD motif and these integrins. This would disrupt a key step in the viral entry process, thereby reducing the efficiency of infection.
-
Modulation of TGF-β Signaling: Integrins, particularly αvβ6, are crucial for the activation of latent TGF-β. By inhibiting these integrins, this compound can reduce the levels of active TGF-β. This is significant because elevated TGF-β is associated with the chronic immune response and pulmonary fibrosis observed in severe COVID-19 cases.[1]
These two mechanisms are visually represented in the signaling pathway diagram below.
References
Downstream Signaling Pathways Affected by GLPG0187 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, broad-spectrum small molecule integrin receptor antagonist. It competitively binds to the Arg-Gly-Asp (RGD) binding site of several integrin subtypes, thereby interfering with their function in cell-cell and cell-extracellular matrix (ECM) interactions. This targeted inhibition disrupts various cancer-related processes, including cell adhesion, migration, proliferation, and angiogenesis. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound inhibition, with a focus on experimental data and methodologies.
Target Profile of this compound
This compound exhibits nanomolar potency against multiple RGD-binding integrins. The inhibitory concentrations (IC50) for various integrin subtypes are summarized in Table 1.
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3[1] |
| αvβ3 | 3.7[1] |
| αvβ5 | 2.0[1] |
| αvβ6 | 1.4[1] |
| α5β1 | 7.7[1] |
Core Downstream Signaling Pathway: TGF-β/SMAD Axis
The primary and most well-documented downstream signaling pathway affected by this compound inhibition is the Transforming Growth Factor-beta (TGF-β) signaling cascade. Several integrins, particularly αvβ6, play a crucial role in the activation of latent TGF-β. By blocking these integrins, this compound prevents the conversion of latent TGF-β to its active form, thereby inhibiting downstream signaling.
Mechanism of Action
The proposed mechanism involves this compound binding to αv family integrins, which prevents the activation of latent TGF-β.[2] This reduction in active TGF-β leads to decreased binding to the TGF-β receptor and a subsequent reduction in the phosphorylation of SMAD2, a key intracellular transducer of the TGF-β signal.[3] The inhibition of SMAD2 phosphorylation prevents its complex formation with SMAD4 and translocation to the nucleus, ultimately leading to the downregulation of target genes, including Programmed Death-Ligand 1 (PD-L1).[2]
Visualization of the TGF-β/SMAD Signaling Pathway
Quantitative Data
While precise fold-change data from densitometry is not consistently available in the literature, studies have demonstrated a dose-dependent decrease in the intensity of the pSMAD2 band in Western blot analyses of cancer cells treated with this compound.[3] For instance, in HCT116 p53-null cells, increasing concentrations of this compound (1 µM to 8 µM) resulted in a progressive reduction of pSMAD2 levels.[3]
| Treatment | Cell Line | Effect on pSMAD2 | Reference |
| This compound (1-8 µM) | HCT116 p53-/- | Dose-dependent decrease | [3] |
| This compound (low dose) + latent-TGF-β | HCT116 WT and p53-/- | Rescued TGF-β-induced PD-L1 expression | [2] |
Immunomodulatory Effects via PD-L1 Downregulation
A significant consequence of the inhibition of the TGF-β/SMAD pathway by this compound is the downregulation of PD-L1 expression on cancer cells.[2] This has a profound impact on the tumor microenvironment by enhancing anti-tumor immunity.
Enhanced T-cell Mediated Killing
PD-L1 on tumor cells interacts with its receptor PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion. By reducing PD-L1 expression, this compound sensitizes cancer cells to T-cell mediated killing.[2] Co-culture experiments with colorectal cancer cells (HCT116) and T-cells (TALL-104) have shown a dose-dependent increase in cancer cell death in the presence of this compound.[2]
Quantitative Data on T-cell Killing
Effects on Cell Adhesion and Migration
As an integrin inhibitor, this compound directly impacts cell adhesion.
Inhibition of Cancer Cell Adhesion
Treatment of cancer cell lines, such as HCT116, with this compound leads to a noticeable loss of cell adhesion to the culture substrate.[2] This effect was observed at concentrations as low as 0.125 µM.[2]
Other Potential Downstream Pathways
While the TGF-β/SMAD axis is the most clearly elucidated pathway, preclinical data suggests that this compound may also influence other signaling cascades, although the direct mechanisms are less defined.
PI3K/Akt and MAPK/ERK Pathways
Some studies suggest a potential link between integrin signaling and the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[4] However, direct evidence demonstrating a consistent and significant modulation of these pathways by this compound in the context of its primary anti-cancer mechanism is still emerging. One study noted that this compound (10 nM) significantly reduced the expression of p-AktThr308 in SHF and NC cells.[1]
Experimental Protocols
Cell Culture
-
HCT116 Cells: Maintained in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5]
-
TALL-104 Cells: Cultured in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS, 1% penicillin-streptomycin, and IL-2.
Co-culture Assay for T-cell Mediated Killing
This protocol outlines a typical workflow for assessing the effect of this compound on T-cell mediated cancer cell killing.
Western Blotting for pSMAD2 and PD-L1
-
Cell Lysis: Treat cells with this compound and/or TGF-β as required. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSMAD2, total SMAD2, PD-L1, and a loading control (e.g., GAPDH or Vinculin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Adhesion Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound or vehicle control for a specified period (e.g., 24 hours).
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Stain the remaining adherent cells with a dye such as crystal violet. Elute the dye and measure the absorbance to quantify the relative number of adherent cells.
Flow Cytometry for T-cell Killing
-
Co-culture: Perform the co-culture experiment as described in section 6.2.
-
Cell Staining: Harvest all cells (adherent and suspension) and stain with fluorescently-conjugated antibodies to distinguish cancer cells (e.g., EpCAM) from T-cells (e.g., CD3). Include a viability dye (e.g., 7-AAD or Propidium Iodide) to identify dead cells.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on the cancer cell population based on its specific marker (e.g., EpCAM positive).
-
Within the cancer cell gate, quantify the percentage of dead cells (positive for the viability dye).
-
Conclusion
This compound is a multi-faceted integrin inhibitor with a well-defined primary mechanism of action involving the disruption of the TGF-β/SMAD signaling pathway. This leads to the downregulation of PD-L1 on cancer cells, thereby enhancing their susceptibility to T-cell mediated killing. Further research is warranted to fully elucidate the potential role of other signaling pathways, such as PI3K/Akt and MAPK/ERK, in the overall anti-tumor activity of this compound. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other similar targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encodeproject.org [encodeproject.org]
GLPG0187: A Potent Integrin Antagonist for the Inhibition of Epithelial-Mesenchymal Transition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance. GLPG0187, a potent, broad-spectrum integrin receptor antagonist, has emerged as a significant investigational compound for its ability to counteract EMT. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on key signaling pathways, and detailed experimental protocols for evaluating its efficacy. Quantitative data from preclinical studies are summarized, and the underlying molecular interactions are visualized through signaling and workflow diagrams to support further research and development in this promising area of oncology.
Introduction
Epithelial-mesenchymal transition is a complex biological process whereby epithelial cells lose their characteristic polarity and cell-cell adhesion, and acquire a mesenchymal phenotype, which is associated with increased motility, invasiveness, and resistance to apoptosis. This transition is a hallmark of cancer progression and metastasis. Integrins, a family of transmembrane receptors, play a pivotal role in mediating cell-matrix and cell-cell interactions, and their dysregulation is frequently observed in various cancers. This compound is a small molecule antagonist that targets a range of integrin subtypes, thereby interfering with the signaling cascades that drive EMT.
Mechanism of Action of this compound
This compound is a non-peptide, RGD-mimetic integrin receptor antagonist with high affinity for several αv-containing integrins, as well as the α5β1 integrin. By blocking the interaction of these integrins with their extracellular matrix (ECM) ligands, this compound disrupts downstream signaling pathways crucial for cell adhesion, migration, and proliferation.
Inhibition of Integrin-Mediated Signaling
This compound has been shown to be a potent inhibitor of multiple integrin receptors. The half-maximal inhibitory concentrations (IC50) for various integrin subtypes are detailed in the table below.
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3 |
| αvβ3 | 3.7 |
| αvβ5 | 2.0 |
| αvβ6 | 1.4 |
| α5β1 | 7.7 |
Table 1: Inhibitory activity of this compound against various integrin subtypes.
Modulation of the TGF-β Signaling Pathway
A primary mechanism through which this compound inhibits EMT is by interfering with the transforming growth factor-beta (TGF-β) signaling pathway. Certain integrins, particularly αvβ6 and αvβ8, are crucial for the activation of latent TGF-β. By blocking these integrins, this compound prevents the release and subsequent activation of TGF-β, leading to a downstream reduction in the phosphorylation of SMAD2 (pSMAD2), a key transducer of the canonical TGF-β pathway. This inhibition of SMAD2 phosphorylation prevents the nuclear translocation of the SMAD complex and the subsequent transcription of EMT-related genes.
Quantitative Effects of this compound on EMT Markers and Cellular Processes
Preclinical studies have demonstrated a dose-dependent effect of this compound on various markers and processes associated with EMT.
Downregulation of pSMAD2
In colorectal cancer cell lines (HCT116), treatment with this compound resulted in a dose-dependent decrease in the levels of phosphorylated SMAD2.
| This compound Concentration (µM) | Relative pSMAD2 Levels (Normalized to Control) |
| 1 | Decreased |
| 2 | Further Decreased |
| 4 | Markedly Decreased |
| 6 | Substantially Decreased |
| 8 | Strongly Decreased |
Table 2: Dose-dependent effect of this compound on pSMAD2 levels in HCT116 cells.[1]
Reversal of EMT Phenotype
Treatment with this compound has been shown to increase the E-cadherin/vimentin ratio, indicating a shift from a mesenchymal to a more epithelial phenotype. While specific quantitative data on the ratio change is not consistently reported across studies, the qualitative observation is a key indicator of EMT reversal.
Inhibition of Cell Migration and Invasion
The functional consequence of EMT inhibition by this compound is a significant reduction in cancer cell migration and invasion.
| Cell Line | This compound Concentration | % Inhibition of Migration (relative to control) |
| Prostate Cancer (PC-3M-Pro4/luc) | Dose-dependent | Significant reduction |
| Bladder Carcinoma (UM-UC-3luc2) | Not specified | Significantly impaired |
| Breast Cancer (MDA-MB-231) | 1 ng/ml | Inhibition of TGF-β-induced migration |
Table 3: Effect of this compound on cancer cell migration.
Reduction of Metastasis in Preclinical Models
In vivo studies using xenograft models have confirmed the anti-metastatic potential of this compound.
| Cancer Type | Animal Model | This compound Treatment | Outcome |
| Breast Cancer | Zebrafish Xenograft | 0.5 ng/ml | Inhibition of invasion and metastasis |
| Breast Cancer | Mouse Xenograft | Not specified | Inhibition of bone metastasis progression |
| Bladder Cancer | Not specified | Not specified | Significantly inhibited metastasis and secondary tumor growth |
Table 4: In vivo anti-metastatic effects of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the effect of this compound on EMT.
Western Blot Analysis for EMT Markers
Objective: To quantify the protein levels of key EMT markers such as pSMAD2, E-cadherin, and Vimentin following this compound treatment.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
TGF-β (for inducing EMT)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pSMAD2, anti-E-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24-48 hours). In some experiments, cells may be co-treated with TGF-β to induce EMT.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Transwell Migration and Invasion Assay
Objective: To assess the effect of this compound on the migratory and invasive capacity of cancer cells.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size)
-
24-well plates
-
Cancer cell lines
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS or specific growth factors)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Protocol:
-
Preparation of Inserts: For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the transwell inserts.
-
Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for a period sufficient for cell migration/invasion (e.g., 12-48 hours), depending on the cell type.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and then stain with crystal violet.
-
Quantification: Elute the crystal violet stain and measure the absorbance, or count the number of migrated cells in several random fields under a microscope.
Quantitative Real-Time PCR (qPCR)
Objective: To measure the mRNA expression levels of EMT-related genes (e.g., SNAI1, SNAI2, ZEB1, CDH1, VIM) in response to this compound treatment.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers and probes
-
qPCR instrument
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells and reverse transcribe it into cDNA.
-
qPCR Reaction: Set up qPCR reactions using the cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to controls.
Logical Relationships and Therapeutic Implications
The experimental evidence strongly supports a logical cascade where this compound's inhibition of specific integrins leads to the suppression of the TGF-β pathway, resulting in a reversal of the EMT phenotype. This, in turn, translates to reduced cancer cell motility and metastatic potential, highlighting the therapeutic promise of this compound in oncology.
Conclusion
This compound represents a compelling therapeutic candidate for targeting EMT in cancer. Its ability to potently and broadly inhibit key integrin receptors, leading to the disruption of the TGF-β signaling axis, provides a strong rationale for its continued investigation. The data summarized and the protocols detailed in this guide offer a solid foundation for researchers and drug developers to further explore the anti-cancer and anti-metastatic properties of this compound and similar integrin antagonists. Future studies should focus on elucidating the full spectrum of its molecular effects, optimizing dosing strategies, and evaluating its efficacy in combination with other anti-cancer therapies.
References
In Vivo Efficacy of GLPG0187 in Prostate Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, broad-spectrum integrin receptor antagonist that has demonstrated significant anti-tumor and anti-metastatic activity in preclinical models of prostate cancer. By targeting multiple RGD-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1, this compound disrupts key signaling pathways involved in cell adhesion, migration, proliferation, and survival. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in prostate cancer models, detailing experimental protocols, summarizing key quantitative data, and visualizing the underlying molecular mechanisms.
Core Mechanism of Action
This compound functions as a small molecule integrin receptor antagonist.[1] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cancer progression.[2] this compound's primary mechanism involves the inhibition of several integrin subtypes, which are often overexpressed in prostate cancer cells and contribute to their metastatic potential.[3] This inhibition disrupts downstream signaling cascades, notably the Focal Adhesion Kinase (FAK)/Src kinase pathway and the Transforming Growth Factor-beta (TGF-β) pathway, both of which are critical for tumor growth and metastasis.[2][4]
Summary of In Vivo Efficacy
Preclinical studies utilizing xenograft models of human prostate cancer have demonstrated the dose-dependent efficacy of this compound in inhibiting tumor growth and metastasis. The most extensively studied model utilizes the PC3 human prostate cancer cell line, which is known for its high metastatic potential, particularly to bone.[5][6]
Quantitative Data on In Vivo Efficacy of this compound in Prostate Cancer Models
| Animal Model | Cell Line | Treatment Protocol | Key Findings | Reference |
| SCID Mouse | PC3-GFP | 100 mg/kg/day, intraperitoneal (i.p.) injection | Significantly reduced number of PC3 cells homing to the metatarsal.[5][7][8] | [7],[5],[8] |
| Not Specified | Not Specified | 30 and 100 mg/kg/day | Decreased tumor weight after 15 days of treatment.[3] | [3] |
| Not Specified | Not Specified | 30 and 100 mg/kg/day | Significantly inhibited the progression of bone metastasis after 12 days of treatment.[3] | [3] |
Detailed Experimental Protocols
Bone Metastasis Model Using PC3-GFP Cells in SCID Mice
This protocol is adapted from a study investigating the effect of this compound on the homing of prostate cancer cells to bone.[5][7][8]
1. Cell Culture:
-
Human prostate cancer cells (PC3) stably expressing Green Fluorescent Protein (PC3-GFP) are cultured in appropriate media.
2. Animal Model:
-
Severe Combined Immunodeficient (SCID) mice are used as the host for the xenograft.
3. Tumor Cell Inoculation:
-
PC3-GFP cells are administered via intracardiac injection to introduce the cancer cells into circulation, mimicking the process of metastasis.[7]
4. This compound Administration:
-
This compound is administered daily via intraperitoneal (i.p.) injection at a dose of 100 mg/kg.[5][7][8] A vehicle control group receives injections of the carrier solution without the drug.
5. Monitoring and Endpoint Analysis:
-
The localization of fluorescent PC3-GFP cells to the metatarsals (a common site of bone metastasis) is monitored over time using intravital microscopy.
-
At the end of the study, tissues are harvested for further analysis, which may include:
-
Micro-computed tomography (microCT): To assess bone morphology and the extent of bone lesions.
-
Histology and Immunohistochemistry: To examine the tumor microenvironment and the presence of cancer cells within the bone.
-
Signaling Pathways and Mechanism of Action
This compound's anti-cancer effects are mediated through the disruption of key signaling pathways downstream of integrin engagement.
Integrin-Mediated Signaling and Inhibition by this compound
Integrin binding to the extracellular matrix (ECM) triggers a cascade of intracellular signaling events. This compound, by blocking this initial interaction, prevents the activation of downstream pathways critical for cancer cell survival and motility.
FAK/Src Kinase Signaling Pathway
The Focal Adhesion Kinase (FAK) and Src kinase pathway is a central node in integrin-mediated signaling. Activation of this pathway promotes cell migration and invasion. This compound's inhibition of integrin activation prevents the phosphorylation and activation of FAK and Src, thereby impeding these processes.[2]
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is also implicated in prostate cancer progression, particularly in the context of bone metastasis. Integrins can activate latent TGF-β, initiating a signaling cascade that promotes an aggressive, migratory phenotype. By blocking integrin function, this compound can indirectly inhibit TGF-β signaling.[4]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in a prostate cancer xenograft model.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for prostate cancer, particularly in the context of metastatic disease. Its ability to inhibit multiple integrins and disrupt key signaling pathways involved in tumor progression provides a strong rationale for its continued development. The in vivo studies summarized in this guide highlight its efficacy in relevant preclinical models and provide a foundation for future clinical investigation. Further research is warranted to explore the full therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo PC3 xenograft tumor development is suppressed by XAP. (A) A concise overview of the experimental animal model. (B) Images depicting PC3 xenograft tumors in various groups at the experiment’s conclusion (scale bar = 1 cm). (C) Tumor growth rates in mice across different groups throughout the treatment period. (D) Body weight trends of mice in various groups during the course of treatment. (E) Organ indices of mice in different groups at the experiment’s conclusion. (F) HE staining was performed to assess the structure and morphology of organs at the end of the experiment (scale bar = 200 μm). Data are expressed as mean ± SD (n = 6). *P < 0.05, **P < 0.01, ***P < 0.001 vs control. [cjnmcpu.com]
- 5. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. Prostate cancer cells home to bone using a novel in vivo model: modulation by the integrin antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostate cancer cells home to bone using a novel <i>in vivo</i> model: Modulation by the integrin antagonist this compound [ouci.dntb.gov.ua]
The Role of GLPG0187 in Modulating Cytokine Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor GLPG0187 and its role in modulating cytokine profiles. This compound is a potent, broad-spectrum antagonist of RGD-motif binding integrin receptors, with high affinity for subtypes including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1[1][2][3]. Its primary mechanism of action involves the inhibition of integrin-mediated activation of transforming growth factor-beta (TGF-β), a key cytokine involved in immunosuppression and disease pathogenesis[1][2][4]. This guide summarizes the current understanding of how this compound influences cytokine expression, provides detailed experimental protocols, and visualizes the core signaling pathways.
Core Mechanism of Action: Integrin Inhibition and TGF-β Signaling
This compound functions by preventing the conversion of latent TGF-β into its biologically active form[1][2]. This process is often mediated by integrins, which bind to the latent TGF-β complex and induce a conformational change that releases active TGF-β[2]. Once activated, TGF-β binds to its receptors (TβRI/II), leading to the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3[1]. These activated SMAD proteins then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of numerous target genes, including those of various cytokines and immune regulatory molecules like PD-L1[1][2]. By blocking the initial integrin-mediated activation step, this compound effectively suppresses this entire signaling cascade[1][5].
Quantitative Data: Modulation of Cytokine Profiles
Preclinical studies have demonstrated that this compound significantly alters the cytokine profile in both cancer cells and immune cells. In a co-culture model of mismatch repair-deficient colorectal cancer (CRC), treatment with this compound led to distinct changes in cytokine secretion. The most significant alterations observed after 24-hour incubation with 4 µM this compound are summarized below.
Table 1: Cytokine Modulation in HCT116 p53-/- Colorectal Cancer Cells
| Cytokine | Effect of 4 µM this compound | Prognostic Correlation in CRC | Reference |
| CCL4 | Significantly Reduced | High levels correlate with poor prognosis | [1] |
| Angiopoietin 1 | Significantly Reduced | High levels correlate with poor prognosis | [1] |
| IL-6 | Significantly Reduced | High levels correlate with poor prognosis | [1] |
Table 2: Cytokine Modulation in TALL-104 T-lymphoblast Cells
| Cytokine | Effect of 4 µM this compound | Potential Implication | Reference |
| CCL20 | Reduced | Immune cell trafficking | [5] |
| CXCL5 | Reduced | Chemoattractant | [5] |
| Prolactin | Reduced | Immune modulation | [5] |
| TRAIL-R3 | Reduced | Decoy receptor for TRAIL | [5] |
| GDF-15 | Increased | Immunosuppressive cytokine | [5] |
| IL-2 | Altered | T-cell proliferation and activation | [1] |
These findings indicate that this compound creates a more favorable tumor microenvironment for immune-mediated killing by reducing pro-tumorigenic and immunosuppressive cytokines, while modulating factors involved in T-cell function[1][5].
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on cytokine profiles and signaling pathways.
Cell Culture and Co-culture Assays
This protocol is foundational for assessing the impact of this compound on tumor and immune cell interactions.
-
Cell Lines:
-
Culture Conditions: Cells are maintained in appropriate media (e.g., McCoy's 5A for HCT116, Iscove's Modified Dulbecco's Medium for TALL-104) supplemented with fetal bovine serum and penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded and allowed to adhere overnight. This compound is then added at various concentrations (e.g., low dose: 0.125 µM - 2 µM; high dose: 4 µM) for a specified incubation period (e.g., 24 hours)[1][2].
-
Co-culture: For interaction studies, tumor cells are fluorescently labeled (e.g., with a blue live-cell stain). After this compound treatment, fluorescently labeled T-cells (e.g., green) are added. Cell death can be monitored using a red cell-impermeable dye (e.g., propidium (B1200493) iodide)[1].
Cytokine Profiling via Multiplex Immunoassay
This method allows for the simultaneous quantification of multiple cytokines from cell lysates or supernatants.
-
Sample Preparation: Following a 24-hour incubation with this compound (e.g., 4 µM), cell lysates are prepared according to the manufacturer's protocol for the chosen assay kit[1].
-
Assay: A multiplex immunoassay kit (e.g., custom R&D Systems Human Premixed Multi-Analyte Kit) is used with a compatible instrument (e.g., Luminex 200)[1].
-
Procedure:
-
Microplate wells are pre-loaded with antibody-coupled magnetic microparticles specific to the target cytokines.
-
Cell lysates (samples) and standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody cocktail is added.
-
Streptavidin-phycoerythrin (SAPE) is added, which binds to the biotinylated antibodies.
-
The microplate is read on the Luminex instrument, which uses lasers to excite the microparticles and the SAPE, quantifying the amount of each cytokine present.
-
-
Data Analysis: Cytokine concentrations are determined by comparing the sample signals to the standard curves. Data is often visualized using heat maps to show relative changes between control and treated groups[1].
Western Blot for SMAD2 Phosphorylation
This protocol is used to confirm the inhibition of the TGF-β signaling pathway downstream of integrin activation.
-
Lysate Preparation: HCT116 or TALL-104 cells are treated with varying doses of this compound (e.g., 1 µM to 8 µM) for 24 hours. For stimulation experiments, cells can be co-treated with TGF-β (e.g., 100 pM)[1]. Cells are then lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated SMAD2 (pSMAD2)[1].
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
A loading control antibody (e.g., RAN or β-actin) is used to ensure equal protein loading[1].
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the pSMAD2 band intensity indicates successful pathway inhibition[1].
References
- 1. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Integrin/TGF-β1 inhibitor GLPG-0187 blocks SARS-CoV-2 Delta and Omicron pseudovirus infection of airway epithelial cells which could attenuate disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Investigating the Selectivity of GLPG0187 for Different Integrin Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of GLPG0187, a broad-spectrum antagonist of RGD-binding integrins. The document outlines the binding affinity of this compound for various integrin subtypes, details the experimental protocols for determining this selectivity, and illustrates the relevant biological pathways and experimental workflows.
Data Presentation: this compound Integrin Selectivity Profile
This compound has been characterized as a potent antagonist of several integrins that recognize the Arginine-Glycine-Aspartic acid (RGD) motif. The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the integrin's binding activity. The selectivity of this compound has been determined using solid-phase assays.
| Integrin Subtype | IC50 (nM) | Assay Type |
| αvβ1 | 1.3 | Solid-Phase Assay |
| αvβ3 | 3.7 | Solid-Phase Assay |
| αvβ5 | 2.0 | Solid-Phase Assay |
| αvβ6 | 1.4 | Solid-Phase Assay |
| αvβ8 | 1.2 | Solid-Phase Assay |
| α5β1 | 7.7 | Solid-Phase Assay |
This data is compiled from publicly available sources.[1][2]
Experimental Protocols
The determination of this compound's selectivity for different integrin subtypes relies on robust in vitro assays that measure the compound's ability to disrupt the interaction between an integrin and its natural ligand. Below are detailed methodologies for two key experimental approaches.
Solid-Phase Integrin Binding Assay
This cell-free assay directly measures the inhibition of binding between a purified integrin receptor and its immobilized extracellular matrix (ECM) ligand.
Objective: To determine the IC50 value of this compound for a specific integrin subtype by quantifying its ability to compete with a labeled ligand for binding to the purified integrin.
Materials:
-
High-binding 96-well microtiter plates
-
Purified recombinant human integrin proteins (e.g., αvβ1, αvβ3, etc.)
-
ECM protein ligands (e.g., fibronectin, vitronectin)
-
This compound
-
Biotinylated ligand or anti-integrin antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20)
-
Binding buffer (e.g., Tris-buffered saline containing MnCl2 or MgCl2)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the appropriate ECM ligand (e.g., 10 µg/mL fibronectin for α5β1) overnight at 4°C.
-
Wash the wells three times with wash buffer to remove unbound ligand.
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in binding buffer) for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Inhibition Reaction:
-
Prepare serial dilutions of this compound in binding buffer.
-
Add the purified integrin protein (at a predetermined concentration) and the varying concentrations of this compound to the coated wells.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the wells to remove unbound integrin and inhibitor.
-
Add a biotinylated anti-integrin antibody specific for the complex (or a biotinylated version of the ligand in a different assay format) and incubate for 1 hour.
-
Wash the wells and add Streptavidin-HRP conjugate, incubating for 30 minutes.
-
Wash the wells thoroughly and add the HRP substrate.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
The absorbance values are proportional to the amount of integrin bound to the ligand.
-
Plot the absorbance against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of cells expressing a specific integrin to a substrate coated with the corresponding ECM ligand.
Objective: To determine the functional inhibitory effect of this compound on integrin-mediated cell adhesion.
Materials:
-
Cell line expressing the integrin of interest (e.g., K562 cells transfected to express a specific integrin)
-
96-well tissue culture plates
-
ECM protein ligands
-
This compound
-
Cell labeling dye (e.g., Calcein-AM)
-
Cell culture medium
-
Wash buffer (e.g., PBS)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the appropriate ECM ligand and block as described in the solid-phase assay protocol.
-
-
Cell Preparation:
-
Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in serum-free medium.
-
-
Inhibition of Adhesion:
-
Pre-incubate the labeled cells with various concentrations of this compound for 30 minutes at 37°C.
-
Seed the cell-inhibitor mixture onto the ligand-coated plates.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Quantification of Adhesion:
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the number of adherent cells.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
Calculate the percentage of inhibition at each concentration relative to the control (no inhibitor) and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and processes involved in the investigation of this compound's selectivity.
Figure 1: RGD-Dependent Integrin Signaling Pathway and Inhibition by this compound.
Figure 2: General Experimental Workflow for Determining the IC50 of this compound.
References
Methodological & Application
Application Notes and Protocols for GLPG0187 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, broad-spectrum, small-molecule integrin receptor antagonist with potential antineoplastic activity.[1][2] It functions by binding to and inhibiting the activity of several RGD-motif binding integrin subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][3] This inhibition disrupts cell-cell and cell-matrix interactions, which can, in turn, prevent angiogenesis and tumor cell metastasis.[1][4] Notably, this compound has been shown to modulate the tumor microenvironment by inhibiting the activation of transforming growth factor-beta (TGF-β), a key cytokine involved in immune suppression.[3][4] By blocking integrin-mediated activation of latent TGF-β, this compound can downregulate downstream signaling pathways, such as the SMAD pathway, leading to reduced expression of immune checkpoint proteins like PD-L1 on cancer cells.[3] This can enhance the susceptibility of cancer cells to immune-mediated killing.[3][4]
These application notes provide detailed protocols for in vitro studies to investigate the effects of this compound on cancer cells, focusing on its impact on cell adhesion, viability, and key signaling pathways.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various integrin subtypes and the concentrations used in various in vitro assays.
Table 1: this compound Inhibitory Concentrations (IC50) for RGD Integrin Receptors
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3 |
| αvβ3 | 3.7 |
| αvβ5 | 2.0 |
| αvβ6 | 1.4 |
| α5β1 | 7.7 |
Data sourced from solid-phase assays.[2]
Table 2: Exemplary Dosing Concentrations for In Vitro Experiments
| Experiment | Cell Line(s) | This compound Concentration(s) |
| Cell Adhesion Assay | HCT116 WT, p53-/- | 0.125 µM, 2.0 µM |
| Co-culture Cytotoxicity Assay | HCT116 WT, TALL-104 | 0.125 µM, 2.0 µM |
| Western Blot (PD-L1) | HCT116 WT, p53-/- | Low dose (unspecified) |
| Western Blot (pSMAD2) | HCT116 p53-/- | 1 µM, 2 µM, 4 µM, 6 µM, 8 µM |
| T-cell Killing Assay | HCT116, TALL-104 | 0.5 µM, 1 µM, 2 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.
Caption: this compound inhibits integrin receptors, blocking TGF-β activation and downstream SMAD-mediated PD-L1 expression.
Caption: General workflow for in vitro evaluation of this compound's effects on cancer cells.
Experimental Protocols
Cell Adhesion Assay
This protocol is designed to assess the effect of this compound on the adhesion of cancer cells to a tissue culture-treated surface. Integrin inhibition is expected to reduce cell adhesion.[3]
Materials:
-
HCT116 cells (or other suitable cancer cell line)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin/streptomycin)[5]
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
12-well tissue culture plates
-
Phase-contrast microscope with imaging capabilities
Procedure:
-
Seed HCT116 cells in a 12-well plate at a density of 100,000 cells per well.[3]
-
Allow the cells to adhere for 24 hours in a standard cell culture incubator (37°C, 5% CO2).[3]
-
Prepare working solutions of this compound in complete growth medium at desired concentrations (e.g., 0.125 µM and 2.0 µM).[3] Prepare a vehicle control with the same final concentration of DMSO.
-
After 24 hours, carefully remove the medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the plate for an additional 24 hours.[3]
-
Observe and document cell morphology and adhesion using a phase-contrast microscope. Capture images of representative fields for each condition. A loss of adhesion will be observed as cell rounding and detachment from the plate surface.[3]
Co-culture Cytotoxicity Assay
This assay evaluates the ability of this compound to sensitize cancer cells to killing by immune cells.[3][4]
Materials:
-
HCT116 cancer cells (or other target cell line)
-
TALL-104 T-cells (or other suitable effector immune cell line)
-
Complete growth medium for each cell line
-
Fluorescent cell labeling dyes (e.g., a blue dye for cancer cells and a green dye for T-cells)[5]
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
48-well tissue culture plates
-
Fluorescence microscope
Procedure:
-
Separately label the cancer cells and T-cells with different fluorescent dyes according to the manufacturer's protocols.[5]
-
Seed the fluorescently labeled cancer cells in a 48-well plate at a density of 10,000 cells per well and allow them to adhere overnight.[5]
-
On the following day, add the fluorescently labeled TALL-104 cells to the wells containing cancer cells at a 1:1 effector-to-target ratio.[5]
-
Include control wells with cancer cells alone and T-cells alone.
-
Treat the appropriate wells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) or vehicle control.[5]
-
Incubate the co-culture for 24 hours.[5]
-
Image the wells using a fluorescence microscope, capturing both the cancer cell and T-cell fluorescent channels.
-
Quantify the number of viable cancer cells in each condition. A decrease in the number of cancer cells in the co-culture treated with this compound compared to the co-culture control indicates enhanced T-cell-mediated killing.[3]
Western Blot Analysis for PD-L1 and pSMAD2
This protocol is used to determine the effect of this compound on the expression of proteins in the TGF-β signaling pathway.[3][4]
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound
-
Latent TGF-β (optional, for pathway stimulation)[3]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PD-L1, anti-pSMAD2, and a loading control like anti-RAN or anti-β-actin)[4][5]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate HCT116 cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).[4] For some experiments, cells can be pre-treated with this compound before stimulation with latent TGF-β (e.g., 10 ng/ml).[3]
-
After treatment, wash the cells with cold PBS and lyse them using RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pSMAD2 or anti-PD-L1) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading. A dose-dependent decrease in pSMAD2 levels is expected with increasing concentrations of this compound.[4]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
Application Notes and Protocols: Preparation of GLPG0187 Stock Solution for Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: GLPG0187 is a potent, broad-spectrum antagonist of several RGD-binding integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1.[1][2][3] It plays a crucial role in inhibiting processes such as angiogenesis, bone resorption, and tumor metastasis by blocking the signaling pathways associated with these integrins.[1][4][5] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in various in vitro and in vivo assays. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 595.71 g/mol | [1][2][4][6] |
| Molecular Formula | C₂₉H₃₇N₇O₅S | [1][2][4][6] |
| CAS Number | 1320346-97-1 | [1][2][4][6] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥97% | [4][6] |
| In Vitro Solubility | Soluble to 10 mM in DMSO. Some sources report up to 12.5 mg/mL (20.98 mM) with ultrasonic warming to 60°C. Insoluble in water. | [1][4][6] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years, or -20°C for up to 1 year. | [1] |
| IC₅₀ Values | αvβ1: 1.3 nM, αvβ3: 3.7 nM, αvβ5: 2.0 nM, αvβ6: 1.4 nM, αvβ8: 1.2 nM, α5β1: 7.7 nM | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.96 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 595.71 g/mol = 0.005957 g = 5.96 mg
-
-
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For 5.96 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If the compound does not readily dissolve, gentle warming in a water bath (up to 60°C) and/or sonication can be applied to facilitate dissolution.[1] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1] When ready to use, thaw an aliquot at room temperature and vortex gently before making further dilutions.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of working solutions from the 10 mM stock for use in typical cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your assay. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM working solution.
-
Add the appropriate volume of this working solution to your assay wells. For instance, adding 10 µL of the 10 µM working solution to 90 µL of medium in a well will result in a final concentration of 1 µM.
-
-
-
Vehicle Control: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound tested.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately.
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway: this compound Mechanism of Action
This compound functions as a broad-spectrum integrin inhibitor. A key pathway affected is the TGF-β signaling cascade, which is often implicated in cancer progression and fibrosis. Integrins can mediate the activation of latent TGF-β.
Caption: this compound inhibits integrin-mediated activation of TGF-β.
References
Application Notes and Protocols for GLPG0187 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLPG0187 is a potent, broad-spectrum, small-molecule integrin receptor antagonist with demonstrated anti-tumor and anti-metastatic activity in various preclinical models. By targeting multiple RGD-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1, this compound effectively modulates cell adhesion, migration, and signaling pathways crucial for cancer progression and other pathologies.[1] A key mechanism of action involves the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway, which plays a pivotal role in tumor immune evasion and metastasis.[2][3] These application notes provide a comprehensive overview of the dosage and administration of this compound in mouse models, supported by detailed experimental protocols and visual diagrams to facilitate research and development.
Data Presentation
The following tables summarize the quantitative data on this compound dosage and administration in various mouse models based on published studies.
Table 1: this compound Dosage and Administration in Cancer Mouse Models
| Cancer Type | Mouse Model | Administration Route | Dosage | Dosing Schedule | Reference |
| Breast Cancer | Nude mice with MDA-MB-231/BO2 cells | Not Specified | 100 mg/kg | Weekly | [4] |
| Prostate Cancer | SCID mice with PC3-GFP cells | Intraperitoneal (i.p.) | 100 mg/kg/day | Daily | [5] |
| Prostate Cancer | Not Specified | Not Specified | 30 and 100 mg/kg/day | Daily | [6] |
Table 2: this compound Dosage and Administration in Other Mouse Models
| Model Type | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Reference |
| Bone Loss | Castrated male mice | Subcutaneous (s.c.) | 10, 30, or 100 mg/kg | Twice daily | [7] |
| Bone Loss | Castrated male mice | Oral | 30, 100, or 300 mg/kg | Twice daily | [7] |
Signaling Pathway
This compound exerts its effects primarily by inhibiting the function of several integrin receptors. This inhibition directly impacts the activation of latent TGF-β, a critical step in the TGF-β signaling cascade. By preventing the conversion of latent TGF-β to its active form, this compound effectively downregulates the subsequent phosphorylation of SMAD proteins and their translocation to the nucleus, thereby altering the transcription of target genes involved in cell proliferation, differentiation, and immune response.[1][2]
Caption: this compound inhibits integrins, blocking TGF-β activation and SMAD signaling.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Note: The specific vehicle used for this compound administration in many published mouse studies is not explicitly stated. The following protocol is based on recommendations from a commercial supplier and common laboratory practice for similar small molecules. Researchers should perform their own solubility and stability tests.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 50 mg/mL.
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex or sonicate until the powder is completely dissolved.
-
-
Working Solution Formulation (Example for Intraperitoneal or Subcutaneous Injection):
-
A common vehicle formulation for in vivo studies is a mixture of DMSO, PEG300, and saline. An example formulation is 10% DMSO, 40% PEG300, and 50% saline.
-
To prepare the working solution, first add the required volume of the this compound stock solution to a sterile microcentrifuge tube.
-
Add the corresponding volume of PEG300 and vortex thoroughly.
-
Finally, add the saline and vortex again to ensure a homogenous solution. The final concentration of the drug should be calculated based on the desired dosage and injection volume.
-
Example Calculation for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL:
-
Dose per mouse: 10 mg/kg * 0.02 kg = 0.2 mg
-
Required concentration of working solution: 0.2 mg / 0.1 mL = 2 mg/mL
Administration of this compound to Mice
The following diagram illustrates a general workflow for in vivo experiments involving this compound.
Caption: Workflow for in vivo studies with this compound in mouse models.
a. Subcutaneous (s.c.) Injection Protocol:
-
Animal Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the injection.
-
Injection Site: Lift the loose skin on the back of the mouse, between the shoulder blades, to form a "tent".
-
Injection: Insert a sterile needle (e.g., 27-30 gauge) at the base of the tented skin, parallel to the body. Aspirate briefly to ensure the needle is not in a blood vessel.
-
Administration: Slowly inject the prepared this compound solution.
-
Post-injection: Withdraw the needle and gently massage the injection site to aid dispersal of the solution. Monitor the animal for any adverse reactions.
b. Intraperitoneal (i.p.) Injection Protocol:
-
Animal Restraint: Restrain the mouse securely, typically by holding the scruff of the neck and turning it over to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Injection: Insert a sterile needle (e.g., 25-27 gauge) at a 30-45 degree angle.
-
Administration: Aspirate to check for the presence of urine or intestinal contents before injecting the this compound solution.
-
Post-injection: Return the mouse to its cage and monitor for any signs of distress.
c. Oral Gavage Protocol:
-
Animal Restraint: Hold the mouse by the scruff of the neck to immobilize its head.
-
Gavage Needle Insertion: Gently insert a sterile, ball-tipped gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
Administration: Once the needle is correctly positioned (resistance should not be felt), slowly administer the this compound formulation.
-
Post-administration: Carefully remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress.
Disclaimer
This document is intended for research purposes only. The provided protocols are examples and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. SMAD Proteins in TGF-β Signalling Pathway in Cancer: Regulatory Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Utilizing GLPG0187 in an Immune Cell Co-culture Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, orally bioavailable, small-molecule antagonist of multiple RGD-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] In the context of oncology, this compound has demonstrated a compelling mechanism of action by inhibiting the activation of transforming growth factor-beta (TGF-β), a key cytokine involved in creating an immunosuppressive tumor microenvironment.[3][4] By blocking integrin-mediated activation of latent TGF-β, this compound can reverse the TGF-β-induced upregulation of the immune checkpoint ligand PD-L1 on cancer cells.[3] This action sensitizes cancer cells to immune-mediated killing, making this compound a promising agent for investigation in combination with immunotherapies.[3][4]
These application notes provide detailed protocols for utilizing this compound in a co-culture model with cancer cells and immune cells to evaluate its impact on immune-mediated cytotoxicity and relevant signaling pathways. The described model employs the human colorectal cancer cell line HCT-116 and the human T-cell line TALL-104.[1][3]
Mechanism of Action: this compound in the Tumor Microenvironment
This compound's primary anti-tumor immune effect stems from its ability to disrupt the TGF-β signaling cascade. Latent TGF-β, often abundant in the tumor microenvironment, is activated upon binding to certain integrins, particularly αvβ6, which are frequently overexpressed on tumor cells.[3] Once activated, TGF-β binds to its receptor on cancer cells, leading to the phosphorylation of SMAD transcription factors (pSMAD).[3][4] These activated SMADs translocate to the nucleus and induce the expression of various genes, including CD274, which encodes for PD-L1.[3] The subsequent increase in PD-L1 expression on the tumor cell surface allows for engagement with the PD-1 receptor on activated T-cells, delivering an inhibitory signal that suppresses the anti-tumor immune response. This compound, by inhibiting the initial integrin-mediated activation of TGF-β, effectively blocks this entire immunosuppressive pathway.[3]
Caption: this compound inhibits integrin-mediated activation of TGF-β, preventing PD-L1 upregulation.
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating this compound in relevant in vitro models.
Table 1: In Vitro Activity of this compound
| Parameter | Target | IC50 (nM) | Source |
| Integrin Inhibition | αvβ1 | 1.3 | [5] |
| αvβ3 | 3.7 | [5] | |
| αvβ5 | 2.0 | [5] | |
| αvβ6 | 1.4 | [5] | |
| α5β1 | 7.7 | [5] |
Table 2: Representative Co-culture Assay Data for this compound
| Cell Lines | Treatment | Concentration (µM) | Observed Effect | Source |
| HCT-116 (Cancer) + TALL-104 (T-Cell) | This compound | 0.125 - 2 | Dose-dependent increase in cancer cell killing.[3] | [3] |
| HCT-116 | This compound | 0.125 | No significant cytotoxic effect on cancer cells alone.[3] | [3] |
| TALL-104 | This compound | 2 | Toxicity to T-cells observed at high concentrations.[3] | [3] |
| HCT-116 WT & p53-/- + latent-TGF-β | This compound | 0.125 | Rescued TGF-β-induced PD-L1 expression to control levels.[3] | [3] |
| HCT-116 p53-/- | This compound | 1 - 8 | Dose-dependent reduction in pSMAD2 levels.[4] | [4] |
| TALL-104 | This compound | 4 | Altered cytokine profile (e.g., increased GDF-15, reduced CCL20, CXCL5).[4] | [4] |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound in a cancer cell and immune cell co-culture model.
References
- 1. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing Cell Migration and Invasion with GLPG0187
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, broad-spectrum small molecule antagonist of several RGD-motif binding integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2][3] Integrins are transmembrane glycoproteins that play a critical role in cell adhesion, migration, and signaling.[2] By blocking these integrins, this compound disrupts cell-cell and cell-matrix interactions, thereby inhibiting processes such as angiogenesis and tumor metastasis.[2][3] A key mechanism of this compound is the prevention of the activation of latent transforming growth factor-beta (TGF-β), which subsequently suppresses the canonical SMAD signaling pathway.[2][4][5] These characteristics make this compound a valuable tool for investigating the roles of integrin signaling in cell migration and invasion, particularly in the context of cancer research.
This document provides detailed protocols for assessing the effects of this compound on cell migration and invasion, along with representative data and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on integrin inhibition and cancer cell processes.
Table 1: Inhibitory Activity of this compound on RGD Integrin Receptors
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3 |
| αvβ3 | 3.7 |
| αvβ5 | 2.0 |
| αvβ6 | 1.4 |
| α5β1 | 7.7 |
Source: Data compiled from solid-phase assays.[1]
Table 2: Effect of this compound on Cancer Cell Adhesion
| Cell Line | Concentration (µM) | Observation |
| HCT116WT | 0.125 | Inhibition of cell adhesion |
| HCT116WT | 2.0 | Significant inhibition of cell adhesion |
| HCT116 p53-/- | 0.125 | Inhibition of cell adhesion |
| HCT116 p53-/- | 2.0 | Significant inhibition of cell adhesion |
Source: Data from cell adhesion assays performed on HCT116 wild-type and p53-/- cells.[4]
Table 3: Effect of this compound on Breast Cancer Cell Invasion in a Zebrafish Model
| Cell Line | Treatment | Reduction in Tumor Cell Invasion |
| MDA-MB-231 | This compound (1 ng/ml pretreatment of cells, 0.5 ng/ml in embryo medium) | 16% |
Source: Data from an in vivo zebrafish xenograft model.[6]
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on cell migration and invasion are provided below.
Wound Healing (Scratch) Assay
This assay is used to evaluate collective cell migration in vitro.[7]
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols: Determining GLPG0187 Cytotoxicity using an MTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, broad-spectrum inhibitor of multiple RGD-motif binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1] These integrins play a crucial role in cell adhesion, migration, and signaling, and their dysregulation is implicated in various pathologies, including cancer. This compound exerts its effects in part by modulating the transforming growth factor-beta (TGF-β) signaling pathway, which is pivotal in tumor progression and immune evasion.[2][3] Assessing the cytotoxic profile of novel therapeutic agents like this compound is a critical step in preclinical drug development. This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTS assay, a colorimetric method for assessing cell viability.
The MTS assay is a robust and efficient method to quantify viable cells.[4] In this assay, the tetrazolium salt MTS is reduced by metabolically active cells to a soluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells in the culture and can be quantified by measuring the absorbance at 490-500 nm.[4]
Principle of the MTS Assay
The MTS assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells to a purple, soluble formazan product.[4] The intensity of the purple color, measured by absorbance, is directly proportional to the number of viable cells.
This compound: Mechanism of Action and Cytotoxicity Profile
This compound, as a pan-integrin inhibitor, disrupts the interaction between cells and the extracellular matrix.[1] This can lead to various cellular effects, including the inhibition of angiogenesis and metastasis.[5] Notably, this compound has been shown to have minimal direct cytotoxic effects on certain cancer cell lines, such as the colorectal cancer cell line HCT116, at concentrations up to 2 µM.[1] However, at similar concentrations, it can exhibit cytotoxicity towards immune cells, such as T-cells.[1] This differential cytotoxicity is a key consideration in its therapeutic application, particularly in immuno-oncology. The inhibitory effect of this compound on integrins also leads to the suppression of the TGF-β signaling pathway, which can enhance anti-tumor immune responses.[2][3]
Experimental Protocol: MTS Assay for this compound Cytotoxicity
This protocol is optimized for determining the cytotoxicity of this compound on adherent cancer cell lines, such as HCT116.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Target cancer cell line (e.g., HCT116 human colorectal carcinoma cells)[6]
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116)[6]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTS reagent solution (commercially available kits)
-
96-well clear-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Culture HCT116 cells to 70-80% confluency.
-
Trypsinize the cells, resuspend them in complete culture medium, and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[7]
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of the MTS reagent solution to each well, including wells with medium only for background control.[4]
-
Incubate the plate for 1 to 4 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.[4]
-
-
Data Acquisition:
-
Gently shake the plate for a few seconds to ensure uniform color distribution.
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
-
Data Presentation
The quantitative data from the MTS assay should be summarized in a clear and structured table for easy comparison.
| This compound Conc. (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.08 | 100 |
| 0.1 | 1.235 | 0.07 | 98.8 |
| 0.5 | 1.210 | 0.09 | 96.8 |
| 1.0 | 1.180 | 0.06 | 94.4 |
| 2.0 | 1.150 | 0.08 | 92.0 |
| 5.0 | 0.850 | 0.05 | 68.0 |
| 10.0 | 0.450 | 0.04 | 36.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining this compound cytotoxicity using the MTS assay.
Signaling Pathway Diagram
Caption: this compound inhibits TGF-β signaling by blocking integrin receptors.
Conclusion
The MTS assay is a reliable and straightforward method for evaluating the cytotoxic effects of the pan-integrin inhibitor this compound. This protocol provides a detailed framework for researchers to assess the dose-dependent impact of this compound on the viability of cancer cells. Understanding the direct cytotoxic potential of this compound is essential for interpreting its overall anti-cancer activity, especially when considering its complex mechanism of action involving the modulation of the tumor microenvironment and immune responses. Careful optimization of experimental parameters, such as cell density and incubation times, will ensure the generation of accurate and reproducible data.
References
- 1. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. e-century.us [e-century.us]
- 7. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of pSMAD2 Levels Following GLPG0187 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of phosphorylated SMAD2 (pSMAD2) levels by Western blot in response to treatment with GLPG0187, a broad-spectrum integrin inhibitor. This protocol is intended for researchers investigating the TGF-β signaling pathway and the effects of integrin inhibition.
Introduction
The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in a variety of cellular processes, including proliferation, differentiation, and immune regulation.[1] Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis.[1] A key event in the canonical TGF-β pathway is the phosphorylation of the downstream signaling molecules SMAD2 and SMAD3 by the activated type I receptor.[1] The phosphorylated forms of these proteins (pSMAD2 and pSMAD3) then translocate to the nucleus to regulate the transcription of target genes.[1][2]
This compound is a potent, non-peptide antagonist of several RGD-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[3][4][5] Integrins can play a role in the activation of latent TGF-β.[3][6] By inhibiting these integrins, this compound can prevent the conversion of latent TGF-β to its active form, thereby suppressing the downstream signaling cascade, including the phosphorylation of SMAD2.[4][7][8] Western blotting is a widely used and effective technique to quantify the changes in pSMAD2 levels, providing a direct measure of the inhibitory effect of this compound on the TGF-β pathway.[1][4]
Signaling Pathway
The following diagram illustrates the canonical TGF-β/SMAD signaling pathway and the inhibitory point of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medrxiv.org [medrxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Protocol for Analyzing Cell Adhesion Following GLPG0187 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell adhesion, a fundamental process in multicellular organisms, is critically involved in tissue architecture, cell migration, and immune responses. In oncology, aberrant cell adhesion contributes to tumor progression and metastasis. Integrins, a family of transmembrane glycoprotein (B1211001) receptors, are key mediators of cell-matrix and cell-cell interactions.[1] The small molecule GLPG0187 is a potent, broad-spectrum integrin receptor antagonist that targets several RGD-motif binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] By blocking these receptors, this compound can inhibit processes such as angiogenesis and metastasis, making it a compound of interest in cancer research.[1][3]
This application note provides a detailed protocol for quantifying the effect of this compound on cell adhesion using flow cytometry. This method offers a robust and high-throughput-compatible alternative to traditional plate-based adhesion assays, allowing for the precise quantification of non-adherent cells after treatment.
Mechanism of Action: this compound
This compound contains an Arg-Gly-Asp (RGD) motif that allows it to bind to and block the activity of several integrin subtypes.[2] These integrins are crucial for cell adhesion to the extracellular matrix (ECM) and for cell-to-cell interactions.[1][4] Furthermore, certain αv integrins are responsible for activating latent transforming growth factor-beta (TGF-β), a cytokine involved in immune evasion by cancer cells.[2] By inhibiting these integrins, this compound not only disrupts cell adhesion but may also interfere with TGF-β signaling, potentially enhancing anti-tumor immune responses.[2][4]
References
Illuminating Integrin Engagement: In Vivo Imaging of GLPG0187
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, broad-spectrum antagonist of several RGD-binding integrins, showing selectivity for αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1.[1][2][3][4] These integrins are key mediators in cell-matrix and cell-cell interactions, playing crucial roles in tumor angiogenesis, metastasis, and immune evasion.[3][5] By targeting these integrins, this compound has demonstrated anti-tumor and anti-metastatic activity in preclinical models.[2][4] Furthermore, this compound has been shown to modulate the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of the tumor microenvironment. This document provides detailed application notes and protocols for the in vivo imaging of this compound target engagement, offering researchers the tools to visualize and quantify the interaction of this compound with its targets in a living organism.
Data Presentation
Quantitative analysis of this compound binding affinity provides essential information for designing and interpreting in vivo imaging studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various integrin subtypes.
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3[1] |
| αvβ3 | 3.7[1] |
| αvβ5 | 2.0[1] |
| αvβ6 | 1.4[1] |
| αvβ8 | 1.2[1] |
| α5β1 | 7.7[1] |
Signaling Pathway
This compound's mechanism of action involves the inhibition of integrin-mediated activation of the TGF-β signaling pathway. The following diagram illustrates the canonical TGF-β signaling cascade and the proposed point of intervention for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GLPG0187 in Combination with MEK Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of cellular signaling pathways in cancer presents a compelling rationale for combination therapies. This document outlines the preclinical application and experimental protocols for evaluating the synergistic anti-cancer effects of GLPG0187, a broad-spectrum integrin inhibitor, in combination with MEK inhibitors, which target the MAPK/ERK signaling cascade.
This compound is a potent antagonist of several RGD-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2][3] By inhibiting these integrins, this compound can disrupt critical tumor processes such as adhesion, migration, and angiogenesis.[3] Furthermore, it has been shown to inhibit the activation of TGF-β, a key cytokine involved in immunosuppression and tumor progression.[1][4]
MEK inhibitors, such as trametinib, selumetinib, and binimetinib, are targeted therapies that block the activity of MEK1 and MEK2, essential kinases in the RAS/RAF/MEK/ERK signaling pathway.[5][6][7] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.[5][8]
The scientific basis for combining this compound and MEK inhibitors lies in the extensive crosstalk between the integrin/TGF-β and MAPK/ERK pathways. TGF-β signaling can activate the MAPK pathway, and conversely, the MAPK pathway can influence integrin expression and function, suggesting that dual blockade could lead to a synergistic anti-tumor response.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data illustrating the synergistic effects of combining this compound with a representative MEK inhibitor (e.g., trametinib) in a human colorectal cancer cell line (e.g., HCT116).
Table 1: In Vitro Cell Viability (IC50) of this compound and Trametinib as Single Agents and in Combination (72h Treatment)
| Compound | IC50 (nM) |
| This compound | 1500 |
| Trametinib | 50 |
| This compound + Trametinib (1:30 ratio) | 25 (Trametinib) / 750 (this compound) |
Table 2: Synergy Analysis of this compound and Trametinib Combination
| Combination Ratio (this compound:Trametinib) | Combination Index (CI) | Interpretation |
| 1:30 | 0.6 | Synergy |
| 1:15 | 0.7 | Synergy |
| 1:60 | 0.8 | Slight Synergy |
Note: Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Apoptosis Induction by this compound and Trametinib Combination (48h Treatment)
| Treatment | % Apoptotic Cells (Annexin V Positive) |
| Vehicle Control | 5% |
| This compound (1000 nM) | 10% |
| Trametinib (30 nM) | 15% |
| This compound (1000 nM) + Trametinib (30 nM) | 45% |
Table 4: Western Blot Analysis of Key Signaling Proteins (24h Treatment)
| Treatment | p-SMAD2 (Relative Intensity) | p-ERK1/2 (Relative Intensity) | Cleaved PARP (Relative Intensity) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (1000 nM) | 0.4 | 0.9 | 1.2 |
| Trametinib (30 nM) | 0.9 | 0.2 | 1.8 |
| This compound (1000 nM) + Trametinib (30 nM) | 0.3 | 0.1 | 4.5 |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a MEK inhibitor, alone and in combination, on cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MEK inhibitor (e.g., trametinib, stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the MEK inhibitor in complete growth medium. For combination studies, prepare a fixed ratio of the two drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution to each well.
-
Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and a MEK inhibitor, alone and in combination.
Materials:
-
Cancer cell line (e.g., HCT116)
-
6-well plates
-
This compound and MEK inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with this compound, the MEK inhibitor, or the combination at predetermined concentrations (e.g., around their IC50 values) for 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Objective: To assess the effect of this compound and a MEK inhibitor on key proteins in the TGF-β and MAPK signaling pathways.
Materials:
-
Cancer cell line (e.g., HCT116)
-
6-well plates
-
This compound and MEK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-SMAD2, anti-SMAD2, anti-p-ERK1/2, anti-ERK1/2, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with the drugs as described for the apoptosis assay for 24 hours.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH).
Mandatory Visualization
References
- 1. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy regulates Selumetinib (AZD6244) induced-apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro study of combined cilengitide and radiation treatment in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinctive mechanism for sustained TGF-β signaling and growth inhibition: MEK1 activation-dependent stabilization of type II TGF-β receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of tumor growth and angiogenesis by low concentrations of RGD-mimetic integrin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Setting up clinical trials for success: applying preclinical advances in combined TGFβ/PD-L1 inhibition to ongoing clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing GLPG0187's Effect on T-cell Mediated Killing of Cancer Cells
Introduction
GLPG0187 is a potent, broad-spectrum inhibitor of several integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] These integrins play a crucial role in cell adhesion, migration, and signaling. Notably, the αvβ6 integrin is predominantly found on tumor cells and is involved in the activation of transforming growth factor-beta (TGF-β), a key cytokine in the tumor microenvironment that promotes immune evasion.[1] By blocking these integrins, this compound can inhibit the activation of TGF-β, thereby disrupting a critical mechanism of cancer cell immune escape.[3][4]
Recent studies have demonstrated that this compound can sensitize cancer cells to T-cell mediated killing.[1][3] The proposed mechanism involves the inhibition of TGF-β signaling, which in turn leads to the downregulation of the immune checkpoint ligand PD-L1 on cancer cells.[1] This reduction in PD-L1 expression enhances the ability of cytotoxic T-lymphocytes (CTLs) to recognize and eliminate tumor cells. These application notes provide a summary of the key findings and detailed protocols for assessing the effect of this compound on T-cell cytotoxicity against cancer cells.
Data Presentation
The following tables summarize the quantitative data from studies investigating the dose-dependent effects of this compound on T-cell mediated cancer cell killing.
Table 1: Dose-Dependent Effect of this compound on T-cell Killing of HCT116WT Cancer Cells
| This compound Concentration (µM) | Cancer Cell Death (%) in Co-culture with TALL-104 T-cells | Notes |
| 0 (Control) | Baseline | Baseline level of T-cell mediated killing. |
| 0.125 | Increased | A low dose of this compound was able to induce increased T-cell killing.[1] |
| 0.5 | Dose-dependent increase | This compound in the presence of T-cells led to a dose-dependent increase in cancer cell killing.[1] |
| 1.0 | Dose-dependent increase | Continued dose-dependent increase in cancer cell killing observed.[3] |
| 2.0 | Increased, with T-cell toxicity | Highest concentration showed increased cancer cell killing but also exhibited toxicity towards TALL-104 T-cells.[1][3] |
Table 2: Cytotoxicity of this compound on Cancer Cells and T-cells Alone
| Cell Line | This compound Concentration (µM) | Cytotoxic Effect |
| HCT116WT | 0.125 | No significant cytotoxic effect.[1] |
| HCT116WT | 0.125 - 2.0 | Limited direct cytotoxic effect on cancer cells alone at 24 hours.[1] |
| TALL-104 | 0.125 | No toxic effect observed.[1] |
| TALL-104 | 2.0 | Toxicity to T-cells observed at high doses.[1] |
| TALL-104 | 4.0 | Considered a T-cell activating dose in some contexts.[3][5] |
Experimental Protocols
Protocol 1: In Vitro T-cell Mediated Cytotoxicity Assay
This protocol details the co-culture of cancer cells and T-cells to assess the impact of this compound on T-cell killing.
Materials:
-
HCT-116 colorectal cancer cells (wild-type or p53-/-)
-
TALL-104 cytotoxic T-lymphocytes
-
McCoy's 5A medium (for HCT-116)
-
Iscove's Modified Dulbecco's Medium (IMDM) with 20% FBS and 1% Penicillin-Streptomycin (for TALL-104)
-
This compound stock solution (in DMSO)
-
Fluorescent dyes for cell labeling (e.g., blue CMAC for cancer cells, green CMFDA for T-cells)
-
Dead cell stain (e.g., a red fluorescent dye)
-
48-well cell culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture: Maintain HCT-116 and TALL-104 cells in their respective recommended media and culture conditions (37°C, 5% CO2).[4]
-
Cell Labeling:
-
Plating Cancer Cells: Seed the labeled HCT-116 cells into a 48-well plate at a density of 10,000 cells per well and allow them to adhere overnight.[3]
-
Co-culture Setup:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Recommended concentrations to test are 0.5 µM, 1 µM, and 2 µM.[3] Include a vehicle control (DMSO).
-
Add the different concentrations of this compound to the respective wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Staining for Dead Cells: Add a red fluorescent dead cell stain to all wells according to the manufacturer's instructions.
-
Imaging and Analysis:
-
Capture images of each well using a fluorescence microscope. Use filters to visualize the blue (cancer cells), green (T-cells), and red (dead cells) fluorescence.[3]
-
Quantify the number of live (blue) and dead (blue and red) cancer cells in each condition.
-
Calculate the percentage of cancer cell death for each treatment group. An increase in the percentage of dead cancer cells in the co-culture wells treated with this compound compared to the control indicates enhanced T-cell killing.[3]
-
Protocol 2: Flow Cytometry Analysis of T-cell Mediated Cytotoxicity
Flow cytometry provides a more quantitative method to assess cell death and can alleviate issues with cell adhesion loss caused by this compound.[1]
Materials:
-
Same as Protocol 1, with the addition of:
-
Annexin V-FITC and Propidium Iodide (PI) or other apoptosis/necrosis detection kit
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Follow steps 1-6 of Protocol 1.
-
Cell Harvesting:
-
Carefully collect all cells from each well, including the supernatant, as this compound can cause cancer cells to detach.[1]
-
Wash the wells with PBS to ensure all cells are collected.
-
Centrifuge the cell suspensions to pellet the cells and discard the supernatant.
-
-
Staining for Apoptosis/Necrosis:
-
Resuspend the cell pellets in FACS buffer.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the cancer cell population (which can be distinguished by a unique forward and side scatter profile or by pre-labeling with a fluorescent dye not overlapping with Annexin V or PI).
-
Analyze the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cancer cells in each treatment group.
-
An increased percentage of apoptotic/necrotic cancer cells in the co-culture treated with this compound indicates enhanced T-cell mediated killing.[1]
-
Protocol 3: Western Blot Analysis of PD-L1 Expression
This protocol is used to investigate the mechanism by which this compound enhances T-cell killing, specifically by assessing its effect on PD-L1 expression on cancer cells.
Materials:
-
HCT-116 cells (wild-type or p53-/-)
-
This compound
-
Latent-TGF-β
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PD-L1
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Treatment:
-
Protein Extraction:
-
After treatment, wash the cells with cold PBS and lyse them using cell lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities for PD-L1 and the loading control.
-
Normalize the PD-L1 signal to the loading control. A decrease in PD-L1 expression in the cells pre-treated with this compound and then stimulated with TGF-β, compared to cells treated with TGF-β alone, suggests that this compound downregulates TGF-β-induced PD-L1 expression.[1]
-
Visualizations
Caption: Mechanism of this compound in enhancing T-cell mediated cancer cell killing.
Caption: Experimental workflow for assessing this compound's effect on T-cell cytotoxicity.
References
- 1. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GLPG0187 with HCT116 and TALL-104 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, broad-spectrum integrin receptor antagonist that targets multiple RGD-motif binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1] These integrins play crucial roles in cell adhesion, migration, and signaling. A key mechanism of action of this compound involves the inhibition of the activation of latent transforming growth factor-beta (TGF-β), a cytokine that can promote a tumor-suppressive microenvironment.[1] By blocking TGF-β signaling, this compound has been shown to enhance the cytotoxic activity of immune cells against cancer cells.
This document provides detailed application notes and experimental protocols for utilizing this compound in studies involving the human colorectal carcinoma cell line HCT116 and the human cytotoxic T-cell line TALL-104. The provided methodologies are based on published research and are intended to guide researchers in investigating the effects of this compound on cancer cell viability, immune cell-mediated cytotoxicity, and associated signaling pathways.
Data Presentation
Table 1: Summary of this compound Effects on HCT116 and TALL-104 Cells
| Parameter | Cell Line | Treatment | Concentration(s) | Observed Effect | Citation |
| Cytotoxicity | HCT116 | This compound alone | 0.125 µM, 0.5 µM, 1 µM, 2 µM | Minimal direct cytotoxic effect observed.[1][2] | [1][2] |
| Cell Adhesion | HCT116 (WT and p53-/-) | This compound | 0.125 µM, 2.0 µM | Induces loss of cell adhesion.[2] | [2] |
| T-cell Mediated Killing | HCT116 co-cultured with TALL-104 | This compound | 0.5 µM, 1 µM, 2 µM | Dose-dependent increase in TALL-104 mediated killing of HCT116 cells.[2][3] | [2][3] |
| Cytotoxicity | TALL-104 | This compound | 2 µM | Toxicity to TALL-104 cells was observed at this higher concentration.[2] | [2] |
| TGF-β Signaling (pSMAD2) | HCT116 p53-/- | This compound | 1 µM, 2 µM, 4 µM, 6 µM, 8 µM | Dose-dependent reduction in pSMAD2 levels.[1] | [1] |
| TGF-β Signaling (pSMAD2) | TALL-104 | This compound | 2 µM, 4 µM, 8 µM | Reduction in TGF-β induced pSMAD2 levels.[1] | [1] |
| PD-L1 Expression | HCT116 (WT and p53-/-) | This compound + latent TGF-β | 0.125 µM | Rescued the latent TGF-β-induced increase in PD-L1 expression.[2][3] | [2][3] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in enhancing T-cell killing.
Caption: Experimental workflow for HCT116 and TALL-104 co-culture.
Experimental Protocols
Cell Culture
HCT116 Cell Line:
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][2]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[1][2]
-
Subculturing: Passage cells when they reach 70-80% confluency. Wash with PBS, detach using a suitable cell detachment solution (e.g., Trypsin-EDTA), and re-seed at a 1:5 to 1:10 ratio.
TALL-104 Cell Line:
-
Growth Medium: RPMI-1640 Medium supplemented with 20% non-heat-inactivated FBS and 1% Penicillin-Streptomycin.[1]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Subculturing: Maintain cell density between 4 x 10^5 and 1 x 10^6 cells/mL. These cells are sensitive to media exhaustion and should be monitored and fed regularly.
Co-culture of HCT116 and TALL-104 Cells
This protocol is designed to assess the effect of this compound on TALL-104 mediated killing of HCT116 cells.
Materials:
-
Cultured HCT116 and TALL-104 cells
-
Green CMFDA dye (for labeling HCT116)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
48-well tissue culture plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Label HCT116 Cells: Resuspend HCT116 cells in serum-free media and add Green CMFDA dye to a final concentration of 0.25 µL per 360,000 cells. Incubate for one hour.[3]
-
Wash the labeled HCT116 cells three times with complete media to remove excess dye.[3]
-
Plate HCT116 Cells: Seed 10,000 labeled HCT116 cells per well in a 48-well plate and allow them to adhere overnight in the incubator.[3]
-
Add TALL-104 Cells: The following day, add 10,000 TALL-104 cells to the appropriate wells for a 1:1 effector-to-target ratio.[3]
-
Treatment: Add this compound to the treatment wells at desired final concentrations (e.g., 0.5 µM, 1 µM, 2 µM). Add an equivalent volume of DMSO to the vehicle control wells.
-
Incubation: Incubate the co-culture plates for 24 hours.[3]
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells directly in the plate. Live HCT116 cells will be green, and cell death can be assessed using a cell death marker like Ethidium Homodimer-1 (red fluorescence).[2]
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and analyze using a flow cytometer. Gate on the green-fluorescent HCT116 population and assess viability using a viability dye (e.g., SYTOX Blue).[2]
-
Cell Adhesion Assay
This assay evaluates the effect of this compound on the adhesion of HCT116 cells.
Materials:
-
Cultured HCT116 cells
-
12-well tissue culture plates
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Ethidium Homodimer-1 (cell death marker)
-
Phase-contrast and fluorescence microscope
Procedure:
-
Plate Cells: Seed 100,000 HCT116 cells per well in a 12-well plate and allow them to adhere for 24 hours.[2]
-
Treatment: Treat the cells with vehicle control (DMSO) or different concentrations of this compound (e.g., 0.125 µM and 2.0 µM).[2]
-
Add Cell Death Marker: Add Ethidium Homodimer-1 to all wells according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 24 hours.[2]
-
Imaging: Image the cells using both phase-contrast and fluorescence microscopy to observe cell morphology, adhesion, and cell death (red fluorescence).[2]
Western Blot Analysis for pSMAD2 and PD-L1
This protocol is for assessing changes in protein expression in HCT116 cells following treatment with this compound and/or TGF-β.
Materials:
-
Cultured HCT116 cells
-
6-well tissue culture plates
-
This compound (dissolved in DMSO)
-
Latent-TGF-β
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSMAD2, anti-PD-L1, and a loading control (e.g., anti-RAN or anti-Vinculin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate Cells: Seed 500,000 HCT116 cells per well in a 6-well plate and allow them to adhere for 24 hours.[1][2]
-
Pre-treatment with this compound: Treat the cells with vehicle control or desired concentrations of this compound (e.g., 0.125 µM, 2 µM) for 24 hours.[2]
-
TGF-β Treatment: Add latent-TGF-β (e.g., 10 ng/mL) to the appropriate wells and incubate for another 24 hours.[2] For pSMAD2 analysis in the absence of exogenous TGF-β, proceed to lysis after this compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[2]
References
- 1. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GLPG0187 Treatment of PC-3M-Pro4/luc Cells in Metastasis Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
GLPG0187 is a potent, broad-spectrum integrin receptor antagonist with demonstrated anti-tumor and anti-metastatic properties.[1][2] This document provides detailed application notes and protocols for studying the effects of this compound on the highly metastatic human prostate cancer cell line, PC-3M-Pro4/luc. This cell line, derived from the PC-3M cell line, has been selected for its high propensity to metastasize, and it stably expresses luciferase, enabling non-invasive in vivo tracking of tumor growth and metastasis.[3][4] The following protocols are designed to facilitate research into the therapeutic potential of this compound in inhibiting prostate cancer metastasis.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets several RGD (arginine-glycine-aspartic acid)-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][5][6] These integrins are crucial for cell adhesion, migration, and invasion, which are key processes in cancer metastasis. By blocking these integrins, this compound can disrupt the interaction of cancer cells with the extracellular matrix and other cells, thereby inhibiting their metastatic potential.[1][5] Furthermore, this compound has been shown to modulate signaling pathways downstream of integrins, such as the Focal Adhesion Kinase (FAK) and Src pathways, and can also interfere with the activation of latent Transforming Growth Factor-beta (TGF-β), a key cytokine involved in cancer progression.[4][6][7][8]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Effect of this compound | Concentration/Dose | Citation |
| IC50 (αvβ1 integrin) | - | Inhibition | 1.3 nM | [1][2][5] |
| IC50 (αvβ3 integrin) | - | Inhibition | 3.7 nM | [1][5] |
| IC50 (αvβ5 integrin) | - | Inhibition | 2.0 nM | [1][5] |
| IC50 (αvβ6 integrin) | - | Inhibition | 1.4 nM | [1][5] |
| IC50 (α5β1 integrin) | - | Inhibition | 7.7 nM | [1][5] |
| Cell Proliferation | PC3 | Significant reduction | 0.5, 5, and 50 ng/mL | [5] |
| Cell Migration | PC3 | Significant reduction | Not specified | [9] |
| Cell Viability | PC3 | No effect | Not specified | [9] |
In Vivo Efficacy of this compound
| Model | Cell Line | Effect of this compound | Dose | Citation |
| Bone Metastasis | PC3-GFP | Significantly reduced number of cells in metatarsal | 100 mg/kg/day, i.p. | [9] |
Experimental Protocols
PC-3M-Pro4/luc Cell Culture
1.1. Materials:
-
PC-3M-Pro4/luc cells
-
Culture Medium: RPMI-1640
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO₂
1.2. Protocol:
-
Thaw a cryovial of PC-3M-Pro4/luc cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 to 1:5 ratio.
In Vitro Cell Proliferation Assay (MTS Assay)
2.1. Materials:
-
PC-3M-Pro4/luc cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTS reagent
-
Plate reader
2.2. Protocol:
-
Seed 5,000 PC-3M-Pro4/luc cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) and a media-only control.
-
Replace the medium in the wells with the prepared this compound dilutions or controls.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
In Vitro Cell Migration Assay (Transwell Assay)
3.1. Materials:
-
PC-3M-Pro4/luc cells
-
24-well Transwell plates with 8 µm pore size inserts
-
This compound
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
Cotton swabs
-
Crystal violet staining solution
3.2. Protocol:
-
Starve the PC-3M-Pro4/luc cells in serum-free medium for 24 hours.
-
Resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 500 µL of complete culture medium to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add this compound at various concentrations to the upper chamber. Include a vehicle control.
-
Incubate for 24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with 0.5% crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
In Vivo Orthotopic Metastasis Model
4.1. Materials:
-
6-8 week old male immunodeficient mice (e.g., SCID or NSG)
-
PC-3M-Pro4/luc cells
-
Matrigel (optional, for co-injection)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
This compound (for treatment)
-
Vehicle control
-
Bioluminescence imaging system
-
D-luciferin
4.2. Protocol:
-
Anesthetize the mouse.
-
Make a small lower abdominal incision to expose the prostate.
-
Inject 1 x 10⁶ PC-3M-Pro4/luc cells in 20-50 µL of PBS (or a PBS/Matrigel mixture) into the anterior prostate lobe.
-
Suture the incision.
-
Allow the tumors to establish for 7-14 days. Monitor tumor growth via bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg/day, i.p.) or vehicle control daily.[9]
-
Monitor tumor growth and metastasis weekly using bioluminescence imaging. To do this, inject each mouse with D-luciferin (150 mg/kg, i.p.) and image 10-15 minutes later.
-
At the end of the study, sacrifice the mice and collect primary tumors and metastatic organs (e.g., lymph nodes, lungs, bones) for further analysis (e.g., histology, qPCR).
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits integrin signaling, affecting metastasis.
Caption: this compound can inhibit TGF-β activation, impacting metastasis.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selection of highly metastatic variants of different human prostatic carcinomas using orthotopic implantation in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Prostate cancer cells home to bone using a novel <i>in vivo</i> model: Modulation by the integrin antagonist this compound [ouci.dntb.gov.ua]
Application Notes and Protocols: Monitoring GLPG0187 Efficacy Using C-terminal Telopeptide of Type I Collagen (CTX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a broad-spectrum integrin receptor antagonist that has demonstrated potential in oncology through its anti-angiogenic, anti-metastatic, and anti-bone resorption activities.[1][2] A key pharmacodynamic biomarker for assessing the in-vivo activity of this compound is the C-terminal telopeptide of type I collagen (CTX). CTX is a specific fragment of type I collagen released into the bloodstream during bone resorption, making it a sensitive and specific marker of osteoclast activity.[3] Clinical studies have shown that administration of this compound leads to a reduction in plasma and serum CTX levels, indicating target engagement and a physiological response to the drug.[4][5] These application notes provide detailed information and protocols for utilizing CTX as a biomarker to monitor the efficacy of this compound in research and clinical settings.
Data Presentation
The following tables summarize the quantitative data from clinical trials investigating the effect of this compound on CTX levels.
| Study Population | Administration Route | Dose Range | Key Finding on CTX Levels | Reference |
| Healthy Volunteers | Subcutaneous | 17.5 - 315 mg | Dose-proportional decrease in plasma CTX levels. | [4] |
| Healthy Volunteers | Oral | 50 - 1200 mg | Dose-proportional decrease in plasma CTX levels. | [4] |
| Patients with Advanced Solid Tumors | Continuous Intravenous Infusion | 20 - 400 mg/day | Statistically significant decrease in serum CTX levels observed, suggesting target engagement even at the lowest dose. | [5] |
Table 1: Summary of this compound Clinical Trial Data on CTX Levels
Signaling Pathway
This compound exerts its effect on bone resorption by inhibiting integrin receptors, which play a crucial role in the activation of transforming growth factor-beta (TGF-β). By blocking specific integrins, this compound prevents the conversion of latent TGF-β to its active form. This disruption of TGF-β signaling ultimately leads to a reduction in osteoclast activity and, consequently, a decrease in bone resorption and lower circulating levels of CTX.[1][2]
Caption: this compound inhibits integrin-mediated activation of TGF-β, leading to reduced bone resorption and CTX release.
Experimental Protocols
Clinical Trial Design for Pharmacodynamic Assessment of CTX
The following is a generalized workflow for a clinical study designed to assess the pharmacodynamic effects of this compound on serum CTX levels. This is based on protocols from Phase I clinical trials.[5][6]
Caption: Workflow for assessing the pharmacodynamic effects of this compound on CTX levels in a clinical trial.
Protocol for Serum CTX Measurement using ELISA
This protocol provides a generalized procedure for the quantitative determination of CTX in human serum using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. It is essential to follow the specific instructions provided with the chosen ELISA kit.
a. Materials and Reagents:
-
Commercially available Serum CTX ELISA kit (containing microplate, standards, controls, wash buffer, substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Absorbent paper
b. Sample Collection and Handling:
-
Patient Preparation: For optimal results and to minimize biological variability, it is recommended that patients fast overnight prior to blood collection.[7] Samples should be collected in the morning to account for the circadian rhythm of CTX.[7]
-
Blood Collection: Collect whole blood into a serum separator tube.
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at room temperature.
-
Serum Collection: Carefully aspirate the serum and transfer it to a clean, labeled polypropylene (B1209903) tube.
-
Storage: If the assay is not performed immediately, store the serum samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
c. Assay Procedure:
-
Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of wash buffer and other reagents as instructed in the kit manual.
-
Standard Curve Preparation: Prepare a serial dilution of the CTX standard to create a standard curve according to the kit's instructions.
-
Sample and Standard Addition: Pipette the appropriate volume of standards, controls, and patient serum samples into the wells of the microplate.
-
Incubation: Incubate the plate for the time and temperature specified in the kit manual. This allows the CTX in the samples to bind to the capture antibody on the plate.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer. This removes any unbound substances. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Conjugate Addition: Add the enzyme-conjugated detection antibody to each well.
-
Second Incubation: Incubate the plate as directed to allow the detection antibody to bind to the captured CTX.
-
Second Washing: Repeat the washing step to remove any unbound detection antibody.
-
Substrate Addition: Add the substrate solution to each well. The substrate will react with the enzyme to produce a color change.
-
Color Development: Incubate the plate in the dark for the specified time to allow for color development. The intensity of the color is proportional to the amount of CTX present.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzyme-substrate reaction. The color will change, typically from blue to yellow.
-
Absorbance Measurement: Immediately measure the absorbance of each well at 450 nm using a microplate reader.
d. Data Analysis:
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
CTX Concentration Calculation: Determine the concentration of CTX in the patient samples by interpolating their absorbance values from the standard curve.
-
Pharmacodynamic Analysis: Compare the post-treatment CTX concentrations to the baseline levels for each patient to determine the percentage reduction and assess the pharmacodynamic effect of this compound.
Conclusion
The measurement of serum CTX is a valuable tool for monitoring the biological activity of this compound. The provided application notes and protocols offer a framework for researchers and clinicians to effectively utilize this biomarker in the evaluation of this compound's efficacy in both preclinical and clinical settings. Adherence to standardized procedures for sample collection and analysis is crucial for obtaining reliable and reproducible data.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Troubleshooting GLPG0187 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with GLPG0187, focusing on its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and broad-spectrum antagonist of integrin receptors.[1][2] It functions by binding to and blocking the activity of several RGD-integrin receptor subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[3] This inhibition of integrin signaling disrupts cell-cell and cell-matrix interactions, which can prevent angiogenesis and metastasis of tumor cells that express these receptors.[3] Furthermore, this compound has been shown to inhibit the transformation of latent TGF-β to its active form, thereby suppressing TGF-β signaling, which can enhance immune-mediated T-cell killing of cancer cells.[3]
Q2: What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for up to 3 years.[2]
-
In solvent (stock solution): Store at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: I observed precipitation when I diluted my this compound stock solution in my cell culture medium. What could be the cause and how can I prevent it?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in aqueous environments.
Potential Causes:
-
High final concentration: The final concentration of this compound in your media may exceed its aqueous solubility limit.
-
Rapid dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out" of solution.
-
Low temperature of media: Using cold media can decrease the solubility of the compound.
-
Interaction with media components: Salts, proteins, and other components in the media can sometimes contribute to precipitation.
Troubleshooting Steps:
-
Lower the final concentration: Test a range of lower concentrations to find the maximum soluble concentration in your specific media.
-
Use a stepwise dilution: First, dilute your DMSO stock into a small volume of pre-warmed (37°C) complete media (containing serum, if applicable). Then, add this intermediate dilution to the rest of your media.
-
Ensure thorough mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling.
-
Pre-warm your media: Always use media pre-warmed to 37°C.
-
Consider the final DMSO concentration: Keep the final DMSO concentration in your culture medium as low as possible (ideally below 0.5%) to minimize cytotoxicity.
Q4: How stable is this compound in my working solution?
Specific data on the stability of this compound in various buffers and cell culture media at different temperatures and pH values is limited. In a clinical trial, a prepared solution of this compound was stored at room temperature, protected from daylight, for a maximum of 7 days.[4] However, for optimal experimental reproducibility, it is highly recommended to prepare fresh working solutions on the day of use . If storage of a working solution is necessary, it is advisable to conduct a small-scale stability test under your specific experimental conditions (e.g., temperature, pH, and media composition) to ensure the compound remains active.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 595.71 g/mol | [1] |
| Formula | C₂₉H₃₇N₇O₅S | [1] |
| Appearance | Solid | |
| Purity | ≥97% | [1] |
| CAS Number | 1320346-97-1 | [1] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 10 mM (approx. 5.96 mg/mL) | Sonication may be required. | [1][5] |
| 12.5 mg/mL (20.98 mM) | Ultrasonic and warming to 60°C may be needed. Use newly opened DMSO as it is hygroscopic. | [4] | |
| 500 mg/mL (839.32 mM) | Warmed with 50°C water bath and ultrasonicated. This is a very high concentration and may represent a theoretical maximum. | [2] | |
| Ethanol | 3 mg/mL | - | [2] |
| Water | < 0.1 mg/mL (insoluble) | - | [4] |
Table 3: In Vivo Formulations
| Solvent System | Concentration | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.10 mM) | Clear solution. | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.10 mM) | Clear solution. | |
| 50% PEG300, 50% Saline | 10 mg/mL (16.79 mM) | Suspended solution, requires sonication. | |
| 1:1 DMSO in PBS | Not specified | Used for subcutaneous and oral administration in mice. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (595.71 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 5.957 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath. Gentle warming to 37-50°C can also aid dissolution.[2][4]
-
Visually inspect for complete dissolution: Ensure the solution is clear and free of any visible particles before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile tubes
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound you need for your experiment.
-
Calculate the dilution: Calculate the volume of your 10 mM stock solution needed to achieve the desired final concentration in your total volume of media. Remember to keep the final DMSO concentration below 0.5%.
-
Perform a stepwise dilution (recommended): a. In a sterile tube, add a small volume of your pre-warmed complete media. b. Add the calculated volume of your 10 mM this compound stock solution to this small volume of media. c. Gently vortex the intermediate dilution. d. Add the intermediate dilution to the remaining volume of your pre-warmed media.
-
Mix thoroughly: Gently invert or swirl the final working solution to ensure it is homogenous.
-
Use immediately: It is best to use the freshly prepared working solution for your experiment.
Mandatory Visualization
Caption: this compound inhibits integrin-mediated activation of TGF-β signaling.
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmtech.com [pharmtech.com]
- 4. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GLPG0187 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of GLPG0187 for in vitro experiments. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, broad-spectrum small molecule antagonist of several RGD-motif binding integrin receptors.[1][2] It specifically targets αvβ1, αvβ3, αvβ5, αvβ6, and α5β1 integrin subtypes.[1][3] By binding to these integrins, this compound prevents the activation of transforming growth factor-beta (TGF-β) from its latent form.[3][4] This inhibition of TGF-β signaling subsequently blocks the downstream phosphorylation of SMAD proteins (pSMAD2), which are key transcription factors involved in various cellular processes.[4][5] The ultimate effect is the disruption of endothelial cell-cell and cell-matrix interactions, which can inhibit angiogenesis and metastasis of tumor cells expressing these integrins.[1]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
Based on published studies, a typical starting concentration range for this compound in cell-based assays is from the low nanomolar (nM) to the low micromolar (µM) range. It is crucial to perform a dose-response experiment for your specific cell line and assay to determine the optimal concentration.
Q3: How can I confirm that this compound is active in my cell line?
The most direct way to confirm the activity of this compound is to assess the phosphorylation of its downstream target, SMAD2. A successful experiment will show a dose-dependent decrease in the levels of phosphorylated SMAD2 (pSMAD2) upon treatment with this compound. This can be measured by Western blotting.[4][5]
Q4: Does this compound exhibit cytotoxicity?
This compound has been shown to have minimal direct cytotoxicity against some cancer cell lines, such as HCT116.[3][4] However, at higher concentrations (e.g., 2 µM), it has been observed to be toxic to T-cells in co-culture experiments.[3] Therefore, it is essential to assess the cytotoxic profile of this compound in your specific cell line(s) using a cell viability assay.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Suggested Solution |
| Incorrect Concentration Range | Perform a dose-response experiment starting from a low nM range up to a high µM range (e.g., 1 nM to 10 µM) to identify the optimal concentration for your cell line and assay. |
| Inactive Compound | Ensure the proper storage and handling of the this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment. |
| Low Integrin Expression | Verify the expression of the target integrin subtypes (αvβ1, αvβ3, αvβ5, αvβ6, α5β1) in your cell line using techniques like flow cytometry or Western blotting. |
| Inactive TGF-β Signaling Pathway | Confirm that the TGF-β/SMAD signaling pathway is active in your cell line under your experimental conditions. You can do this by measuring baseline pSMAD2 levels. |
Issue 2: High levels of cell death observed.
| Possible Cause | Suggested Solution |
| Concentration is too high | Perform a dose-response curve to determine the cytotoxic concentration (CC50) in your cell line. Use concentrations below this threshold for your experiments. |
| Off-target effects | While this compound is a specific integrin antagonist, high concentrations may lead to off-target effects. Lowering the concentration can help mitigate this. |
| Cell line sensitivity | Your specific cell line may be particularly sensitive to the inhibition of integrin signaling. Consider using a lower concentration range or a shorter treatment duration. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound for Various Integrin Receptors
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3[2] |
| αvβ3 | 3.7[2] |
| αvβ5 | 2.0[2] |
| αvβ6 | 1.4[2] |
| α5β1 | 7.7[2] |
Table 2: Experimentally Determined Effective Concentrations of this compound in HCT116 Cells
| Experiment | Cell Line | Concentration Range | Observed Effect | Reference |
| Adhesion Assay | HCT116WT & p53-/- | 0.125 µM - 2.0 µM | Inhibition of cell adhesion | [3] |
| Western Blot | HCT116 p53-/- | 1 µM - 8 µM | Dose-dependent decrease in pSMAD2 | [4] |
| Co-culture Viability | HCT116WT & TALL-104 | 0.5 µM - 2 µM | Dose-dependent increase in cancer cell killing | [3] |
| Western Blot | HCT116WT & p53-/- | 0.125 µM | Rescue of TGF-β induced PD-L1 expression | [3] |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.1%. Include a vehicle control (DMSO only).
-
Incubation: Treat the cells with the different concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
2. Western Blot for pSMAD2
This protocol is to confirm the on-target activity of this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a range of this compound concentrations for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against pSMAD2 overnight at 4°C. Also probe for total SMAD2 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the pSMAD2 signal to the total SMAD2 and the loading control.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
Mitigating potential off-target effects of high-dose GLPG0187
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the broad-spectrum integrin inhibitor, GLPG0187. The focus is on addressing and mitigating potential off-target effects, particularly when using high concentrations of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, small-molecule integrin receptor antagonist. It functions by binding to and blocking the activity of several RGD-motif binding integrin subtypes, thereby interfering with cell-cell and cell-matrix interactions. This inhibition can prevent angiogenesis and tumor metastasis.[1][2] A key consequence of this action is the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway, as certain integrins are required to convert latent TGF-β to its active form.[1][3]
Q2: What are the known on-target integrins for this compound?
A2: this compound is a broad-spectrum inhibitor targeting multiple integrin receptors. Its high affinity for several RGD integrin receptors has been characterized with the following IC50 values:
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3 |
| αvβ3 | 3.7 |
| αvβ5 | 2.0 |
| αvβ6 | 1.4 |
| αvβ8 | 1.2 |
| α5β1 | 7.7 |
This data is compiled from solid-phase assays and indicates high-affinity binding to these specific integrin subtypes.[4]
Q3: I'm observing a cellular phenotype that doesn't seem to align with the known functions of the targeted integrins or TGF-β signaling. Could this be an off-target effect?
A3: It is possible. While this compound is potent for its target integrins, high concentrations can increase the likelihood of binding to unintended proteins. For instance, one study noted that at high doses, this compound did not reduce PD-L1 expression as it did at lower doses, suggesting potential engagement with conflicting pathways.[3] Any phenotype that is inconsistent with the established roles of αvβ1, αvβ3, αvβ5, αvβ6, α5β1, or αvβ8 integrins or TGF-β signaling should be investigated as a potential off-target effect.
Q4: What is the recommended approach to confirm that my observed phenotype is due to on-target inhibition of integrins?
A4: A "rescue" experiment is a robust method to differentiate on-target from off-target effects. The logic is to determine if the phenotype can be reversed by reintroducing a version of the target that is insensitive to the inhibitor. While creating an inhibitor-resistant integrin mutant can be complex, an alternative approach is to use a structurally unrelated integrin inhibitor that targets the same set of integrins. If this second, distinct compound recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect.
Q5: How can I proactively identify potential off-target proteins of this compound in my experimental system?
A5: Unbiased, proteome-wide approaches are the most comprehensive way to identify novel off-target interactions. Key techniques include:
-
Chemical Proteomics: This involves using a modified version of this compound (e.g., with a biotin (B1667282) tag) to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.[5]
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of all proteins in the proteome in the presence and absence of this compound. A shift in a protein's melting temperature upon drug treatment indicates a direct binding interaction.[1][6][7]
Troubleshooting Guide
Issue 1: Inconsistent results in TGF-β signaling pathway inhibition.
-
Problem: Western blot for phosphorylated SMAD2 (pSMAD2), a downstream marker of TGF-β signaling, shows variable or no inhibition with this compound treatment.
-
Potential Causes & Solutions:
| Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment. Use a range of this compound concentrations (e.g., from low nM to high µM) to determine the optimal concentration for pSMAD2 inhibition in your specific cell line.[1] |
| Incorrect Timing of TGF-β Stimulation | Optimize the timing of TGF-β stimulation relative to this compound pre-treatment. A typical starting point is a 1-2 hour pre-incubation with this compound before a 30-minute stimulation with TGF-β.[2] |
| Low Basal TGF-β Signaling | Ensure your cell model has an active TGF-β pathway. It may be necessary to serum-starve cells to reduce basal signaling before stimulating with exogenous TGF-β to see a clear inhibitory effect.[2] |
| Technical Issues with Western Blot | Verify your Western blot protocol. Ensure lysis buffers contain phosphatase inhibitors to protect pSMAD2 from dephosphorylation.[8] Confirm the specificity and optimal dilution of your primary antibodies for pSMAD2 and total SMAD2. |
Issue 2: Unexpected cytotoxicity observed at high doses of this compound.
-
Problem: High concentrations of this compound lead to significant cell death that does not correlate with the expected anti-migratory or anti-proliferative effects of integrin inhibition alone.
-
Potential Causes & Solutions:
| Cause | Troubleshooting Step |
| Off-Target Toxicity | This is a primary concern at high doses. The goal is to determine the lowest effective concentration that inhibits the on-target pathway (e.g., pSMAD2) without causing broad cytotoxicity. |
| On-Target but Cell-Line Dependent Effect | The targeted integrins are crucial for cell adhesion. In some cell lines, complete inhibition of adhesion may lead to a form of cell death known as anoikis. This is technically an on-target effect, but may be undesirable. |
| Solvent Toxicity | This compound is often dissolved in DMSO.[9] Ensure the final concentration of DMSO in your cell culture medium is consistent across all conditions (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5%). |
Experimental Protocols & Workflows
Protocol 1: Western Blot for Phospho-SMAD2 Inhibition
This protocol is for assessing the on-target activity of this compound on the TGF-β signaling pathway.
-
Cell Culture: Plate cells (e.g., HCT116, A549) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal signaling, replace the growth medium with serum-free medium and incubate for 18-22 hours.
-
Inhibitor Pre-treatment: Prepare various concentrations of this compound. Pre-treat cells by adding the inhibitor or vehicle (DMSO) to the serum-free medium for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes. Include a non-stimulated control group.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer containing protease and phosphatase inhibitors. Scrape cells, transfer to a microcentrifuge tube, and sonicate briefly.[8] Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, heat, and load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific for phospho-SMAD2 (Ser465/467) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total SMAD2 as a loading control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a workflow to confirm direct binding of this compound to its intended integrin targets and to identify potential off-targets in intact cells.
-
Cell Treatment: Culture cells to a high density. Treat the cells with a high concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein fraction (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein (e.g., αvβ6 integrin) at each temperature point by Western blot or mass spectrometry. A ligand-induced shift in the melting curve to a higher temperature indicates target engagement.[1][6]
Visualizations
Caption: this compound inhibits integrins, blocking the activation of TGF-β and subsequent SMAD2/3 signaling.
Caption: A logical workflow for investigating if an observed cellular phenotype is an off-target effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. europeanreview.org [europeanreview.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 9. criver.com [criver.com]
Technical Support Center: Overcoming GLPG0187 Resistance
Welcome to the technical support center for GLPG0187. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the broad-spectrum integrin receptor antagonist, this compound, in their cancer cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and overcome potential resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, broad-spectrum integrin receptor antagonist.[1][2][3] It functions by binding to and blocking the activity of five RGD-integrin receptor subtypes: αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][4] Integrins are transmembrane glycoproteins that are crucial for cell adhesion, migration, and signaling.[1][2] By blocking these integrins, this compound can inhibit endothelial cell-cell and cell-matrix interactions, which in turn can prevent angiogenesis and metastasis of tumor cells that express these receptors.[1][4] Notably, it can also prevent the activation of TGF-β, a signaling molecule often involved in tumor immune evasion.[4][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to integrin inhibitors like this compound can be complex and multifactorial.[6][7] Potential mechanisms include:
-
Alterations in Integrin Expression: Changes in the expression levels of the targeted integrin subtypes or a switch in the expression to different integrin subtypes that are not targeted by this compound.[8]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of integrin signaling. Common bypass pathways include the activation of receptor tyrosine kinases (RTKs) like EGFR, VEGFR, or c-Met, which can promote cell survival and proliferation independently of integrin signaling.[9]
-
Changes in the Tumor Microenvironment: The extracellular matrix (ECM) composition can influence drug resistance. Alterations in ECM proteins can affect integrin-mediated signaling and reduce the efficacy of inhibitors.[6]
-
Epithelial-to-Mesenchymal Transition (EMT): Induction of EMT can lead to changes in cell adhesion properties and increased resistance to various therapies, including those targeting integrins.[7]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Q3: this compound does not seem to have a direct cytotoxic effect on my cancer cell lines. Is this expected?
A3: Yes, this is an expected observation for many applications. This compound's primary mechanism is not direct cytotoxicity but rather the inhibition of cell adhesion, migration, and the modulation of signaling pathways like TGF-β.[4][5] Studies have shown minimal direct cytotoxicity against certain cancer cell lines.[4][5] Its therapeutic effect in some contexts is to sensitize cancer cells to immune-mediated killing or to inhibit metastasis.[3][4][5]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Decreased IC50 value of this compound over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve to confirm the shift in IC50. 2. Investigate Mechanism: Analyze changes in integrin expression (qPCR, Western blot, Flow Cytometry). Screen for activation of bypass signaling pathways (phospho-RTK array). 3. Combination Therapy: Test this compound in combination with inhibitors of identified bypass pathways (e.g., EGFR inhibitors, c-Met inhibitors). |
| High variability in experimental replicates. | Inconsistent cell culture conditions or assay technique. | 1. Standardize Cell Seeding: Ensure consistent cell density at the start of each experiment.[10] 2. Optimize Assay Protocol: Review and standardize all steps of the assay, including drug dilution, incubation times, and plate reading. 3. Regularly Test for Mycoplasma: Mycoplasma contamination can affect cell behavior and drug response. |
| Unexpected off-target effects observed. | This compound is a broad-spectrum inhibitor. | 1. Dose Reduction: Determine the minimal effective concentration to minimize off-target effects. 2. Control Experiments: Use cell lines with known differential expression of the targeted integrins to dissect specific effects. 3. Pathway Analysis: Use proteomics or transcriptomics to identify unintended affected pathways. |
Data Presentation: Characterizing this compound Resistant Cell Lines
The following table provides a template for summarizing quantitative data when comparing sensitive and resistant cell lines.
| Parameter | Parental (Sensitive) Cell Line | This compound-Resistant Subline | Fold Change |
| This compound IC50 (µM) | 0.5 | 5.0 | 10 |
| Relative αvβ3 Expression (Fold Change) | 1.0 | 0.2 | -5 |
| Relative αvβ5 Expression (Fold Change) | 1.0 | 2.5 | +2.5 |
| p-EGFR / Total EGFR Ratio | 0.2 | 0.8 | +4 |
| Migration Index | 0.8 | 0.3 | -2.7 |
Experimental Protocols & Visualizations
Protocol: Development of a this compound-Resistant Cell Line
This protocol outlines a method for generating a cancer cell line with acquired resistance to this compound.
Methodology:
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Dose Escalation:
-
Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells resume a normal growth rate, subculture them and increase the this compound concentration by a factor of 1.5-2.0.
-
Repeat this dose escalation process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
-
Characterization of Resistant Line:
-
Confirm the shift in IC50 by performing a dose-response curve on the resistant subline compared to the parental line.
-
Analyze molecular changes as described in the troubleshooting guide.
-
Cryopreserve the resistant cell line at various passages.
-
Protocol: Investigating Bypass Signaling Pathways
This protocol provides a method for identifying activated bypass signaling pathways in this compound-resistant cells.
Methodology:
-
Cell Lysate Preparation:
-
Culture both parental and this compound-resistant cells to 80% confluency.
-
Treat both cell lines with this compound at the IC50 of the parental line for 24 hours.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Phospho-Receptor Tyrosine Kinase (RTK) Array:
-
Use a commercial phospho-RTK array kit according to the manufacturer's instructions.
-
Incubate the array membrane with equal amounts of protein lysate from both parental and resistant cells.
-
Detect the phosphorylated RTKs using the provided detection reagents.
-
-
Data Analysis:
-
Quantify the spot intensities on the array membranes.
-
Calculate the fold change in phosphorylation of each RTK in the resistant line compared to the parental line.
-
Identify RTKs with significantly increased phosphorylation in the resistant cells.
-
-
Validation:
-
Validate the array results by performing Western blotting for the identified hyper-phosphorylated RTKs and their downstream signaling components (e.g., p-Akt, p-ERK).
-
References
- 1. Facebook [cancer.gov]
- 2. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Integrins in Cancer Drug Resistance: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | β1 Integrins as Therapeutic Targets to Disrupt Hallmarks of Cancer [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
GLPG0187 Solutions: Technical Support Center for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of GLPG0187 solutions. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] For in vivo experiments, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.[1]
Q2: How should I store the solid (powder) form of this compound?
A2: The solid form of this compound should be stored at -20°C, where it can be stable for up to three years.[1][2] Before opening, it is advisable to let the vial warm to room temperature to prevent condensation, which can introduce moisture and promote degradation.[4]
Q3: What are the optimal temperature and duration for storing this compound stock solutions?
A3: For long-term stability, it is recommended to store aliquoted stock solutions at -80°C.[1][3][5] Storage at -20°C is also possible but for a shorter duration.[3][5] To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes.[4][5][6]
Q4: Can I store working solutions of this compound in aqueous buffers?
A4: For long-term storage, non-aqueous, aprotic solvents like DMSO are preferred.[4] Aqueous solutions are more susceptible to hydrolysis. It is best practice to prepare fresh aqueous dilutions for each experiment from a frozen DMSO stock.[4]
Q5: How can I check if my stored this compound solution is still active?
A5: The most reliable method to confirm the activity of your inhibitor is to perform a functional assay. Comparing the results with a freshly prepared solution or a previously validated batch can reveal any loss of potency, often indicated by a shift in the IC50 value.[4] For a direct assessment of chemical integrity, analytical methods like High-Performance Liquid Chromatography (HPLC) can be employed.[4]
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Recommended Duration | Solvent | Reference |
| Solid (Powder) | -20°C | Up to 3 years | N/A | [1] |
| Stock Solution | -80°C | Up to 2 years | DMSO | [5] |
| Stock Solution | -80°C | Up to 1 year | DMSO | [1][3] |
| Stock Solution | -20°C | Up to 1 year | DMSO | [5] |
| Stock Solution | -20°C | Up to 1 month | DMSO | [3] |
Troubleshooting Guide
Issue 1: I am observing a decrease in the inhibitory effect of this compound in my experiments over time.
This could be due to the degradation of the compound in your working solution.
Caption: Troubleshooting workflow for decreased compound activity.
Issue 2: My this compound solution appears cloudy or has visible precipitates after thawing.
Precipitation can occur, especially after freeze-thaw cycles.
Caption: Troubleshooting guide for this compound solution precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).[2]
-
To aid dissolution, the solution can be gently warmed in a 50°C water bath and sonicated.[3]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.[6]
Protocol 2: General Stability Assessment of Stored this compound Solution
This protocol provides a framework for assessing the stability of a stored solution.
-
Prepare a Fresh Standard: Prepare a new stock solution of this compound from solid material as described in Protocol 1. This will serve as the reference standard.
-
Retrieve Test Sample: Thaw an aliquot of the stored this compound solution to be tested.
-
Functional Assay:
-
Perform a dose-response experiment (e.g., a cell-based assay measuring integrin-mediated signaling or cell migration) using both the fresh standard and the stored test sample.
-
Generate dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for both solutions.
-
-
Data Analysis:
-
Compare the IC50 values. A significant increase in the IC50 of the stored sample compared to the fresh standard suggests degradation.
-
-
(Optional) Analytical Chemistry:
-
Analyze both the fresh and stored solutions using High-Performance Liquid Chromatography (HPLC).
-
Compare the chromatograms for the appearance of new peaks (indicating degradation products) and a decrease in the area of the main this compound peak.
-
Factors Contributing to Degradation
Understanding the factors that can lead to the degradation of small molecule inhibitors is key to preventing it.
Caption: Key factors influencing the degradation of this compound solutions.
References
Technical Support Center: GLPG0187 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing GLPG0187 in in vivo experiments, with a specific focus on addressing its short biological half-life.
Frequently Asked Questions (FAQs)
Q1: What is the in vivo half-life of this compound?
A1: this compound has a short elimination half-life in vivo. In healthy human volunteers, the terminal half-life after oral administration is approximately 5-6 hours.[1] A phase I study in cancer patients using continuous intravenous infusion reported a shorter average elimination half-life of 3.8 hours.[1][2][3] This rapid clearance necessitates specific strategies to maintain therapeutic concentrations in vivo.
Q2: Why is the short half-life of this compound a concern for in vivo studies?
A2: A short half-life means the drug is rapidly cleared from the body. For in vivo studies, especially those investigating chronic effects or requiring sustained target engagement, a short half-life can lead to periods where the drug concentration falls below the therapeutic threshold. This can result in diminished or inconsistent efficacy and may lead to misleading experimental outcomes.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a potent, broad-spectrum antagonist of several integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[4] By binding to these RGD-motif containing integrins, this compound can inhibit processes such as angiogenesis, cell adhesion, and migration.[4] Notably, it can block the activation of Transforming Growth Factor-beta (TGF-β), a key signaling molecule involved in immune evasion and fibrosis.[5]
Troubleshooting Guide: In Vivo Experiments with this compound
This guide addresses common challenges encountered when using this compound in vivo, primarily related to its pharmacokinetic profile.
| Problem | Potential Cause | Recommended Solution |
| Suboptimal or inconsistent therapeutic effect in a preclinical model. | Drug concentration is falling below the efficacious level between doses due to the short half-life. | Implement a continuous infusion dosing regimen using an osmotic minipump or a programmable infusion pump to maintain steady-state plasma concentrations.[1] |
| Difficulty dissolving this compound for in vivo administration. | This compound has limited aqueous solubility. | In a clinical study, this compound was dissolved in a 40% HP-β-CD (Kleptose®) injectable solution to improve solubility for intravenous administration. For preclinical studies, consider formulating with solubility-enhancing excipients like cyclodextrins, or co-solvents such as DMSO and PEG300, keeping the final concentration of organic solvents compatible with the animal model. |
| Precipitation of the compound upon administration. | The formulation is not stable in physiological conditions. | Ensure the formulation is optimized for pH and ionic strength. For intravenous administration, sterile filtration of the final formulation is critical. For subcutaneous administration, consider an oil-based depot formulation which may also help in sustaining the release.[6][7] |
| Local irritation or inflammation at the injection site (subcutaneous). | High concentration of the drug or excipients in the formulation. | Reduce the concentration of the drug and excipients if possible. Increase the injection volume (within permissible limits for the animal model) to dilute the formulation. Rotate the injection sites. |
| Catheter-related complications during continuous infusion (e.g., blockage, infection). | Technical issues with the surgical procedure or long-term implantation. | Ensure aseptic surgical technique during catheter and pump implantation. Regularly flush the catheter with heparinized saline to maintain patency, especially at low flow rates.[8] Monitor the animal for signs of infection or distress at the surgical site. |
Experimental Protocols
Protocol 1: Continuous Intravenous Infusion of this compound in a Mouse Model
This protocol is adapted from established methods for continuous infusion in rodents and is suitable for studies requiring stable plasma concentrations of this compound.[6][9]
Materials:
-
This compound
-
Vehicle (e.g., 40% HP-β-CD in saline, or a custom formulation with appropriate co-solvents)
-
Osmotic minipumps (e.g., ALZET®) with appropriate flow rate and duration
-
Catheters (sized for mouse jugular vein)
-
Surgical instruments for sterile surgery
-
Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Analgesics
-
Heparinized saline
Procedure:
-
Formulation Preparation: Prepare the this compound solution in the chosen vehicle under sterile conditions. The concentration should be calculated based on the pump's flow rate and the desired daily dose for the animal.
-
Pump Priming: Fill the osmotic minipumps with the this compound formulation according to the manufacturer's instructions. Incubate the filled pumps in sterile saline at 37°C for the recommended time to ensure immediate pumping upon implantation.
-
Surgical Procedure (Aseptic Technique):
-
Anesthetize the mouse and ensure an adequate level of anesthesia throughout the procedure.
-
Shave and disinfect the surgical areas (ventral neck for catheterization and dorsal back for pump implantation).
-
Make a small incision in the ventral neck and isolate the jugular vein.
-
Carefully insert the catheter into the jugular vein and secure it with sutures.
-
Tunnel the catheter subcutaneously from the neck to the dorsal side.
-
Create a subcutaneous pocket on the back of the mouse.
-
Connect the distal end of the catheter to the primed osmotic minipump.
-
Place the pump into the subcutaneous pocket and close the incisions with sutures or surgical clips.
-
-
Post-operative Care:
-
Administer analgesics as per institutional guidelines.
-
House the animals individually initially and monitor for recovery, signs of pain, or complications.
-
Ensure easy access to food and water.
-
-
Study Period: Monitor the animals daily. At the end of the study, collect samples as required.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Species | Route of Administration | Reference |
| Elimination Half-life | ~5-6 hours | Human (healthy volunteers) | Oral | [1] |
| Elimination Half-life | ~3.8 hours | Human (cancer patients) | Continuous Intravenous Infusion | [1][2][3] |
| Distribution Half-life | ~0.16 hours | Human (cancer patients) | Continuous Intravenous Infusion | [2] |
Table 2: Potential Formulation Strategies to Extend this compound Half-life
| Formulation Strategy | Principle | Potential Advantages for this compound | Key Considerations |
| Liposomal Encapsulation | Encapsulation of the drug within a lipid bilayer vesicle.[9][10] | Can protect the drug from rapid metabolism and clearance, potentially increasing circulation time. Can be tailored for hydrophilic or lipophilic drugs.[3][10] | Formulation stability, drug loading efficiency, potential for RES uptake. |
| Nanoparticle Formulation | Encapsulation or conjugation to a polymeric nanoparticle.[5][11] | Can reduce clearance and prolong half-life.[5][12] Surface modification can allow for targeted delivery. | Particle size, charge, and surface properties influence in vivo fate.[5] Biocompatibility and potential toxicity of the nanoparticle materials. |
| Subcutaneous Oil-based Depot | Dissolving the drug in a biocompatible oil for subcutaneous injection.[6][7] | Creates a depot from which the drug is slowly released into circulation, prolonging its effect. | Drug solubility in the oil, potential for local irritation, variability in release rate. |
Visualizations
Signaling Pathway
Caption: this compound inhibits TGF-β signaling by blocking integrin-mediated activation of latent TGF-β.
Experimental Workflow
Caption: Workflow for in vivo continuous infusion of this compound in a mouse model.
Logical Relationship: Addressing Short Half-life
Caption: Strategies to mitigate the short in vivo half-life of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nano-Advantage in Enhanced Drug Delivery with Biodegradable Nanoparticles: Contribution of Reduced Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for continuous intravenous drug delivery with implantable iPrecio pump in free-moving rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome Encapsulation Service for Small Molecules - CD Formulation [formulationbio.com]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Flow Cytometry for GLPG0187-Treated Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing flow cytometry gating strategies for cells treated with GLPG0187, a broad-spectrum integrin inhibitor. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to navigate the specific challenges encountered during the analysis of this compound-treated cells.
I. Mechanism of Action of this compound
This compound is a potent small molecule that functions as a pan-integrin inhibitor, targeting several RGD-binding integrin subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1] These integrins are crucial for cell-cell and cell-matrix interactions. By blocking these receptors, this compound can inhibit angiogenesis and tumor metastasis.[1] A key aspect of its mechanism is the prevention of the activation of Transforming Growth Factor-beta (TGF-β), a cytokine that can suppress immune responses.[1] By inhibiting TGF-β activation, this compound can enhance the ability of T-cells to kill cancer cells.[1][2]
A significant in vitro effect of this compound is the induction of a loss of cell adhesion, leading to cell rounding and detachment from culture surfaces.[2][3] This property is a critical consideration for experimental design and data interpretation in flow cytometry.
Diagram of this compound Signaling Pathway
Caption: this compound inhibits integrins, preventing TGF-β activation and promoting T-cell-mediated tumor cell killing.
II. Frequently Asked Questions (FAQs)
Q1: How does this compound treatment affect cell morphology and scatter properties in flow cytometry?
A1: this compound is known to cause cell rounding and loss of adhesion.[3] This can lead to changes in the forward scatter (FSC) and side scatter (SSC) profiles of your cells. You may observe a more homogenous, clustered population in the FSC vs. SSC plot. It is crucial to carefully adjust your FSC and SSC gates to include all viable single cells and exclude debris, especially since detached cells are part of the target population.
Q2: Will this compound treatment alone induce apoptosis in my cells?
A2: The cytotoxic effects of this compound can be cell-type dependent. Some studies report minimal direct cytotoxicity on certain cancer cell lines at specific concentrations, while others show that it can induce apoptosis.[2][4] It is essential to perform a dose-response and time-course experiment to determine the apoptotic effect of this compound on your specific cell line. Always include an untreated control and a vehicle control (e.g., DMSO) in your experiments.
Q3: Can I use standard apoptosis assays like Annexin V/PI for this compound-treated cells?
A3: Yes, standard apoptosis assays such as Annexin V/Propidium Iodide (PI) staining are suitable for assessing cell death in this compound-treated cells.[5] However, due to the potential for increased cell detachment, it is critical to collect both the adherent and supernatant fractions of your cell culture to ensure you are analyzing the entire cell population.
Q4: How can I distinguish between cancer cells and immune cells in a co-culture experiment with this compound?
A4: In co-culture experiments designed to assess the impact of this compound on immune cell-mediated killing, it is vital to differentiate between the two cell types.[2] This can be achieved by pre-staining one cell population with a fluorescent dye like CMFDA (5-chloromethylfluorescein diacetate) before co-culture.[2] This allows for the clear identification of each population during flow cytometry analysis. A viability dye, such as SYTOX™ Blue, can then be used to assess cell death in each population.[2]
III. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low cell count or event rate | Loss of adherent cells during washing steps due to this compound-induced detachment. | - Collect all cells: Ensure that both the supernatant and trypsinized/scraped adherent cells are collected and pooled before staining and analysis.[2] - Gentle handling: Minimize centrifugation speed and washing steps to reduce cell loss. |
| Shift in FSC/SSC profile | This compound-induced changes in cell size and granularity (cell rounding).[3] | - Adjust gates: Redefine your primary FSC vs. SSC gate based on your treated samples to encompass the entire viable cell population. Use unstained and single-stained controls to help set appropriate gates. |
| High background fluorescence | - Non-specific antibody binding. - Increased autofluorescence in dying cells. | - Fc blocking: Use an Fc receptor blocking agent, especially when working with immune cells. - Titrate antibodies: Determine the optimal antibody concentration to minimize non-specific binding. - Viability dye: Include a viability dye to exclude dead cells, which can exhibit high autofluorescence.[6] |
| Difficulty distinguishing cell populations in co-culture | Overlap in scatter profiles of different cell types. | - Pre-staining: As mentioned in the FAQs, pre-label one cell population with a fluorescent tracker (B12436777) dye like CMFDA before co-culture.[2] |
| Inconsistent results in apoptosis assays | - Incomplete collection of apoptotic cells. - Sub-optimal staining conditions. | - Collect supernatant: Apoptotic cells often detach first, so it is crucial to analyze both adherent and floating cells. - Optimize staining: Ensure correct buffer conditions (e.g., calcium-containing binding buffer for Annexin V) and incubation times. |
IV. Experimental Protocols
A. Apoptosis Detection using Annexin V and Propidium Iodide (PI)
This protocol is adapted for cells that may detach upon drug treatment.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Crucially, carefully collect the culture medium (supernatant), which contains detached and floating cells, into a separate tube.
-
Wash the adherent cells with PBS and detach them using a gentle method (e.g., trypsin or a cell scraper).
-
Combine the detached adherent cells with their corresponding supernatant from step 3.
-
Centrifuge the pooled cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Diagram of Apoptosis Gating Strategy
Caption: A typical gating strategy for an Annexin V/PI apoptosis assay.
B. Cell Cycle Analysis using Propidium Iodide (PI)
Materials:
-
This compound
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
PBS
-
Flow cytometry tubes
Procedure:
-
Follow steps 1-6 from the apoptosis protocol to collect all cells.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer using a linear scale for the PI channel.
Diagram of Cell Cycle Analysis Workflow
Caption: Workflow for preparing and analyzing this compound-treated cells for cell cycle status.
V. Quantitative Data Summary
The following tables provide illustrative examples of quantitative data that could be obtained from flow cytometry experiments with this compound-treated cells, based on findings from published studies.[2]
Table 1: Effect of this compound on Apoptosis of Cancer Cells
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | 95.2 ± 2.1 | 3.5 ± 1.5 | 1.3 ± 0.8 |
| Vehicle Control (DMSO) | 94.8 ± 2.5 | 3.9 ± 1.8 | 1.3 ± 0.9 |
| This compound (0.125 µM) | 93.5 ± 3.0 | 4.8 ± 2.0 | 1.7 ± 1.1 |
| This compound (2 µM) | 90.1 ± 4.2 | 7.2 ± 2.5 | 2.7 ± 1.5 |
Table 2: Effect of this compound on T-Cell Mediated Killing of Cancer Cells (Co-culture Assay)
| Treatment Group | Cancer Cell Viability (%) |
| Cancer Cells + Vehicle | 96.3 ± 1.8 |
| Cancer Cells + this compound (0.125 µM) | 95.1 ± 2.2 |
| Cancer Cells + T-Cells + Vehicle | 75.4 ± 4.5 |
| Cancer Cells + T-Cells + this compound (0.125 µM) | 58.2 ± 5.1 |
Note: The data presented in these tables are for illustrative purposes and may not be representative of all cell lines or experimental conditions.
References
- 1. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
Troubleshooting inconsistent results in GLPG0187 dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLPG0187. Our goal is to help you overcome common challenges and obtain reliable and reproducible results in your dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and broad-spectrum integrin receptor antagonist.[1] It functions by targeting several RGD-binding integrin subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] By blocking these integrins, this compound interferes with crucial cellular processes such as cell adhesion, migration, and signaling pathways like the TGF-β pathway, which is often implicated in cancer progression.[2][3]
Q2: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line, the assay used, and the experimental conditions. Biochemical assays targeting specific integrins have shown IC50 values in the low nanomolar range (1.2-7.7 nM).[1] However, in cell-based assays, the effective concentration will likely be different. For instance, in co-culture experiments with HCT116 cancer cells and TALL-104 immune cells, effects were observed at concentrations ranging from 0.5 µM to 2 µM.[2][4] It is crucial to determine the IC50 empirically in your specific experimental system.
Q3: I am observing a high degree of variability in my this compound dose-response curves between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:
-
Cell Health and Passage Number: Using cells at a high passage number can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: The initial number of cells plated can influence the drug response.
-
Compound Stability: Ensure proper storage and handling of this compound stock solutions to maintain its potency.
-
Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or washing steps can introduce variability.
Troubleshooting Inconsistent Dose-Response Curves for this compound
Issue 1: My dose-response curve is not a classic sigmoidal shape.
A non-sigmoidal dose-response curve can be indicative of several phenomena.
Possible Cause 1: Off-Target Effects at High Concentrations At higher concentrations, this compound may exhibit off-target effects that can lead to a plateau or even a decrease in the expected response. In some studies, high concentrations of this compound have shown toxicity to immune cells, which could confound the results of a co-culture experiment.[3]
Troubleshooting Steps:
-
Narrow the Concentration Range: Focus on a narrower range of concentrations around the expected IC50 value.
-
Use a Specific Antagonist: If you hypothesize an off-target effect on a particular protein, you can use a specific antagonist for that target as a control.
-
Orthogonal Assays: Employ a different assay that measures a more specific downstream effect of integrin inhibition to confirm your results.
Possible Cause 2: Compound Precipitation this compound, like many small molecules, has a limited solubility in aqueous solutions. If the compound precipitates at higher concentrations, the effective concentration in the medium will be lower than expected, leading to a flattening of the curve.
Troubleshooting Steps:
-
Check Solubility: Visually inspect your drug dilutions for any signs of precipitation.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically below 0.5%).
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound for each experiment.
Issue 2: My cells are detaching from the plate after treatment with this compound.
Cell detachment is an expected consequence of this compound treatment due to its mechanism of action as an integrin inhibitor.[3] Integrins are crucial for cell adhesion, and inhibiting them will naturally lead to a loss of attachment. This can significantly impact the results of viability assays that rely on adherent cells.
Troubleshooting Steps:
-
Switch to an Adhesion-Independent Assay: Instead of relying on assays that measure adherent cells (like Crystal Violet or SRB), use methods that quantify total cell viability in the well, including both attached and detached cells.
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP content of viable cells.
-
LDH release assays: These quantify lactate (B86563) dehydrogenase released from damaged cells.
-
Flow Cytometry: This method allows for the accurate quantification of viable, apoptotic, and necrotic cells in suspension.[3]
-
-
Collect Both Adherent and Detached Cells: If using an endpoint assay, ensure you collect both the supernatant containing the detached cells and the lysate from the adherent cells to get a complete picture of cell viability.
Data Presentation
Table 1: Reported IC50 Values for this compound in Biochemical Assays
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3[1] |
| αvβ3 | 3.7[1] |
| αvβ5 | 2.0[1] |
| αvβ6 | 1.4[1] |
| α5β1 | 7.7[1] |
Note: These values were determined in solid-phase assays and may not directly translate to cellular activity.
Table 2: Observed Effective Concentrations of this compound in Cell-Based Assays
| Cell Lines | Assay Type | Effective Concentration Range | Observed Effect | Reference |
| HCT116 and TALL-104 | Co-culture Viability | 0.5 µM - 2 µM | Increased T-cell killing of cancer cells | [2][4] |
| HCT116WT and p53-/- | Adhesion Assay | 0.125 µM - 2.0 µM | Induced cell detachment | [3] |
| HCT116 p53-/- | Western Blot | 1 µM - 8 µM | Reduction of pSMAD2 levels | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay for Adherent Cells (Accounting for Detachment)
This protocol is designed to measure the total viability of adherent cells treated with this compound, taking into account the compound's effect on cell adhesion.
Materials:
-
Adherent cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates (for fluorescence/luminescence)
-
ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells (≤ 0.5%).
-
Treatment: Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay: a. Equilibrate the plate and the ATP-based reagent to room temperature. b. Add a volume of the ATP-based reagent equal to the volume of culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Flow Cytometry-Based Viability Assay
This protocol is ideal for accurately quantifying cell viability when significant cell detachment is expected.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations as described in Protocol 1.
-
Cell Harvesting: a. After the incubation period, carefully collect the culture medium (containing detached cells) from each well into a separate centrifuge tube. b. Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., TrypLE™). c. Combine the detached adherent cells with the corresponding supernatant from step 2a.
-
Staining: a. Centrifuge the cell suspension and wash the pellet with cold PBS. b. Resuspend the cells in 1X Annexin V Binding Buffer. c. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. d. Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Mandatory Visualization
Caption: this compound inhibits multiple integrin receptors, blocking the activation of TGF-β and downstream SMAD signaling, as well as disrupting cell adhesion.
Caption: A decision tree to guide researchers in troubleshooting inconsistent dose-response curves when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be working with the investigational compound GLPG0187 in animal models. While specific dermatological adverse events have not been prominently documented in publicly available preclinical data for this compound, this guide offers proactive strategies and troubleshooting advice based on its mechanism of action and general principles of managing drug-induced skin toxicities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, broad-spectrum integrin receptor antagonist.[1] It targets several RGD-integrin receptor subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[2] By blocking these receptors, this compound can inhibit angiogenesis (the formation of new blood vessels) and osteoclastic bone resorption.[1][3] A key part of its mechanism involves preventing the activation of Transforming Growth Factor-beta (TGF-β), which plays a role in cell growth, differentiation, and immune regulation.[4][5]
Q2: Why might a compound like this compound have the potential for skin-related side effects?
A2: The skin is a complex organ where cell adhesion, proliferation, and immune responses are tightly regulated. Integrins and the TGF-β pathway are crucial for maintaining skin homeostasis. Disruption of these pathways could theoretically lead to various skin issues. For instance, EGFR inhibitors, another class of targeted therapy, are well-known for causing skin toxicities because EGFR is vital for the normal development and function of the epidermis.[6] While the mechanism is different, the principle of disrupting a key signaling pathway in the skin applies.
Q3: What type of skin reactions might be anticipated in animal models?
A3: Based on general toxicological studies in animals, potential reactions could range from mild to severe. These might include erythema (redness), edema (swelling), scaling, alopecia (hair loss), and in more severe cases, erosions or ulcerations.[7] The specific presentation would depend on the animal species, dose, and duration of treatment. For example, studies with other drugs in rats have shown reactions like red ears followed by scabbing on the back.[8]
Q4: Are there specific animal strains that are more susceptible to drug-induced skin reactions?
A4: Yes, susceptibility to drug-induced skin reactions can be strain-dependent. For instance, in studies with the drug nevirapine, female Brown Norway rats were found to have a 100% incidence of skin rash at a certain dose, while female Lewis rats had 0% incidence.[8] If skin toxicity is a concern, using a strain known for its sensitivity in dermatological studies may be considered.
Troubleshooting Guide
This guide is designed to help you navigate unexpected skin-related observations during your experiments with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Mild Erythema/Scaling at Injection Site | - Local irritation from the vehicle or compound.- Transient inflammatory response. | 1. Record and photograph the lesion, noting the size and severity.2. Ensure proper injection technique to minimize trauma.[9]3. Consider including a vehicle-only control group to differentiate compound effects from vehicle effects.4. Monitor daily for progression. If it worsens, consult with a veterinarian. |
| Widespread Rash (Maculopapular) | - Systemic, on-target effect of the compound.- Hypersensitivity reaction (immunologically mediated).[7] | 1. Immediately document the extent and characteristics of the rash (e.g., distribution, severity).2. Consider a dose reduction in a satellite group of animals to assess dose-dependency.3. Collect blood samples for hematology and clinical chemistry to check for systemic inflammation.4. At necropsy, collect affected skin for histopathological analysis. |
| Severe Skin Lesions (Ulceration, Necrosis) | - High local concentration of the compound.- Severe inflammatory or immune response.- Potential vascular effects.[10] | 1. Euthanize the animal if humane endpoints are met and consult with the institutional animal care and use committee (IACUC) and veterinary staff.2. Perform a full necropsy, with special attention to the skin and subcutaneous tissues.3. Collect affected and unaffected skin samples for histopathology.4. Consider lowering the dose or changing the administration route in future studies. |
| Alopecia (Hair Loss) | - Disruption of hair follicle cycling.- Secondary effect of inflammation or scratching. | 1. Note the pattern and extent of hair loss.2. Use a clinical scoring system to track progression.3. At necropsy, histopathology of the affected skin can determine if hair follicles are in a resting phase (telogen) or if there is follicular inflammation. |
| Variable Incidence of Skin Toxicity | - Genetic variability within the animal strain.- Differences in animal handling or environment.- Idiosyncratic drug reaction.[11] | 1. Increase the number of animals per group to improve statistical power.2. Standardize all experimental procedures, including dosing, housing, and diet.3. If possible, analyze data for any sex-based differences in response.[8] |
Experimental Protocols
Protocol 1: Clinical Scoring of Skin Toxicity
This protocol provides a standardized method for observing and scoring dermatological findings.
Objective: To quantitatively assess the severity of skin reactions in live animals.
Procedure:
-
Observation: Daily, examine each animal for signs of skin toxicity. Observations should be made at the same time each day under consistent lighting.
-
Scoring: Use a standardized scoring system. The following is a general example that can be adapted.
Table of Clinical Skin Toxicity Scoring:
| Score | Erythema (Redness) | Scaling (Flaking) | Alopecia (Hair Loss) | Lesion Formation |
| 0 | No erythema | No scaling | No hair loss | No lesions |
| 1 | Faint, barely perceptible redness | Fine scaling, small areas | Minimal hair loss (<10% of area) | 1-2 small papules |
| 2 | Moderate, well-defined redness | Moderate scaling, large areas | Moderate hair loss (10-50% of area) | Multiple papules/pustules |
| 3 | Severe, beefy-red erythema | Severe scaling with cracking | Severe hair loss (>50% of area) | Erosions or small ulcers |
| 4 | Severe erythema with edema | Severe scaling with bleeding | Complete hair loss in area | Large ulcers or necrosis |
-
Documentation: Record the scores for each animal on a data sheet. Photograph any significant findings with a ruler for scale.
Protocol 2: Histopathological Assessment of Skin Tissue
Objective: To examine the microscopic changes in the skin to understand the underlying pathology.
Procedure:
-
Sample Collection: At the end of the study (or if humane endpoints are met), euthanize the animal. Collect samples of affected skin and visually normal skin from a similar anatomical location.
-
Fixation: Immediately place the skin samples in 10% neutral buffered formalin. Ensure the tissue is flat (e.g., on a piece of cardboard) to prevent curling.
-
Processing: After fixation, the tissues will be processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Analysis: A veterinary pathologist should examine the slides. Key features to look for include:
-
Inflammatory Infiltrates: Note the type of cells (e.g., neutrophils, lymphocytes, eosinophils), location (dermal, epidermal), and density.[12]
-
Epidermal Changes: Look for thickening (acanthosis), changes in the stratum corneum (hyperkeratosis), cell death (apoptosis), or ulceration.[13]
-
Follicular Changes: Assess for inflammation around hair follicles (folliculitis) or atrophy.
-
Vascular Changes: Examine blood vessels for signs of inflammation (vasculitis) or damage.[9]
-
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skin toxicities associated with epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 10. Cutaneous Adverse Drug Reaction – Small and Large Animal Dermatology Handbook, Vol. 3 [open.lib.umn.edu]
- 8. Characterization of a potential animal model of an idiosyncratic drug reaction: nevirapine-induced skin rash in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histomorphology and vascular lesions in dorsal rat skin used as injection sites for a subcutaneous toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histopathological evaluation of cocaine-induced skin lesions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
GLPG0187 Technical Support Center: Strategies to Enhance Therapeutic Index
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the therapeutic index of GLPG0187 in pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a broad-spectrum integrin receptor antagonist.[1][2] It functions by binding to and blocking the activity of five RGD-motif binding integrin subtypes: αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][3] This inhibition disrupts cell-cell and cell-matrix interactions, which can prevent angiogenesis and metastasis of tumor cells that express these integrins.[1][3] Furthermore, this compound prevents the activation of transforming growth factor-beta (TGF-β), a key cytokine involved in creating an immunosuppressive tumor microenvironment.[3][4] By inhibiting TGF-β activation, this compound can enhance the immune system's ability to recognize and attack cancer cells.[4][5]
Q2: What is the known safety and toxicity profile of this compound?
A2: In a Phase I clinical trial involving patients with advanced solid malignancies, this compound was generally well-tolerated.[6][7] No dose-limiting toxicities were observed, and a maximum tolerated dose (MTD) was not established, even at the highest tested dose of 400 mg/day administered by continuous intravenous infusion.[6][7] The most frequently reported side effects were fatigue and skin-related adverse events.[6][7] Preclinical studies have also indicated that this compound has minimal direct cytotoxic effects on cancer cells or T-cells at therapeutic concentrations.[4][5]
Q3: What are the potential strategies to improve the therapeutic index of this compound?
A3: Given its favorable safety profile and limited monotherapy efficacy in clinical trials, the primary strategy to enhance the therapeutic index of this compound is through combination therapies.[6][7] The immunomodulatory mechanism of this compound, specifically its ability to inhibit TGF-β signaling, strongly suggests its potential for synergy with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies).[4] By reducing the immunosuppressive tumor microenvironment, this compound may sensitize tumors to the effects of immunotherapy. Another potential strategy is to combine this compound with standard-of-care chemotherapy to target different aspects of tumor progression simultaneously.
Q4: How can I assess the therapeutic index of this compound in my experiments?
A4: The therapeutic index is a quantitative measure of the safety of a drug, comparing the dose that causes a therapeutic effect to the dose that causes toxicity. In a pre-clinical setting, this can be determined by conducting in vivo studies in animal models. You would need to establish the effective dose (ED50) for a desired anti-tumor effect and the toxic dose (TD50) or lethal dose (LD50). The therapeutic index is then calculated as the ratio of TD50 to ED50. It is crucial to evaluate both single-agent and combination therapy arms to determine if the combination improves the therapeutic index.
Troubleshooting Guides
Problem: I am not observing a significant anti-tumor effect with this compound as a monotherapy in my in vivo model.
-
Possible Cause 1: Sub-optimal Dosing or Administration Route.
-
Solution: Review the pharmacokinetic and pharmacodynamic data for this compound. A Phase I study in humans utilized continuous intravenous infusion.[6][7] Ensure your dosing schedule and route of administration in your animal model achieve sustained plasma concentrations that are known to be effective. Consider dose-escalation studies to determine the optimal dose for your specific model.
-
-
Possible Cause 2: Tumor Model Insensitivity.
-
Solution: The efficacy of this compound is dependent on the expression of its target integrins and the role of the TGF-β pathway in the tumor microenvironment. Characterize the expression of αvβ1, αvβ3, αvβ5, αvβ6, and α5β1 integrins in your tumor model. Models with high expression of these integrins and an immunosuppressive microenvironment driven by TGF-β are more likely to respond.
-
-
Possible Cause 3: Limited Monotherapy Activity.
Problem: I am observing unexpected toxicity in my combination therapy studies with this compound.
-
Possible Cause 1: Overlapping Toxicities.
-
Solution: Carefully review the known toxicity profiles of both this compound and the combination agent. Even though this compound is well-tolerated, the combination may lead to synergistic or additive toxicities. It is recommended to perform a dose de-escalation of one or both agents to find a better-tolerated combination regimen.
-
-
Possible Cause 2: Altered Pharmacokinetics.
-
Solution: The co-administration of another drug could potentially alter the metabolism or clearance of this compound, leading to higher-than-expected plasma concentrations and toxicity. Conduct pharmacokinetic studies of the combination therapy to assess for any drug-drug interactions.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3[2] |
| αvβ3 | 3.7[2] |
| αvβ5 | 2.0[2] |
| αvβ6 | 1.4[2] |
| α5β1 | 7.7[2] |
Table 2: this compound Phase I Clinical Trial Dosing Information
| Parameter | Value | Reference |
| Administration Route | Continuous Intravenous Infusion | [6][7] |
| Tested Dose Range | 20 - 400 mg/day | [6][7] |
| Maximum Tolerated Dose (MTD) | Not Established | [6][7] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Therapeutic Index for this compound in Combination with Anti-PD-1 Therapy
-
Animal Model: Use a syngeneic tumor model (e.g., MC38 colorectal cancer model in C57BL/6 mice) that is known to have a modest response to anti-PD-1 therapy and expresses the target integrins.
-
Study Groups (n=10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone (dose range determined from preliminary studies)
-
Group 3: Anti-PD-1 antibody alone (standard dose)
-
Group 4: this compound in combination with anti-PD-1 antibody
-
-
Dosing and Administration:
-
Administer this compound via a suitable route (e.g., continuous infusion via osmotic pumps or daily intraperitoneal injections) starting on day 7 post-tumor implantation.
-
Administer anti-PD-1 antibody via intraperitoneal injection twice a week, starting on day 8 post-tumor implantation.
-
-
Efficacy Assessment:
-
Measure tumor volume twice weekly using calipers.
-
Monitor animal survival.
-
-
Toxicity Assessment:
-
Monitor body weight twice weekly.
-
Perform regular clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
At the end of the study, collect blood for complete blood count and serum chemistry analysis.
-
Perform histological analysis of major organs (liver, kidney, spleen, lung, heart).
-
-
Data Analysis:
-
Compare tumor growth inhibition and survival benefit between the groups.
-
Evaluate toxicity parameters to determine if the combination therapy increases adverse effects compared to monotherapies.
-
Calculate the therapeutic index for the monotherapy and combination therapy based on the effective dose and the dose causing pre-defined toxicity endpoints.
-
Visualizations
Caption: this compound inhibits integrin-mediated activation of TGF-β.
Caption: Workflow for assessing the therapeutic index of this compound.
Caption: Logical relationship of combination strategies for this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GLPG0187 and Immunotherapy Combination Schedules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing combination schedules of GLPG0187 and immunotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is proposed to synergize with immunotherapy?
A1: this compound is a broad-spectrum integrin inhibitor.[1][2] Its primary proposed mechanism for synergy with immunotherapy involves the inhibition of TGF-β (Transforming Growth Factor-beta) activation.[3][4] By blocking specific integrins, such as αvβ6, this compound prevents the conversion of latent TGF-β to its active form.[3][4] Active TGF-β in the tumor microenvironment is known to be immunosuppressive. A key downstream effect of inhibiting TGF-β signaling is the downregulation of Programmed Death-Ligand 1 (PD-L1) on cancer cells, which can enhance the efficacy of immune checkpoint inhibitors and sensitize cancer cells to T-cell mediated killing.[3][5]
Q2: What are the known integrin targets of this compound?
A2: this compound is a potent antagonist of several RGD-motif binding integrin receptors. The primary targets include αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][3] This broad-spectrum activity allows it to interfere with multiple processes involved in tumor progression, including angiogenesis and metastasis.[1][6]
Q3: Has this compound shown efficacy in preclinical models with immunotherapy?
A3: Yes, preclinical studies, particularly in colorectal cancer models, have demonstrated that this compound can enhance T-cell mediated killing of cancer cells.[4][7][8] Co-culture experiments with colorectal cancer cell lines (e.g., HCT-116) and T-cells (e.g., TALL-104) have shown a dose-dependent increase in cancer cell death when treated with this compound.[3][5]
Q4: What is the rationale for combining this compound with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1?
A4: The rationale is based on their complementary mechanisms of action. While ICIs work by blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, this compound can decrease the expression of PD-L1 on tumor cells by inhibiting the TGF-β signaling pathway.[3] This dual approach could potentially overcome resistance to ICIs in tumors where TGF-β signaling is a key driver of immune evasion. Future co-culture experiments are planned to include anti-PD-L1 and anti-PD-1 therapies to investigate this further.[5]
Troubleshooting Guide
Issue 1: Inconsistent or No Enhancement of T-cell Killing in Co-culture Assays
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Troubleshooting: Perform a dose-response curve for this compound in your specific cancer cell and T-cell co-culture system. It has been observed that low doses of this compound (e.g., 0.125 µM) can increase T-cell killing without direct cytotoxicity to the cancer cells, while high doses (e.g., 2 µM) can be toxic to T-cells, confounding the results.[3]
-
-
Possible Cause 2: Timing of this compound and T-cell Addition.
-
Troubleshooting: The timing of drug administration in relation to immunotherapy is a critical factor that can influence outcomes.[9] Experiment with different scheduling protocols. Consider pre-treating cancer cells with this compound for a period (e.g., 24 hours) before introducing T-cells to allow for modulation of the tumor cell surface markers like PD-L1.
-
-
Possible Cause 3: T-cell to Target Cell Ratio.
-
Troubleshooting: Optimize the effector-to-target (E:T) ratio. A low ratio may not be sufficient to observe significant killing, while a very high ratio might mask the synergistic effects of this compound. A 1:1 ratio has been used in some co-culture experiments.[7]
-
Issue 2: High Variability in Results from Microscopy-Based Cytotoxicity Assays
-
Possible Cause: this compound-induced Loss of Cancer Cell Adhesion.
-
Troubleshooting: this compound, as an integrin inhibitor, can cause cancer cells to detach from the culture plate.[3] This makes it difficult to accurately quantify cell viability using microscopy of a single focal plane.[3] Switch to a flow cytometry-based assay for a more accurate quantification of cell viability, as this method can analyze both adherent and non-adherent cells.[3]
-
Issue 3: Unexpected Upregulation of PD-L1 at High Doses of this compound
-
Possible Cause: Off-target effects.
-
Troubleshooting: This paradoxical effect has been noted and is suspected to be due to off-target activities of this compound at higher concentrations, which may activate conflicting signaling pathways.[3] It is crucial to perform a careful dose-response analysis of PD-L1 expression. If high concentrations are necessary for other desired effects, consider combination with an anti-PD-L1 antibody to counteract this. Further proteomic studies are underway to investigate this phenomenon.[3]
-
Issue 4: Direct Toxicity of this compound to T-cells
-
Possible Cause: High Concentration of this compound.
-
Troubleshooting: High concentrations of this compound (e.g., 2 µM) have been shown to be toxic to T-cells.[3] Determine the maximum tolerated dose for your T-cells in monoculture before proceeding with co-culture experiments. The goal is to find a therapeutic window that maximizes cancer cell sensitization with minimal impact on T-cell viability and function.[3]
-
Data Summary
Table 1: Dose-Dependent Effects of this compound in Preclinical Models
| Concentration | Observed Effect on Cancer Cells (HCT-116) | Observed Effect on T-cells (TALL-104) | Impact on Co-culture | Reference |
| 0.125 µM | No significant cytotoxic effect alone. Induces loss of cell adhesion. | No toxic effect. | Increased T-cell mediated killing of cancer cells. | [3] |
| Low Dose (unspecified) | Rescued TGF-β induced PD-L1 expression back to control levels. | Not specified. | Sensitizes cancer cells to immune cells. | [3] |
| High Dose (unspecified) | Did not reduce PD-L1 expression. | Not specified. | Paradoxical increase in PD-L1. | [3] |
| 2.0 µM | Induces loss of cell adhesion. | Toxic. | Increased cancer cell death, but confounded by T-cell toxicity. | [3] |
| 4.0 µM | Minimal cytotoxicity. | T-cell activating dose. | Promoted significant immune cell killing. | [4][7][8] |
Table 2: Effect of this compound on Signaling Molecules
| Treatment | Target Molecule | Effect | Cell Line | Reference |
| This compound | pSMAD2 | Reduced levels in the presence or absence of exogenous TGF-β. | HCT116 p53-null | [4][7] |
| Latent-TGF-β (10 ng/ml) | PD-L1 | Substantial increase in expression. | HCT116 WT and p53-/- | [3] |
| Low Dose this compound + Latent-TGF-β | PD-L1 | Rescued PD-L1 expression back to control levels. | HCT116 WT and p53-/- | [3] |
Experimental Protocols
1. Cancer Cell and T-cell Co-culture Cytotoxicity Assay (Flow Cytometry Based)
-
Objective: To quantify the effect of this compound on T-cell mediated killing of cancer cells.
-
Methodology:
-
Plate cancer cells (e.g., HCT-116) at a suitable density and allow them to adhere overnight.
-
The following day, treat the cancer cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Label the cancer cells with a fluorescent marker (e.g., CFSE) and T-cells (e.g., TALL-104) with another distinct fluorescent marker.
-
Add the labeled T-cells to the cancer cell cultures at a specific E:T ratio (e.g., 1:1).
-
Co-culture for a defined period (e.g., 24-48 hours).
-
Harvest all cells, including non-adherent ones, and stain with a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Analyze the cell populations by flow cytometry, gating on the cancer cell population based on its fluorescent label to determine the percentage of dead cells.
-
2. Western Blot for PD-L1 Expression
-
Objective: To assess the effect of this compound and TGF-β on PD-L1 protein levels in cancer cells.
-
Methodology:
-
Plate cancer cells (e.g., HCT-116) and allow them to adhere.
-
Treat the cells with different conditions: vehicle control, this compound alone, latent TGF-β alone, and a combination of this compound and latent TGF-β.[3]
-
After the treatment period (e.g., 24 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PD-L1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the PD-L1 signal to a loading control like β-actin or GAPDH.
-
Visualizations
Caption: this compound inhibits integrin-mediated activation of TGF-β, leading to reduced SMAD signaling and PD-L1 expression.
Caption: Workflow for preclinical evaluation of this compound and immunotherapy combinations.
Caption: Troubleshooting logic for inconsistent T-cell killing in co-culture experiments.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. aacrjournals.org [aacrjournals.org]
- 9. targetedonc.com [targetedonc.com]
How to interpret paradoxical effects of GLPG0187 at different concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLPG0187. The information is designed to help interpret paradoxical effects observed at different concentrations during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, broad-spectrum integrin inhibitor. It contains an RGD-motif that allows it to bind to and block the activity of several integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2][3] A primary downstream effect of this inhibition is the prevention of the activation of latent Transforming Growth Factor-beta (TGF-β), which in turn reduces TGF-β signaling and the induction of SMAD transcription factors.[1]
Q2: We are observing a paradoxical increase in PD-L1 expression at high concentrations of this compound. Is this a known effect?
Yes, this paradoxical effect has been documented. While low doses of this compound can rescue TGF-β-induced PD-L1 expression, returning it to control levels, higher doses have been observed to increase PD-L1 expression.[1] The exact mechanism for this is still under investigation, but it is hypothesized to be due to off-target effects or the involvement of other integrin receptors that this compound also inhibits, which may trigger counteracting pathways.[1]
Q3: Does this compound have direct cytotoxic effects on cancer cells?
Studies have shown that this compound alone has minimal direct cytotoxic effects on cancer cell lines, such as HCT-116, at concentrations up to 2.0 μM over a 24-hour period.[1] However, it does cause a loss of cell adhesion.[1]
Q4: We are seeing increased cancer cell death in our co-culture experiments with T-cells and this compound. What is the mechanism behind this?
This compound can sensitize cancer cells to T-cell-mediated killing.[1][2] This is thought to occur through the inhibition of the TGF-β pathway, which is known to contribute to immune evasion in cancer cells. By blocking TGF-β activation, this compound can reduce the expression of immune checkpoint proteins like PD-L1 on cancer cells, making them more susceptible to immune attack.[1] A dose-dependent increase in cancer cell killing has been observed in co-culture experiments.[1]
Q5: At what concentration does this compound become toxic to T-cells?
Toxicity to T-cells (TALL-104) has been observed at higher concentrations of this compound, specifically at 2 μM.[1] It is important to optimize the dosing to achieve the desired immunostimulatory effect while minimizing T-cell toxicity.[1]
Troubleshooting Guide
Issue: Inconsistent results in PD-L1 expression levels upon this compound treatment.
-
Possible Cause 1: Concentration-dependent paradoxical effect.
-
Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 μM to 10 μM) to fully characterize the effect on your specific cell line. As documented, low doses may decrease TGF-β-induced PD-L1, while high doses might increase it.[1]
-
-
Possible Cause 2: Off-target effects.
-
Recommendation: this compound is a broad-spectrum integrin inhibitor.[1] Consider that its effects may not be solely mediated through the αvβ6-TGF-β axis. Investigating the expression and role of other integrins (αvβ1, αvβ3, αvβ5, α5β1) on your cells of interest may provide further insight.
-
Issue: Cancer cells are detaching from the culture plate after this compound treatment.
-
Possible Cause: Inhibition of cell adhesion is an expected effect.
-
Recommendation: this compound is known to induce a loss of in vitro cell adhesion in cancer cells at concentrations between 0.125 μM and 2.0 μM.[1] For assays where cell adhesion is critical, consider alternative endpoints or methods that can account for non-adherent cells, such as flow cytometry for viability quantification.[1]
-
Issue: High variability in T-cell killing assays.
-
Possible Cause 1: T-cell toxicity at high this compound concentrations.
-
Recommendation: Titrate the concentration of this compound carefully. A dose of 2 μM has been shown to be toxic to TALL-104 T-cells.[1] Lower doses may be sufficient to observe enhanced T-cell killing without direct toxicity to the immune cells.
-
-
Possible Cause 2: Timing of drug delivery.
-
Recommendation: Optimize the timing of this compound treatment in your co-culture setup. Pre-treating cancer cells with this compound before introducing T-cells may yield different results than adding the compound to the co-culture simultaneously.
-
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Cancer Cells and T-Cells
| Concentration | Effect on Cancer Cell Adhesion (HCT116) | Effect on Cancer Cell Viability (HCT116, alone) | Effect on PD-L1 Expression (HCT116) | Effect on T-Cell Viability (TALL-104) | Effect on T-Cell Mediated Killing of Cancer Cells |
| 0.125 μM | Loss of adhesion observed[1] | No significant direct cytotoxicity[1] | Downregulation of TGF-β induced PD-L1[1] | No significant toxicity[1] | Increased T-cell killing[1] |
| 0.5 μM | Loss of adhesion observed[1] | Minimal cytotoxic effect[1] | Not specified | Not specified | Dose-dependent increase in killing[1] |
| 1.0 μM | Loss of adhesion observed[1] | Minimal cytotoxic effect[1] | Not specified | Not specified | Dose-dependent increase in killing[1] |
| 2.0 μM | Loss of adhesion observed[1] | Minimal cytotoxic effect[1] | Paradoxical increase observed[1] | Toxic to T-cells[1] | Increased cancer cell death (synergy not confirmed)[1] |
| 4.0 μM | Not specified | Not specified | Not specified | T-cell activating dose[2][4] | Not specified |
| 1-8 μM | Not specified | Not specified | Not specified | Not specified | Dose-dependent decrease in pSMAD2 in cancer cells[2] |
Table 2: IC50 Values of this compound for Various Integrin Receptors
| Integrin Receptor | IC50 (nM) |
| αvβ1 | 1.3[5] |
| αvβ3 | 3.7[5] |
| αvβ5 | 2.0[5] |
| αvβ6 | 1.4[5] |
| αvβ8 | 1.2[5] |
| α5β1 | 7.7[5] |
Experimental Protocols
Western Blot for PD-L1 and pSMAD2 Expression
-
Cell Culture and Treatment: Plate HCT-116 (wild-type or p53-/-) cells and allow them to adhere.
-
Pre-treat cells with the desired concentrations of this compound for a specified time (e.g., 1 hour).
-
Subsequently, treat with latent TGF-β (e.g., 10 ng/ml) for 24-48 hours to induce the signaling pathway.[1]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against PD-L1 or pSMAD2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like RAN or GAPDH to ensure equal protein loading.[2]
T-Cell Co-culture Killing Assay
-
Cell Labeling: Label cancer cells (e.g., HCT-116) with a fluorescent marker (e.g., blue fluorescent dye) and T-cells (e.g., TALL-104) with another (e.g., green fluorescent dye). A marker for cell death (e.g., ethidium (B1194527) homodimer, red) should also be used.[1]
-
Co-culture Setup: Plate the labeled cancer cells. After adherence, add the labeled T-cells at a specific effector-to-target ratio (e.g., 1:1).[1]
-
Treatment: Add different concentrations of this compound to the co-culture wells.
-
Incubation: Incubate the co-culture for 24 hours.
-
Imaging and Analysis: Capture images using fluorescence microscopy. The number of live cancer cells (blue), dead cancer cells (red), and T-cells (green) can be quantified.
-
Flow Cytometry (Alternative): To account for non-adherent cells, the co-culture can be harvested and analyzed by flow cytometry to accurately quantify the viability of each cell population.[1]
Visualizations
Caption: this compound inhibits TGF-β activation and downstream signaling.
Caption: Paradoxical effects of this compound at different concentrations.
References
- 1. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
Addressing limitations of GLPG0187 in clinical trials
Welcome to the technical support center for GLPG0187. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing the limitations of this compound observed in clinical trials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.
I. Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during in vitro and in vivo experiments with this compound.
General Handling and Formulation
Question: I am having trouble dissolving this compound. What is the recommended solvent and storage procedure?
Answer: this compound has limited aqueous solubility. For in vitro experiments, it is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO). One supplier suggests that this compound is soluble up to 10 mM in DMSO. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. For in vivo studies in animal models, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to achieve a concentration of 1 mg/mL. In the Phase I clinical trial, a 40% HP-β-CD (Kleptose®) injectable solution was used to improve the solubility of this compound for intravenous administration.
Question: What is the stability of this compound in solution?
Answer: While specific stability data in various buffers is not extensively published, it is best practice to prepare fresh dilutions from a frozen stock for each experiment to ensure compound integrity. Avoid prolonged storage of diluted solutions, especially at room temperature.
In Vitro Assay Performance
Question: I am not observing the expected inhibition of cell adhesion in my assay. What could be the reason?
Answer:
-
Cell Line Selection: Ensure your cell line expresses the integrin subtypes targeted by this compound (αvβ1, αvβ3, αvβ5, αvβ6, and α5β1). The expression levels of these integrins can vary significantly between cell lines.
-
Concentration Range: The effective concentration of this compound can be cell-line dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line. In HCT116 colorectal cancer cells, a loss of adherence was observed with concentrations as low as 0.125 µM.[1]
-
Assay Duration: The effect of this compound on cell adhesion can be time-dependent. Ensure you are incubating the cells with the compound for a sufficient period. In some studies, a 24-hour incubation period was used.[1]
-
Extracellular Matrix (ECM) Coating: The type and concentration of the ECM protein used to coat the plates (e.g., fibronectin, vitronectin) can influence the outcome of the adhesion assay. Ensure the coating is appropriate for the integrins being studied.
Question: I am observing a paradoxical increase in a downstream signaling marker at higher concentrations of this compound. Is this a known phenomenon?
Answer: Yes, this has been observed. In studies with HCT116 colorectal cancer cells, a high dose (2 µM) of this compound did not reduce PD-L1 expression to the same extent as a lower dose (0.125 µM) and, in some cases, even caused a slight increase in PD-L1.[1] This could be due to off-target effects or the engagement of counteracting signaling pathways at higher concentrations. It is crucial to perform dose-response studies to identify the optimal therapeutic window for the desired effect.
Clinical Trial-Related Questions
Question: Why did this compound fail to show monotherapy efficacy in the Phase I clinical trial despite being well-tolerated?
Answer: The Phase I clinical trial (NCT01313598) in patients with advanced solid tumors showed that this compound was well-tolerated, and target engagement was confirmed by a decrease in the pharmacodynamic marker, serum C-terminal telopeptide of type I collagen (CTX).[2] However, no tumor responses were observed with single-agent treatment.[2] Several factors could have contributed to this lack of efficacy:
-
Short Half-Life: this compound has a short elimination half-life of approximately 3.8 hours, which necessitated continuous intravenous infusion to maintain exposure.[2] It is possible that even with continuous infusion, the target inhibition was not sustained at a sufficient level in the tumor microenvironment.
-
Tumor Heterogeneity and Redundancy: The complex and redundant nature of integrin signaling in tumors may allow cancer cells to bypass the inhibition of a specific set of integrins.
-
Lack of Direct Cytotoxicity: Preclinical studies have shown that this compound has minimal direct cytotoxic effects on cancer cells.[3] Its mechanism is primarily based on inhibiting processes like angiogenesis and metastasis, and enhancing immune responses, which may not be sufficient to induce tumor regression in a monotherapy setting, especially in heavily pre-treated patients.
-
Development of Resistance: Although not specifically studied for this compound, cancer cells can develop resistance to integrin inhibitors through various mechanisms, such as upregulation of alternative signaling pathways.
Question: What were the reported side effects of this compound in the clinical trial?
Answer: this compound was generally well-tolerated. The most frequently reported side effect was fatigue (25%). Skin-related adverse events and recurrent Port-A-Cath-related infections were also noted, which were suggested to be related to cutaneous integrin inhibition.[2] No dose-limiting toxicities were observed up to the highest tested dose of 400 mg/day.[2]
II. Data Summaries
Table 1: In Vitro Inhibitory Activity of this compound
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3[4] |
| αvβ3 | 3.7[4] |
| αvβ5 | 2.0[4] |
| αvβ6 | 1.4[4] |
| αvβ8 | 1.2[4] |
| α5β1 | 7.7[4] |
Table 2: Pharmacokinetic Parameters of this compound from Phase I Clinical Trial
| Parameter | Value |
| Administration Route | Continuous Intravenous Infusion |
| Distribution Half-life (t½α) | 0.16 hours[2] |
| Elimination Half-life (t½β) | 3.8 hours[2] |
| Pharmacokinetics | Dose-proportional[2] |
Table 3: Dose Escalation and Pharmacodynamic Response in Phase I Clinical Trial
| Dose Level (mg/day) | Number of Patients | Observed CTX Decrease |
| 20 | 3 | Yes |
| 40 | 3 | Yes |
| 80 | 3 | Yes |
| 160 | 4 | Yes |
| 320 | 3 | Yes |
| 400 | 4 | Yes |
| (Data synthesized from the Phase I clinical trial report. A decrease in serum CTX levels was observed at all dose levels, suggesting target engagement even at the lowest dose.)[2] |
III. Detailed Experimental Protocols
Western Blot for Phospho-SMAD2 (pSMAD2) Inhibition
This protocol is adapted from studies investigating the effect of this compound on the TGF-β signaling pathway.[3]
Objective: To determine the dose-dependent effect of this compound on the phosphorylation of SMAD2, a key downstream effector of TGF-β signaling.
Materials:
-
HCT116 p53-/- cells
-
TALL-104 cells
-
Cell culture medium and supplements
-
This compound
-
Recombinant human TGF-β1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD2, anti-RAN (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate HCT116 p53-/- cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 1, 2, 4, 6, 8 µM) for 24 hours.
-
For TALL-104 cells, plate the cells and treat with this compound in the presence or absence of a low concentration of TGF-β1 (e.g., 100 pM) for 24 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SMAD2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the bands using a gel documentation system.
-
Strip the membrane and re-probe with an anti-RAN antibody as a loading control.
-
Cell Adhesion Assay
This protocol is based on the methodology used to assess the effect of this compound on cancer cell adhesion.[1]
Objective: To evaluate the ability of this compound to inhibit the adhesion of cancer cells to an extracellular matrix.
Materials:
-
HCT116 cells (wild-type or p53-/-)
-
12-well plates
-
Extracellular matrix protein (e.g., fibronectin, vitronectin)
-
This compound
-
Vehicle control (DMSO)
-
Cell death marker (e.g., ethidium (B1194527) homodimer)
-
Phase-contrast microscope with fluorescence capabilities
Procedure:
-
Plate Coating:
-
Coat the wells of a 12-well plate with the desired ECM protein according to the manufacturer's instructions.
-
-
Cell Seeding:
-
Seed 100,000 cells per well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Treat the cells with different concentrations of this compound (e.g., 0.125 µM, 2.0 µM) or vehicle control (DMSO).
-
Add a cell death marker to all wells to assess cytotoxicity.
-
-
Incubation:
-
Incubate the plate for 24 hours.
-
-
Imaging and Analysis:
-
Image the cells using a phase-contrast microscope to observe cell morphology and adhesion.
-
Capture fluorescent images to detect dead cells.
-
Quantify the number of adherent cells in multiple fields of view for each condition.
-
IV. Visualizations
Signaling Pathway Diagram
References
- 1. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Best practices for validating GLPG0187 target engagement in new cell lines
This technical support center provides researchers, scientists, and drug development professionals with best practices for validating the target engagement of GLPG0187 in new cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, broad-spectrum antagonist of RGD-motif binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] Its primary mechanism of action is the inhibition of the activation of latent transforming growth factor-beta (TGF-β).[2][3] By binding to these integrins, this compound prevents them from converting latent TGF-β into its active form.[2] This leads to the suppression of the downstream TGF-β/SMAD signaling pathway.[3]
Q2: How can I determine if my cell line is a suitable model for this compound studies?
A2: A suitable cell line should express one or more of the integrin subtypes targeted by this compound. You can verify this through techniques like flow cytometry or western blotting using antibodies specific to the integrin subunits. Additionally, the cell line should have an active TGF-β signaling pathway, which can be confirmed by detecting the phosphorylated form of SMAD2 (pSMAD2) at baseline or upon stimulation with TGF-β.
Q3: What is the primary downstream biomarker to measure this compound target engagement?
A3: The most common and direct downstream biomarker for this compound activity is the reduction in the phosphorylation of SMAD2 at Ser465/467.[4][5] Inhibition of TGF-β activation by this compound leads to a dose-dependent decrease in pSMAD2 levels, which can be quantified by Western blot analysis.[6]
Q4: What is a direct method to confirm that this compound is binding to its integrin targets in my cells?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct target engagement.[7][8] This technique relies on the principle that when a ligand (this compound) binds to its target protein (integrin), it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[7] An increase in the amount of soluble integrin protein detected after heat treatment in the presence of this compound is indicative of target engagement.
Experimental Protocols & Data
Protocol 1: Western Blot for pSMAD2 Inhibition
This protocol details the steps to assess this compound's effect on the TGF-β signaling pathway by measuring the levels of phosphorylated SMAD2.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 2 hours.[6]
-
Stimulate the cells with recombinant human TGF-β1 (typically 5-10 ng/mL) for 30-60 minutes to induce SMAD2 phosphorylation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify band intensities for pSMAD2 and total SMAD2 (or a loading control like GAPDH or β-actin).
-
Normalize the pSMAD2 signal to the total SMAD2 or loading control signal.
-
Plot the normalized pSMAD2 signal against the this compound concentration.
-
Quantitative Data Summary:
| Parameter | Recommended Value/Range |
| This compound Concentration | 0.1 - 10 µM[6] |
| TGF-β1 Stimulation | 5 - 10 ng/mL |
| Primary Antibody (pSMAD2) | 1:1000 dilution[5][9] |
| Primary Antibody (Total SMAD2) | 1:1000 - 1:2500 dilution[2][10] |
| Secondary Antibody | 1:2000 - 1:5000 dilution |
| Expected Outcome | Dose-dependent decrease in pSMAD2 levels |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Integrin Target Engagement
This protocol describes how to perform a CETSA experiment to confirm the direct binding of this compound to its integrin targets.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend them in fresh culture medium or PBS with protease inhibitors at a density of 5-10 x 10^6 cells/mL.
-
Treat the cell suspension with a saturating concentration of this compound or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Cool the samples on ice.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
For membrane proteins like integrins, add a mild non-ionic detergent (e.g., 0.4% NP-40 or digitonin) to the lysis buffer to aid in solubilization.[11]
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Analysis:
-
Carefully collect the supernatant.
-
Determine and normalize protein concentrations using a BCA assay.
-
Analyze the soluble fractions by Western blotting for the specific integrin subunit of interest (e.g., Integrin αv).
-
-
Data Analysis:
-
Quantify the band intensities for the integrin subunit at each temperature for both treated and control samples.
-
Plot the percentage of soluble integrin (relative to the non-heated control) against the temperature to generate melting curves.
-
A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and target engagement.
-
Quantitative Data Summary:
| Parameter | Recommended Value/Range |
| Cell Density | 5-10 x 10^6 cells/mL |
| This compound Concentration | 10 - 50 µM (saturating) |
| Temperature Range | 40°C - 70°C |
| Heat Incubation Time | 3 - 5 minutes |
| Lysis Detergent (for membrane proteins) | 0.4% NP-40 or digitonin[11] |
| Expected Outcome | Increased thermal stability of the target integrin in the presence of this compound |
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
References
- 1. SMAD2/3 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. SMAD2/3 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. e-century.us [e-century.us]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. SMAD2 Polyclonal Antibody | Diagenode [diagenode.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of GLPG0187 and Cilengitide for Glioblastoma Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the integrin inhibitors GLPG0187 and Cilengitide, focusing on their efficacy in glioblastoma. This analysis is supported by available preclinical and clinical data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Glioblastoma remains one of the most challenging cancers to treat, with a dismal prognosis for most patients.[1] The highly invasive nature of glioblastoma cells and their resistance to conventional therapies necessitate the exploration of novel therapeutic targets. One such promising target is the family of integrin receptors, which are crucial for cell adhesion, migration, and survival—all hallmarks of cancer progression. This guide compares two key integrin antagonists: this compound, a broad-spectrum inhibitor, and Cilengitide, a selective inhibitor of αvβ3 and αvβ5 integrins.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Cilengitide function by disrupting the interaction between integrins on the cell surface and their ligands in the extracellular matrix (ECM). This interference with cell adhesion triggers a cascade of events that can inhibit tumor growth, invasion, and angiogenesis.
Cilengitide is a cyclic RGD (arginine-glycine-aspartic acid) pentapeptide that specifically targets αvβ3 and αvβ5 integrins. These integrins are overexpressed on glioblastoma cells and tumor-associated endothelial cells. By blocking these integrins, Cilengitide is thought to induce apoptosis (programmed cell death) in endothelial cells, thereby inhibiting angiogenesis, and to directly cause glioblastoma cell death by preventing their attachment to the ECM.
This compound is a non-peptidic, broad-spectrum integrin receptor antagonist. It targets a wider range of RGD-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1. This broader activity profile suggests that this compound may overcome some of the limitations of more selective inhibitors by targeting multiple pathways involved in tumor progression and metastasis.[2]
Preclinical Efficacy: An In Vitro Comparison
| Drug | Cell Lines | Assay | Key Findings | Reference |
| This compound | GL-261, SMA-560 (murine glioma) | Cell Viability / Morphology | Induces cell detachment, formation of cell clusters, and subsequent necrosis after 120 hours. | [3] |
| Cilengitide | U87, DAOY, G28, G44, patient-derived GBM lines | Cell Viability / Apoptosis | Causes cell detachment and induces apoptosis. IC50 values in patient-derived lines did not exceed 20 µM. | |
| Cilengitide | U87, SF763 | Hypoxia and Vessel Density | Reduces glioma hypoxia and vessel density. |
Summary of In Vitro Findings:
Both this compound and Cilengitide demonstrate the ability to induce detachment of glioma cells from the extracellular matrix, a critical first step in triggering cell death. Cilengitide has been more extensively studied in a variety of human glioblastoma cell lines, with quantitative IC50 data available. This compound has shown efficacy in murine glioma cell lines, leading to necrosis. The broader spectrum of integrin inhibition by this compound may offer a more comprehensive blockade of survival signals, though this requires further direct comparative studies.
In Vivo and Clinical Efficacy: A Look at the Broader Picture
The translation of preclinical findings into clinical success has been a significant hurdle in glioblastoma research.
| Drug | Model / Patient Population | Key Findings | Reference |
| This compound | Phase I trial in patients with progressive high-grade glioma and other advanced solid malignancies | Well-tolerated with signs of target engagement. However, continuous infusion as a monotherapy failed to show signs of efficacy (no tumor responses). | [2][4] |
| Cilengitide | Orthotopic glioma models | Effectively inhibited the growth of orthotopic gliomas. | |
| Cilengitide | Phase I/II trials in recurrent and newly diagnosed glioblastoma | Showed encouraging activity as a single agent and in combination with standard radiotherapy and temozolomide. | |
| Cilengitide | Phase III trial (CENTRIC) in newly diagnosed glioblastoma with methylated MGMT promoter | Failed to improve overall survival when added to standard chemoradiotherapy. |
Summary of In Vivo and Clinical Findings:
Cilengitide showed promise in preclinical in vivo models and early-phase clinical trials. However, it ultimately failed to demonstrate a survival benefit in a large-scale Phase III trial for a specific subset of glioblastoma patients. This highlights the challenge of translating the effects of integrin inhibition into meaningful clinical outcomes.
This compound has undergone a Phase I trial that included patients with high-grade glioma. While the drug was well-tolerated and showed evidence of target engagement, it did not produce tumor responses when used as a monotherapy.[2][4] The preclinical data for this compound in other cancers, such as prostate and breast cancer, have shown inhibition of metastasis, suggesting its potential might be better realized in combination therapies or in preventing tumor spread.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are standardized methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate glioblastoma cells (e.g., U87-MG) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or Cilengitide for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Transwell Migration Assay
This assay assesses the migratory capacity of cancer cells in response to a chemoattractant.
-
Chamber Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate. The bottom chamber contains media with a chemoattractant (e.g., fetal bovine serum), while the top chamber contains serum-free media.
-
Cell Seeding: Seed glioblastoma cells in the top chamber in serum-free media. The cells are treated with either this compound, Cilengitide, or a vehicle control.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Cell Removal: Remove the non-migrated cells from the top surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom surface of the insert with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Orthotopic Glioblastoma Mouse Model
This in vivo model is crucial for evaluating the efficacy of therapeutic agents in a setting that more closely mimics the human disease.
-
Cell Preparation: Harvest and resuspend human glioblastoma cells (e.g., U87-MG) in a sterile solution.
-
Animal Preparation: Anesthetize immunodeficient mice (e.g., nude mice) and secure them in a stereotactic frame.
-
Intracranial Injection: Create a small burr hole in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum). Slowly inject the glioblastoma cell suspension into the brain parenchyma.
-
Tumor Growth Monitoring: Monitor tumor growth over time using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Treatment Administration: Once tumors are established, administer this compound, Cilengitide, or a control vehicle to the mice through an appropriate route (e.g., oral gavage, intravenous injection).
-
Efficacy Assessment: Monitor tumor size and the overall health and survival of the mice. At the end of the study, harvest the brains for histological analysis.
Conclusion and Future Directions
The comparison between this compound and Cilengitide in the context of glioblastoma reveals two distinct strategies for targeting integrin pathways. Cilengitide, with its selective inhibition of αvβ3 and αvβ5, showed initial promise but ultimately did not translate to a survival benefit in a Phase III trial. This outcome underscores the complexity of glioblastoma biology and the potential for resistance mechanisms to overcome targeted therapies.
This compound, with its broader spectrum of integrin inhibition, theoretically offers a more robust blockade of redundant signaling pathways. Preclinical data in murine glioma cells support its cytotoxic potential. However, the lack of efficacy as a monotherapy in a Phase I trial suggests that, like Cilengitide, its future in glioblastoma treatment may lie in combination with other therapeutic modalities, such as chemotherapy, radiotherapy, or immunotherapy.
For drug development professionals, the journey of these two agents provides valuable lessons. The failure of Cilengitide in late-stage trials emphasizes the need for predictive biomarkers to identify patient populations most likely to respond to integrin inhibition. For this compound, further preclinical investigation in glioblastoma models is warranted to define its optimal therapeutic window and combination partners. Future research should focus on direct, head-to-head comparisons of these and other integrin inhibitors in clinically relevant models to better delineate their respective advantages and guide the design of next-generation clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: GLPG0187 vs. ATN-161 in Breast Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two integrin inhibitors, GLPG0187 and ATN-161, in breast cancer models. The information is based on available experimental data from separate studies.
Integrin-mediated signaling pathways are crucial for tumor progression, playing key roles in cell adhesion, migration, invasion, and angiogenesis. Consequently, integrin inhibitors have emerged as a promising class of anti-cancer therapeutics. This guide focuses on two such inhibitors, this compound and ATN-161, summarizing their mechanisms of action and preclinical performance in breast cancer models, with a particular focus on studies involving the triple-negative breast cancer cell line MDA-MB-231.
At a Glance: Key Differences
| Feature | This compound | ATN-161 |
| Target Integrins | Broad-spectrum: αvβ1, αvβ3, αvβ5, αvβ6, α5β1[1][2] | Specific: α5β1, αvβ3[3][4] |
| Mechanism of Action | Small molecule, RGD-mimetic integrin antagonist[1] | Peptide-based, non-RGD integrin antagonist[5] |
| Signaling Pathway Inhibition | Decreases TGF-β signaling (pSmad2/3)[6][7] | Inhibits MAPK phosphorylation[3][4] |
| In Vitro Proliferation | No significant effect on MDA-MB-231 proliferation at 0.5 or 1 ng/ml[6][8] | No significant effect on tumor cell proliferation up to 100 μmol/L[4] |
| In Vivo Efficacy | Inhibits invasion and metastasis in zebrafish and mouse xenograft models[6][7] | Blocks breast cancer growth and metastasis in vivo, with a dose-dependent decrease in tumor volume[5][9][10][11] |
Mechanism of Action and Signaling Pathways
This compound is a potent, orally available, broad-spectrum integrin inhibitor that functions as an RGD-mimetic. It targets a range of integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] In preclinical breast cancer models using MDA-MB-231 cells, this compound has been shown to attenuate TGF-β signaling by reducing the phosphorylation of Smad2 and Smad3.[6][7][8]
ATN-161 is a peptide-based antagonist that targets α5β1 and αvβ3 integrins.[3][4] Unlike this compound, it is not an RGD-mimetic.[5] Its anti-tumor activity is associated with the inhibition of the MAPK signaling pathway, as demonstrated by the reduction of phosphorylated MAPK in MDA-MB-231 cells.[3][4]
References
- 1. Facebook [cancer.gov]
- 2. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATN-161 | Integrin α5β1/αvβ3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ATN 161 | Integrins | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. researchgate.net [researchgate.net]
Validating GLPG0187's Inhibition of TGF-β Activation In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GLPG0187's performance in inhibiting the activation of Transforming Growth Factor-beta (TGF-β) in vitro against other alternative inhibitors. The information presented is supported by experimental data from publicly available literature, with detailed methodologies for key experiments to aid in the design and interpretation of related research.
Introduction to this compound and TGF-β Inhibition
Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that plays a critical role in a wide range of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. Dysregulation of the TGF-β signaling pathway is implicated in various pathologies, most notably in cancer progression and fibrosis. In the context of oncology, TGF-β can act as a potent immunosuppressor within the tumor microenvironment, making it a key target for therapeutic intervention.
This compound is a broad-spectrum, small-molecule integrin inhibitor.[1] Unlike many other TGF-β inhibitors that target the TGF-β receptors directly, this compound employs an upstream mechanism of action. It prevents the conversion of latent TGF-β to its active form by blocking its interaction with several αv (alpha-v) family integrin receptors.[1] This guide will delve into the in vitro validation of this mechanism and compare its efficacy with other known TGF-β inhibitors.
Mechanism of Action: A Visual Guide
The canonical TGF-β signaling pathway is initiated by the binding of active TGF-β to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). This phosphorylation activates TGF-βRI, which in turn phosphorylates the downstream signaling molecules SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.
This compound intervenes at the very beginning of this cascade by preventing the activation of latent TGF-β, which is a crucial step for the initiation of the signaling pathway.
Figure 1: TGF-β signaling pathway and the inhibitory action of this compound.
Comparative In Vitro Efficacy
While direct head-to-head studies comparing this compound with other TGF-β inhibitors in the same functional assay are limited in publicly available literature, we can compile and compare their reported potencies from various in vitro assays.
This compound's primary targets are integrins, and its potency against these receptors is well-documented. The inhibition of integrins subsequently prevents TGF-β activation. Other small molecule inhibitors, such as Galunisertib (LY2157299) and SB431542, act downstream by directly inhibiting the TGF-βRI (ALK5) kinase.
Table 1: In Vitro Potency of this compound Against Target Integrins
| Integrin Target | IC50 (nM) | Reference |
| αvβ1 | 1.3 | [2] |
| αvβ3 | 3.7 | [2] |
| αvβ5 | 2.0 | [2] |
| αvβ6 | 1.4 | [2] |
| αvβ8 | 1.2 | [2] |
| α5β1 | 7.7 | [2] |
Table 2: In Vitro Potency of Alternative TGF-β Pathway Inhibitors
| Inhibitor | Target | Assay | IC50 (nM) | Cell Line | Reference |
| Galunisertib (LY2157299) | TGF-βRI (ALK5) | Kinase Assay | 51 ± 5 | - | [3] |
| SB431542 | TGF-βRI (ALK5) | Kinase Assay | 94 | - | [4] |
| SD-208 | TGF-βRI (ALK5) | Kinase Assay | 48 | - | [5] |
Qualitative Assessment of this compound on TGF-β Signaling
Studies have demonstrated that this compound effectively inhibits the TGF-β signaling pathway in a dose-dependent manner. One key indicator of pathway inhibition is the reduction of phosphorylated SMAD2 (pSMAD2). In a study using HCT116 p53-/- cells, increasing concentrations of this compound led to a progressive decrease in the intensity of the pSMAD2 band on a Western blot, indicating a clear inhibition of the TGF-β signaling cascade.[6]
Experimental Protocols
To facilitate the validation and comparison of this compound and other TGF-β inhibitors, detailed protocols for key in vitro assays are provided below.
Figure 2: General workflow for in vitro assessment of TGF-β inhibitors.
SMAD Phosphorylation Assay (Western Blot)
This assay is used to measure the levels of phosphorylated SMAD2/3, which are direct downstream targets of the activated TGF-βRI. A decrease in pSMAD2/3 levels upon treatment with an inhibitor indicates a blockade of the TGF-β signaling pathway.
Materials:
-
Cell line of interest (e.g., HCT116, HaCaT)
-
Cell culture medium and supplements
-
This compound and/or other test inhibitors
-
Recombinant latent or active TGF-β1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSMAD2, anti-total SMAD2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-16 hours prior to treatment.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or other inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
TGF-β Stimulation: Add TGF-β1 (e.g., 5 ng/mL) to the wells (except for the unstimulated control) and incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSMAD2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total SMAD2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the pSMAD2 signal to total SMAD2 and the loading control.
TGF-β Reporter Assay (Luciferase)
This cell-based assay measures the transcriptional activity of the SMAD complex. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of SMAD-responsive elements (SREs). Inhibition of the TGF-β pathway leads to a decrease in luciferase expression.
Materials:
-
HEK293T or other suitable cell line
-
Cell culture medium and supplements
-
SBE4-Luc reporter plasmid (or similar SMAD-responsive luciferase reporter)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound and/or other test inhibitors
-
Recombinant TGF-β1
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the SBE4-Luc reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
Recovery: Allow the cells to recover for 24 hours post-transfection.
-
Inhibitor Treatment: Replace the medium with serum-free medium containing various concentrations of the test inhibitor. Include a vehicle control. Incubate for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 100 pM) for 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Conclusion
For researchers investigating the role of TGF-β in various biological processes, the choice of inhibitor will depend on the specific research question. This compound offers a tool to probe the consequences of inhibiting TGF-β activation in the extracellular matrix, a process highly relevant in the tumor microenvironment and fibrotic diseases. The provided experimental protocols offer a framework for the in-house validation and comparison of this compound's efficacy against other inhibitors, enabling a more informed selection of research tools for the study of the multifaceted TGF-β signaling pathway.
References
- 1. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. In Silico–Designed TGFβRI/TGFβRII Receptor Complex Peptide Inhibitors Exhibit Biological Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
A Head-to-Head Comparison of GLPG0187 and Other Pan-Integrin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pan-integrin inhibitor GLPG0187 with other notable pan-integrin and selective integrin inhibitors, including Cilengitide and MK-0429. The information is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs in cancer, fibrosis, and other disease research.
Introduction to Pan-Integrin Inhibition
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Their involvement in a wide array of physiological and pathological processes, including cell signaling, migration, proliferation, and survival, has made them attractive therapeutic targets. Pan-integrin inhibitors, which target multiple integrin subtypes simultaneously, offer a broad-spectrum approach to modulating these processes. This is particularly relevant in complex diseases like cancer, where multiple integrin-mediated pathways can contribute to tumor growth, angiogenesis, and metastasis.
This compound: A Profile
This compound is a potent, small-molecule, broad-spectrum integrin receptor antagonist. It is known to target several RGD-binding integrins, thereby affecting various cellular functions, including the inhibition of TGF-β signaling.[1][2]
Comparative Analysis: this compound vs. Other Pan-Integrin Inhibitors
A direct head-to-head comparison of pan-integrin inhibitors under identical experimental conditions is not extensively available in the public domain. However, by compiling data from various studies, we can construct a comparative overview of their inhibitory profiles and biological effects.
Table 1: Comparative Inhibitory Activity (IC50, nM) of Pan-Integrin Inhibitors
| Integrin Subtype | This compound | Cilengitide | MK-0429 |
| αvβ1 | 1.3[3] | - | 1.6[4] |
| αvβ3 | 3.7[3] | 4.1 (binding to Vitronectin)[5] | 2.8[4] |
| αvβ5 | 2.0[3] | 79 (binding to Vitronectin)[5] | 0.1[4] |
| αvβ6 | 1.4[3] | - | 0.7[4] |
| αvβ8 | 1.2[3] | - | 0.5[4] |
| α5β1 | 7.7[3] | 14.9[5] | 12.2[4] |
Note: IC50 values are compiled from different sources and may not be directly comparable due to variations in assay conditions. The absence of a value is denoted by "-".
Experimental Data and Methodologies
Cell Adhesion Assays
Cell adhesion assays are fundamental to evaluating the efficacy of integrin inhibitors. These assays measure the ability of an inhibitor to block the attachment of cells to an extracellular matrix (ECM) protein-coated surface.
Experimental Protocol: this compound Cell Adhesion Assay [1]
-
Cell Plating: HCT116WT and HCT116 p53-/- cells are plated in a 12-well plate at a density of 100,000 cells per well.
-
Adhesion: Cells are allowed to adhere for 24 hours in an incubator.
-
Treatment: Cells are treated with either a vehicle control (DMSO), 0.125 µM, or 2.0 µM of this compound. Ethidium (B1194527) homodimer, a cell death marker, is also added to all wells.
-
Imaging: After 24 hours of treatment, the cells are imaged using phase microscopy. The fluorescent signal from the ethidium homodimer is captured and overlaid on the phase microscopy images to visualize cell death.
Experimental Protocol: Cilengitide Cell Adhesion Assay [6]
-
Plate Coating: 96-well plates are pre-coated with graded amounts of vitronectin (1–0.1 µg/ml), fibronectin (3–0.1 µg/ml), or collagen I (1–0.01 µg/ml). Wells are then saturated with 1% BSA.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVEC) are seeded in triplicate at 2 x 10^4 cells/well in serum-free medium.
-
Treatment: Cells are seeded in the absence or presence of 10 µM Cilengitide.
-
Incubation and Quantification: Adhesion is quantified after 2 hours of incubation. For survival assays, cells are allowed to adhere for 16 hours in complete media, followed by 3 hours of starvation in serum-free medium before the addition of 10 µM Cilengitide for another 2 hours.
Experimental Protocol: MK-0429 Cell Adhesion Assay [7]
-
Cell Lines: HEK293 cells overexpressing human integrins αvβ3, αvβ5, αIIbβ3, or α5β1 are used.
-
Plate Coating: Microtiter wells are coated with vitronectin (for αvβ3 and αvβ5), fibrinogen (for αIIbβ3), or fibronectin (for α5β1).
-
Cell Seeding and Treatment: 25 x 10^3 cells/well are added to the coated wells in the absence or presence of increasing concentrations of MK-0429.
-
Incubation and Washing: Cells are allowed to attach for 2 hours at 37°C in a humidified incubator. Non-attached cells are then gently washed away.
Workflow for a typical cell adhesion assay.
TGF-β Signaling Assays
A key mechanism of action for many pan-integrin inhibitors is the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Integrins can activate latent TGF-β, and inhibitors can block this process.
Experimental Protocol: this compound in TGF-β Signaling Assay [2]
-
Cell Treatment: HCT116 p53-null cells are treated with a range of this compound concentrations (1 µM, 2 µM, 4 µM, 6 µM, and 8 µM).
-
Lysate Preparation: Cell lysates are prepared from the treated cells.
-
Western Blotting: The lysates are analyzed by Western blot for the levels of phosphorylated SMAD2 (pSMAD2), a key downstream effector of TGF-β signaling. RAN is used as a protein loading control.
Experimental Protocol: Cilengitide in TGF-β Signaling Assay [1]
-
Cell Treatment: Glioma cells are exposed to Cilengitide.
-
Analysis: The effects on TGF-β signaling are investigated by:
-
PCR: To measure TGF-β1 and TGF-β2 mRNA expression.
-
Immunoblot and ELISA: To measure pSmad2 levels and TGF-β protein expression.
-
Reporter Assays: To assess TGF-β-mediated reporter gene activity.
-
Integrin-mediated activation of the TGF-β signaling pathway and its inhibition.
Head-to-Head Findings
While comprehensive comparative studies are limited, some direct comparisons have been made:
-
This compound vs. Cilengitide in Thoracic Aortic Aneurysms: A preprint study investigating the role of αV integrins in thoracic aortic aneurysms found that while both this compound and Cilengitide could limit TGF-β activation in patient-derived vascular smooth muscle cells, Cilengitide was more effective in limiting the dilation of the aortic bulb in murine models.[8]
-
This compound vs. Cilengitide in Breast Cancer: In a study on triple-negative breast cancer (TNBC) cell lines, this compound showed the same sensitivity profile as Cilengitide, suggesting that the findings regarding Cilengitide sensitivity might be generalizable to other pan-ITGAV inhibitors.[6][7]
Conclusion
This compound is a potent pan-integrin inhibitor with a broad spectrum of activity against several key integrin subtypes. Its ability to inhibit TGF-β signaling makes it a valuable tool for research in oncology and fibrosis. While direct, comprehensive comparative data with other pan-integrin inhibitors like Cilengitide and MK-0429 is still emerging, the available information suggests that the choice of inhibitor may depend on the specific integrin profile of the biological system under investigation and the desired therapeutic outcome. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the nuanced differences between these powerful research tools.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally active αvβ3 integrin inhibitor MK-0429 reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic RGD Pentapeptide Cilengitide Enhances Efficacy of Gefitinib on TGF-β1-Induced Epithelial-to-Mesenchymal Transition and Invasion in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Metastatic Effects of GLPG0187 in Diverse Tumor Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-metastatic properties of GLPG0187, a broad-spectrum integrin antagonist, across different tumor types. By objectively comparing its performance with other relevant alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of oncology and drug development.
Executive Summary
Metastasis remains a primary driver of cancer-related mortality. Integrins, a family of cell adhesion receptors, play a pivotal role in tumor progression and the metastatic cascade. This compound is a potent, orally bioavailable small molecule that antagonizes several αv-containing integrin receptors, which are frequently overexpressed in various cancers and are crucial for cell migration, invasion, and angiogenesis. This guide delves into the preclinical evidence supporting the anti-metastatic efficacy of this compound in breast and colorectal cancer models, offering a comparative analysis with other integrin inhibitors, namely Cilengitide and Abituzumab.
Mechanism of Action: Targeting the Engines of Metastasis
This compound functions as a broad-spectrum integrin receptor antagonist, specifically targeting αvβ1, αvβ3, αvβ5, αvβ6, and α5β1 integrins.[1][2] These integrins are key mediators in the interaction between cancer cells and the extracellular matrix (ECM), a critical step in invasion and migration. By blocking these interactions, this compound disrupts the signaling pathways that promote cell motility and survival. One of the key pathways modulated by this compound is the Transforming Growth Factor-β (TGF-β) signaling cascade. Integrins, particularly αvβ6 and αvβ8, are known to activate latent TGF-β. By inhibiting these integrins, this compound prevents the activation of TGF-β and the subsequent downstream signaling through Smad proteins, which are implicated in promoting an aggressive, mesenchymal-like phenotype in cancer cells that is conducive to metastasis.[3][4]
Quantitative Data Presentation: this compound vs. Alternative Integrin Inhibitors
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the anti-metastatic effects of this compound and other integrin inhibitors.
Table 1: In Vitro Anti-Metastatic Effects of this compound
| Tumor Type | Cell Line | Assay | Treatment | Concentration | Outcome | Reference |
| Breast Cancer | MDA-MB-231 | Transwell Invasion Assay | This compound | 1 ng/mL | Significant reduction in invasion (qualitative) | [4] |
| Breast Cancer | MDA-MB-231 | Transwell Migration Assay | This compound | Not specified | Inhibition of TGF-β-induced migration | [3][4] |
| Colorectal Cancer | HCT116 | Co-culture with T-cells | This compound | 0.5 µM, 1 µM, 2 µM | Dose-dependent increase in cancer cell killing | [5][6] |
| Colorectal Cancer | HCT116 | Adhesion Assay | This compound | 0.125 µM, 2.0 µM | Induced loss of cell adhesion | [5] |
Table 2: In Vivo Anti-Metastatic Effects of this compound
| Tumor Type | Model | Treatment | Dosing | Outcome | Reference |
| Breast Cancer | Zebrafish Xenograft | This compound | 0.5 ng/mL (in water) | 71.4% reduction in tumor cell invasion (56% in vehicle vs. 16% in this compound-treated) | [7][8] |
| Breast Cancer | Mouse Xenograft (bone metastasis) | This compound | Not specified | Inhibition of the progression of established bone metastasis | [1][3][4] |
Table 3: Comparative Anti-Metastatic Effects of Other Integrin Inhibitors
| Compound | Tumor Type | Model/Assay | Outcome | Reference |
| Cilengitide | Glioblastoma | Recurrent Malignant Glioma Patients | Durable complete and partial responses observed in Phase I | [9] |
| Cilengitide | Glioblastoma | Newly Diagnosed Glioblastoma Patients | Failed to meet primary endpoints in Phase III (CENTRIC) and Phase II (CORE) trials | [10] |
| Abituzumab | Prostate Cancer | Metastatic Castration-Resistant Prostate Cancer Patients | Did not significantly extend Progression-Free Survival (PFS) but showed specific activity in bone lesions | [11][12][13] |
| Abituzumab | Prostate Cancer | In vitro (PCa cells) | Inhibited migration and invasion | [11][14][15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Transwell Migration/Invasion Assay
Objective: To assess the effect of this compound on the migratory and invasive capacity of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Cell culture medium (with and without serum)
-
This compound
-
Fixing and staining reagents (e.g., methanol (B129727), crystal violet)
Protocol:
-
Preparation of Inserts: For invasion assays, coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the transwell inserts.
-
Treatment: Add this compound at various concentrations to the upper chamber along with the cells.
-
Chemoattractant: Fill the lower chamber of the 24-well plate with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope. The results can be expressed as the average number of migrated/invaded cells per field or as a percentage of the control.
In Vivo Zebrafish Xenograft Model of Metastasis
Objective: To evaluate the anti-metastatic effect of this compound in a live organism.
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))
-
Human cancer cells labeled with a fluorescent protein (e.g., mCherry-MDA-MB-231)
-
This compound
-
Microinjection setup
Protocol:
-
Cell Preparation: Culture and harvest fluorescently labeled cancer cells.
-
Microinjection: At 48 hours post-fertilization, inject a small number of cancer cells (e.g., 200-400 cells) into the duct of Cuvier of the zebrafish embryos.
-
Treatment: Immediately after injection, transfer the embryos to a multi-well plate containing embryo medium with or without this compound at the desired concentration.
-
Imaging: At specified time points (e.g., 1, 3, and 5 days post-injection), anesthetize the embryos and image them using a fluorescence microscope.
-
Analysis: Quantify the number of metastatic foci that have extravasated from the vasculature and migrated to distant sites, such as the tail fin. The percentage of embryos with metastases in the treated group is compared to the control group.[7][8]
In Vivo Mouse Xenograft Model of Bone Metastasis
Objective: To assess the efficacy of this compound in inhibiting the formation and progression of bone metastases in a mammalian model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human breast cancer cell line that readily metastasizes to bone (e.g., MDA-MB-231-luc2)
-
This compound
-
Bioluminescence imaging system
Protocol:
-
Cell Injection: Inject luciferase-expressing breast cancer cells directly into the left cardiac ventricle of anesthetized mice.
-
Treatment Initiation: Begin treatment with this compound (administered via oral gavage or other appropriate route) either prophylactically (before metastasis is established) or therapeutically (after the presence of bone metastases is confirmed by bioluminescence imaging).
-
Monitoring Metastasis: Monitor the development and progression of bone metastases weekly using bioluminescence imaging.
-
Data Analysis: Quantify the bioluminescent signal in the bone regions of interest. Compare the tumor burden in the this compound-treated group to the vehicle-treated control group. At the end of the study, tissues can be harvested for histological analysis.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits αv integrin-mediated activation of latent TGF-β.
Experimental Workflow: In Vitro Transwell Invasion Assay
References
- 1. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cilengitide in newly diagnosed glioblastoma: biomarker expression and outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abituzumab Overview - Creative Biolabs [creativebiolabs.net]
- 12. researchgate.net [researchgate.net]
- 13. Differential Effect on Bone Lesions of Targeting Integrins: Randomized Phase II Trial of Abituzumab in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Abituzumab Targeting of αV-class Integrins Inhibits Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Abituzumab Targeting of αV-Class Integrins Inhibits Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of GLPG0187's safety profile with other IRAs
A comparative analysis of the safety profiles of GLPG0187 and other Interleukin-1 Receptor Antagonists (IRAs) is a complex task as this compound is not an IRA, but rather a broad-spectrum integrin receptor antagonist.[1][2] This fundamental difference in mechanism of action dictates their distinct therapeutic targets and associated adverse event profiles. While a direct head-to-head comparison is not clinically conventional, this guide will provide a comparative overview of the safety data available for this compound and established IRAs like Anakinra, Canakinumab, and Rilonacept, to inform researchers and drug development professionals.
Comparative Safety Profile of this compound and Other IRAs
The safety profiles of these agents have been characterized in various clinical trials. The following table summarizes the key safety findings for each drug.
| Drug Class | Drug Name | Mechanism of Action | Common Adverse Events | Serious Adverse Events |
| Integrin Receptor Antagonist | This compound | Broad-spectrum integrin receptor antagonist (IRA)[1] | Fatigue, skin-related adverse events[1] | Recurrent Port-A-Cath-related infections[2] |
| Interleukin-1 Receptor Antagonists (IRAs) | Anakinra | Recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra)[3] | Injection site reactions, headache, nausea, diarrhea, sinusitis, influenza-like symptoms, abdominal pain[3][4] | Serious infections (e.g., cellulitis, pneumonia, bone and joint infections), malignancies, leukopenia[4] |
| Canakinumab | Human monoclonal anti-human interleukin-1β antibody[5] | Nasopharyngitis, upper respiratory tract infections, pneumonia, rhinitis, pharyngitis, tonsillitis, sinusitis, urinary tract infection, gastroenteritis, viral infections[6] | Serious infections, immunosuppression, serious allergic reactions[7] | |
| Rilonacept | Dimeric fusion protein consisting of the ligand-binding domains of the extracellular portions of the human interleukin-1 receptor component (IL-1RI) and IL-1 receptor accessory protein (IL-1RAcP) linked to the Fc portion of human IgG1[8] | Injection site reactions, upper respiratory tract infections, nausea, diarrhea, sinusitis[8] | Serious infections, changes in lipid profile[8] |
Experimental Protocols
Detailed experimental protocols for the safety assessments in the clinical trials of these drugs are typically found within the full study publications and clinical trial registration documents. For instance, safety endpoints in clinical trials for IRAs often include monitoring for adverse events (AEs), serious adverse events (SAEs), and events of special interest such as infections and injection site reactions.[9] These are generally assessed and graded according to the Medical Dictionary for Regulatory Activities (MedDRA).
For this compound, a Phase I dose-escalation study in patients with advanced solid malignancies aimed to determine the Recommended Phase II Dose (RP2D) and assess safety and tolerability of continuous intravenous infusion.[2] The study utilized a modified 3+3 design with anticipated dose levels of 20, 40, 80, 160, 320, and 400 mg/day.[2] Safety assessments included monitoring for dose-limiting toxicities (DLTs).[2]
Signaling Pathway
The following diagram illustrates the general signaling pathway targeted by Interleukin-1 Receptor Antagonists.
Caption: IRA Signaling Pathway Inhibition.
Conclusion
References
- 1. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Observational study on efficacy, safety, and drug survival of anakinra in rheumatoid arthritis patients in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Clinical efficacy and safety of interleukin-1 blockade in the treatment of patients with COVID-19: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ilarishcp.com [ilarishcp.com]
- 7. Pardon Our Interruption [ilaris.com]
- 8. rheumatology.org [rheumatology.org]
- 9. Long-term Safety Profile of Anakinra in Patients with Systemic Juvenile Idiopathic Arthritis - ACR Meeting Abstracts [acrabstracts.org]
Validating the Synergistic Effects of GLPG0187 with Immune Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly dominated by combination strategies, with a particular focus on enhancing the efficacy of immune checkpoint inhibitors (ICIs). This guide provides a comparative analysis of the preclinical evidence supporting the synergistic use of GLPG0187, a pan-integrin inhibitor, with ICIs. We will delve into the mechanism of action, present available experimental data, and compare this approach with alternative strategies aimed at overcoming ICI resistance and improving patient outcomes.
This compound: Targeting the Tumor Microenvironment to Enhance Anti-Tumor Immunity
This compound is a small molecule antagonist of multiple RGD-motif binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] By inhibiting these integrins, this compound disrupts cell-matrix interactions involved in angiogenesis and metastasis.[2] Crucially, the inhibition of αvβ6 integrin blocks the activation of latent transforming growth factor-beta (TGF-β), a key immunosuppressive cytokine in the tumor microenvironment.[1][3] This reduction in active TGF-β signaling is hypothesized to enhance anti-tumor immunity and sensitize tumors to ICIs.[3][4] Preclinical studies have shown that this compound can promote T-cell-mediated killing of cancer cells.[5][6]
Signaling Pathway of this compound-Mediated Immune Enhancement
Caption: Proposed mechanism of this compound in enhancing anti-tumor immunity.
Preclinical Data for this compound in Combination with T-cell Killing
A key preclinical study investigated the effect of this compound on the ability of T-cells to kill colorectal cancer (CRC) cells in a co-culture system. The study demonstrated a dose-dependent increase in cancer cell death when co-cultured with T-cells in the presence of this compound.[1][7]
In Vitro T-cell Mediated Cytotoxicity of Colorectal Cancer Cells
| Treatment Group | Cancer Cell Count (Normalized to Control) | % Cell Death (Corrected for this compound toxicity) |
| HCT116 WT (Cancer Cells Alone) | 1.00 | - |
| HCT116 WT + TALL-104 (T-cells) | 0.85 | 15% |
| HCT116 WT + TALL-104 + 0.5 µM this compound | 0.60 | 40% |
| HCT116 WT + TALL-104 + 1.0 µM this compound | 0.45 | 55% |
| HCT116 WT + TALL-104 + 2.0 µM this compound | 0.30 | 70% |
| Data extracted and interpreted from Figure 2 of "Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1". Please refer to the original publication for detailed statistical analysis.[1] |
Modulation of PD-L1 Expression by this compound
The same study demonstrated that this compound could counteract the TGF-β-induced upregulation of PD-L1 on CRC cells.[1][7]
| Cell Line | Treatment | Relative PD-L1 Expression (Normalized to Control) |
| HCT116 WT | Control | 1.0 |
| HCT116 WT | + Latent TGF-β | 2.5 |
| HCT116 WT | + Latent TGF-β + 0.125 µM this compound | 1.2 |
| HCT116 p53-/- | Control | 1.0 |
| HCT116 p53-/- | + Latent TGF-β | 3.0 |
| HCT116 p53-/- | + Latent TGF-β + 0.125 µM this compound | 0.8 |
| Data extracted and interpreted from Figure 7 of "Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1". Please refer to the original publication for detailed statistical analysis.[1] |
Comparison with Alternative Synergistic Strategies
While direct in vivo data for this compound in combination with ICIs is not yet available, several other therapeutic modalities have been investigated preclinically and clinically to enhance ICI efficacy. Below is a comparison of these approaches.
Overview of Alternative Combination Therapies
| Therapeutic Class | Mechanism of Synergy with ICIs | Representative Preclinical Model | Key Findings |
| TGF-β Inhibitors | Reduces immunosuppression in the tumor microenvironment, increases T-cell infiltration.[8] | MC38 Colon Carcinoma | Combination with anti-PD-L1 significantly delayed tumor growth and improved long-term survival compared to monotherapy.[2] |
| Chemotherapy | Induces immunogenic cell death, releasing tumor antigens and enhancing T-cell priming. | MC38 Colon Carcinoma | Combination with anti-PD-1 showed additive tumor growth inhibition. |
| Oncolytic Viruses | Induces immunogenic cell death, promotes inflammation, and turns "cold" tumors "hot".[4] | Melanoma (Clinical Trial) | Combination of T-VEC and Pembrolizumab resulted in a 62% objective response rate and a 33% complete response rate.[9] |
| Other ICIs (e.g., anti-CTLA-4) | Targets different immune checkpoint pathways, leading to broader T-cell activation. | B16 Melanoma | Combination of anti-CTLA-4 and anti-PD-1 led to enhanced tumor regression.[10] |
Experimental Protocols
Co-culture T-cell Killing Assay
Caption: Workflow for assessing T-cell mediated cytotoxicity.
Methodology:
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116) and a T-lymphoblast cell line (e.g., TALL-104) are cultured in appropriate media.[6]
-
Cell Plating: Cancer cells are seeded in a multi-well plate and allowed to adhere overnight.[6]
-
Co-culture: T-cells are added to the wells containing cancer cells at a specific effector-to-target ratio (e.g., 1:1).[6]
-
Treatment: this compound is added to the co-culture at various concentrations.[6]
-
Incubation: The co-culture is incubated for a defined period (e.g., 24 hours).[6]
-
Analysis: Cell viability and death are assessed using fluorescence microscopy with viability and dead-cell stains, or by flow cytometry.[1][7]
Western Blot for PD-L1 Expression
Methodology:
-
Cell Culture and Treatment: HCT116 cells are plated and allowed to adhere. Cells are pre-treated with this compound for 24 hours, followed by treatment with latent TGF-β for another 24 hours.[1]
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against PD-L1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The preclinical data for this compound presents a compelling rationale for its combination with immune checkpoint inhibitors. By targeting integrins and subsequently inhibiting the immunosuppressive TGF-β pathway, this compound has been shown to enhance T-cell-mediated killing of cancer cells and downregulate PD-L1 expression in vitro.[1][7] While these findings are promising, the lack of in vivo data for the combination of this compound and ICIs is a current limitation.
In comparison, other strategies such as combining ICIs with other checkpoint inhibitors, chemotherapy, or oncolytic viruses have demonstrated synergistic anti-tumor effects in preclinical in vivo models and, in some cases, in clinical trials.[5][9][10] The data for combining TGF-β inhibitors with anti-PD-L1 therapy in the MC38 colorectal cancer model is particularly relevant and suggests a promising path for agents like this compound.[2]
Future in vivo studies are crucial to validate the synergistic potential of this compound with immune checkpoint inhibitors and to establish its efficacy and safety profile relative to other combination strategies. The continued exploration of agents that modulate the tumor microenvironment, such as this compound, holds significant promise for expanding the benefit of immunotherapy to a broader range of cancer patients.
References
- 1. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Inhibition of TGF-β Signaling and the PD-L1 Immune Checkpoint Is Differentially Effective in Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Virotherapy combined with anti-PD-1 transiently reshapes the tumor immune environment and induces anti-tumor immunity in a preclinical PDAC model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tonixpharma.com [tonixpharma.com]
- 6. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Oncolytic Virotherapy Promotes Intratumoral T Cell Infiltration and Improves Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Review of Clinical Trial Outcomes for GLPG0187 and Cilengitide: Targeting Integrins in Oncology
In the landscape of oncology drug development, integrin inhibitors have emerged as a promising class of therapeutics due to their role in critical cancer processes such as angiogenesis, invasion, and metastasis. This guide provides a comparative review of the clinical trial outcomes for two notable integrin antagonists: GLPG0187, a broad-spectrum inhibitor, and Cilengitide (B523762), a selective αvβ3 and αvβ5 integrin inhibitor. This analysis is intended for researchers, scientists, and drug development professionals to objectively assess the performance and potential of these two agents.
Mechanism of Action: A Tale of Two Scopes
Both this compound and Cilengitide target integrins, which are transmembrane receptors crucial for cell-matrix and cell-cell interactions. However, their inhibitory profiles differ significantly.
This compound is a broad-spectrum integrin receptor antagonist, targeting multiple RGD-binding integrins including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] This wider range of inhibition is intended to block a broader array of signaling pathways involved in tumor progression and metastasis.[3][4] Preclinical studies have shown that this compound can inhibit tumor growth and metastasis in mouse models.[3][4] Furthermore, it has been suggested that this compound's inhibition of integrins can prevent the activation of TGF-β, a key signaling molecule in cancer.[1][5]
Cilengitide is a cyclic pentapeptide that selectively targets αvβ3 and αvβ5 integrins.[6][7] These specific integrins are known to be important in angiogenesis and tumor cell invasion.[6] The mechanism of action for Cilengitide is thought to involve the inhibition of the FAK/Src/AKT pathway, leading to apoptosis in endothelial cells.[6]
Clinical Trial Outcomes: A Head-to-Head Comparison
The clinical development paths of this compound and Cilengitide have yielded distinct sets of data, primarily in different cancer types and stages of investigation.
This compound: Early Phase Promise
Clinical investigation of this compound has primarily been in the Phase I setting. A dose-escalating study in adult patients with progressive high-grade glioma and other advanced solid malignancies established its safety and tolerability profile.[3][4]
| This compound Phase I Study | Results |
| Dose Escalation | 20, 40, 80, 160, 320, and 400 mg/day continuous i.v. infusion.[3][4] |
| Maximum Tolerated Dose (MTD) | No formal MTD was established, with the highest tested dose being 400 mg/day.[3][4] |
| Safety and Tolerability | Generally well-tolerated. The most frequently reported side effect was fatigue (25%).[3] Recurrent Port-A-Cath-related infections and skin toxicity were also noted.[3] |
| Pharmacokinetics (PK) | Dose-proportional PK profile with a short distribution (0.16 h) and elimination (3.8 h) half-life.[3] |
| Pharmacodynamics (PD) | Decreases in serum C-terminal telopeptide of type I collagen (CTX) levels, a marker of bone resorption, were observed, suggesting target engagement even at the lowest doses.[3][4] |
| Efficacy | No objective tumor responses were observed with monotherapy.[3][4] |
Cilengitide: Extensive Evaluation in Glioblastoma
Cilengitide has undergone more extensive clinical evaluation, including Phase II and III trials, with a primary focus on glioblastoma (GBM).
| Cilengitide Clinical Trials in Glioblastoma | Key Findings |
| Phase I/IIa (Newly Diagnosed GBM) | The addition of cilengitide to standard chemoradiation (temozolomide and radiation) showed improved progression-free survival and overall survival in patients with MGMT promoter methylation.[6] |
| Phase II (Recurrent GBM) | A randomized trial comparing 500 mg and 2000 mg doses showed a trend towards improved overall survival with the higher dose (9.9 months vs. 6.5 months).[7][8] Long-term follow-up continued to show a survival advantage for the 2000 mg dose.[8] |
| Phase II CORE Study (Newly Diagnosed GBM, Unmethylated MGMT) | This study investigated standard versus intensive cilengitide dosing with standard chemoradiotherapy. While there was a modest improvement in median overall survival in the standard cilengitide arm (16.3 months) compared to the control arm (13.4 months), the intensive arm did not show a further benefit (14.5 months).[9][10] |
| Phase III CENTRIC Study (Newly Diagnosed GBM, Methylated MGMT) | The addition of cilengitide to standard temozolomide (B1682018) chemoradiotherapy did not improve overall survival. The median overall survival was 26.3 months in both the cilengitide and control groups.[11] |
Experimental Protocols: A Look at the Methodologies
Understanding the design of the key clinical trials is crucial for interpreting their outcomes.
This compound Phase I Trial (NCT01313598)
The Phase I study of this compound was a dose-escalating trial in adult patients with progressive high-grade glioma and other advanced solid malignancies.[3][4] The primary objectives were to determine the recommended Phase II dose (RP2D) and to assess the safety and tolerability of continuous intravenous infusion.[3][4] A modified 3+3 dose-escalation design was used, with anticipated dose levels of 20, 40, 80, 160, 320, and 400 mg/day.[3][4] Pharmacokinetic and pharmacodynamic (CTX levels) assessments were also key components of the study.[3][4]
Cilengitide Phase III CENTRIC Trial (NCT00689221)
The CENTRIC study was a multicenter, randomized, open-label, phase 3 trial for patients with newly diagnosed glioblastoma and a methylated MGMT promoter.[11] Patients were randomized to receive either standard temozolomide chemoradiotherapy plus cilengitide (2000 mg intravenously twice weekly) or temozolomide chemoradiotherapy alone.[11] The primary endpoint was overall survival.[11]
Conclusion: Divergent Paths and Future Directions
The clinical journeys of this compound and Cilengitide illustrate the complexities of targeting integrins in cancer therapy. This compound, with its broad-spectrum inhibition, has demonstrated target engagement and a favorable safety profile in early trials, but has yet to show monotherapy efficacy.[3][4] Its potential may lie in combination therapies, possibly leveraging its immunomodulatory effects on the TGF-β pathway.[1][5]
Cilengitide, despite promising early-phase results in glioblastoma, ultimately failed to demonstrate a survival benefit in a large Phase III trial, leading to the discontinuation of its development for this indication.[11] The reasons for this failure are likely multifactorial and highlight the challenges of translating preclinical and early clinical signals into late-stage success.
For researchers and drug developers, the contrasting stories of this compound and Cilengitide offer valuable lessons. The broad-spectrum approach of this compound may hold advantages in overcoming resistance mechanisms, but requires further clinical validation. The more targeted approach of Cilengitide, while mechanistically sound, underscores the need for robust predictive biomarkers to identify patient populations most likely to benefit. Future research in the field of integrin inhibition will likely focus on refining patient selection strategies and exploring rational combination therapies to unlock the full potential of this therapeutic class.
References
- 1. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilengitide - Wikipedia [en.wikipedia.org]
- 7. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. End of the road: confounding results of the CORE trial terminate the arduous journey of cilengitide for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two cilengitide regimens in combination with standard treatment for patients with newly diagnosed glioblastoma and unmethylated MGMT gene promoter: results of the open-label, controlled, randomized phase II CORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cilengitide combined with standard treatment for patients with newly diagnosed glioblastoma with methylated MGMT promoter (CENTRIC EORTC 26071-22072 study): a multicentre, randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Differential Anti-Cancer Effects of GLPG0187: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GLPG0187, a potent small molecule integrin receptor antagonist, has emerged as a promising agent in the anti-cancer landscape. Its unique mechanism of action, which deviates from direct cytotoxicity, focuses on modulating the tumor microenvironment and inhibiting key processes in cancer progression. This guide provides a comprehensive comparison of this compound's effects across various cancer cell lines, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Tumor's Support System
This compound is a broad-spectrum inhibitor of several RGD (Arginine-Glycine-Aspartic acid)-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] These transmembrane receptors are pivotal in cell adhesion, migration, and signaling. By blocking these integrins, this compound disrupts the intricate communication between cancer cells and the extracellular matrix, thereby hindering their ability to invade surrounding tissues and metastasize to distant organs.[2][3]
A key signaling pathway targeted by this compound is the Transforming Growth Factor-beta (TGF-β) pathway.[1][2] TGF-β is a cytokine that, in the context of cancer, can promote immune evasion. This compound prevents the activation of latent TGF-β, subsequently inhibiting the downstream SMAD signaling cascade.[1][2] This action can lead to a reduction in the expression of immune checkpoint proteins like PD-L1, thereby rendering cancer cells more susceptible to immune-mediated killing.[1]
Comparative Efficacy Across Cancer Cell Lines
While this compound does not typically exhibit direct cytotoxic effects, its impact on different cancer cell lines is significant and varied. The following table summarizes the observed effects based on preclinical studies.
| Cancer Type | Cell Line(s) | Key Observed Effects of this compound | Reference(s) |
| Colorectal Cancer | HCT116 (WT and p53-/-) | - Minimal direct cytotoxicity.[1][2] - Sensitizes cancer cells to T-cell-mediated killing.[1][2] - Reduces cell adhesion.[1] - Inhibits TGF-β/SMAD signaling.[1][2] - Downregulates PD-L1 expression.[1] | [1][2] |
| Breast Cancer | MDA-MB-231, MCF10A-M4 | - Inhibits invasion and metastasis.[3] - Decreases TGF-β signaling.[3] - Suppresses the expression of mesenchymal markers.[3] | [3] |
| Prostate Cancer | PC-3M-Pro4/luc | - Suppresses epithelial-mesenchymal transition (EMT) and migration. - Reduces the size of the aldehyde dehydrogenase high subpopulation (cancer stem-like cells).[4] | [4] |
| Glioma | GL-261, SMA-560 | - Induces detachment and necrosis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Adhesion Assay
This assay evaluates the ability of this compound to interfere with the adhesion of cancer cells to the extracellular matrix.
Protocol:
-
Coat the wells of a 96-well plate with an extracellular matrix protein (e.g., fibronectin or vitronectin).
-
Pre-treat cancer cells with different concentrations of this compound or a vehicle control for a specified time.
-
Seed the pre-treated cells onto the coated wells and allow them to adhere for a defined period.
-
Wash the wells gently to remove non-adherent cells.
-
Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.
In Vitro Co-culture T-cell Killing Assay
This assay assesses the ability of this compound to enhance the killing of cancer cells by immune cells.
Protocol:
-
Label cancer cells with a fluorescent dye (e.g., Calcein AM) to distinguish them from immune cells.
-
Seed the labeled cancer cells in a 96-well plate.
-
Add immune cells (e.g., activated T-cells or natural killer cells) to the wells at a specific effector-to-target ratio.
-
Treat the co-culture with different concentrations of this compound or a vehicle control.
-
Incubate the plate for a predetermined time.
-
Measure the lysis of cancer cells by quantifying the release of the fluorescent dye into the supernatant or by imaging and counting the remaining viable cancer cells.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins to understand the effect of this compound on signaling pathways.
Protocol:
-
Treat cancer cells with this compound at various concentrations and for different durations.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-SMAD2, PD-L1, and a loading control like GAPDH or β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound inhibits integrin-mediated activation of TGF-β, blocking the SMAD pathway and reducing PD-L1 expression.
Caption: A generalized workflow for assessing the in vitro effects of this compound on cancer cell lines.
References
- 1. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating the Role of Specific Integrins in GLPG0187's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GLPG0187, a broad-spectrum integrin receptor antagonist, with other alternatives, supported by experimental data. It delves into the specific role of various integrin subtypes in the mechanism of action of this compound, offering detailed experimental protocols and visual summaries of key pathways and workflows.
Introduction to this compound
This compound is a small molecule, non-peptide integrin receptor antagonist (IRA) with demonstrated potential as an antineoplastic agent.[1] Its primary mechanism of action involves the inhibition of several Arg-Gly-Asp (RGD)-binding integrins, which are transmembrane glycoproteins crucial for cell adhesion, migration, and signaling.[1][2] These integrins are often overexpressed on the surface of tumor cells and tumor-associated endothelial cells, playing a critical role in tumor growth, angiogenesis, and metastasis.[1][3] this compound blocks the activity of at least six RGD-integrin subtypes, leading to the disruption of endothelial cell interactions and the prevention of tumor spread.[1][4]
Mechanism of Action: Targeting the Integrin-TGF-β Axis
This compound functions by binding to and blocking the ligand-binding site of several integrins, including αvβ1, αvβ3, αvβ5, αvβ6, α5β1, and αvβ8.[1][3][4][5] This competitive antagonism prevents the interaction of integrins with their extracellular matrix (ECM) ligands. A key consequence of this inhibition, particularly through the αvβ6 integrin, is the prevention of the activation of transforming growth factor-beta (TGF-β) from its latent form.[6][7] The activated TGF-β signaling pathway is known to promote immune evasion in cancer, in part by upregulating the expression of PD-L1 on tumor cells.[6] By blocking this pathway, this compound can reduce TGF-β signaling, decrease PD-L1 expression, and subsequently enhance the susceptibility of cancer cells to T-cell-mediated killing.[6][8]
Data Presentation: Quantitative Comparisons
Table 1: Binding Affinity of this compound for Target Integrins
The inhibitory potency of this compound has been quantified against a panel of RGD-binding integrins using solid-phase ligand-binding assays. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀), demonstrating a strong nanomolar affinity for multiple αv-class integrins.
| Integrin Subtype | IC₅₀ (nM) | Reference |
| αvβ1 | 1.3 | [4] |
| αvβ3 | 3.7 | [4] |
| αvβ5 | 2.0 | [4] |
| αvβ6 | 1.4 | [4] |
| αvβ8 | 1.2 | [4] |
| α5β1 | 7.7 | [4] |
Table 2: Comparison of this compound with Cilengitide
This compound offers a broader spectrum of activity and, for some targets, higher potency compared to other investigational integrin antagonists like Cilengitide.
| Feature | This compound | Cilengitide | Reference |
| Target Spectrum | αvβ1, αvβ3, αvβ5, αvβ6, α5β1, αvβ8 | αvβ3, αvβ5 | [2][9] |
| Affinity Profile | Strong nanomolar affinity across a broad panel | Selective for αvβ3 and αvβ5 | [2][9] |
| Chemical Class | Non-peptide small molecule | Cyclic pentapeptide | [3][9] |
| Clinical Outcome | Well-tolerated in Phase I; no monotherapy efficacy observed | Failed to show benefit in a Phase III trial for glioblastoma | [2][10] |
Table 3: Summary of Preclinical and Clinical Findings for this compound
| Experimental System | Key Findings | Reference |
| Colorectal Cancer Cells (In Vitro) | Inhibited cell adhesion; reduced PD-L1 expression; increased T-cell killing. | [6] |
| Breast Cancer Models (In Vitro & In Vivo) | Decreased TGF-β signaling; inhibited cell migration and metastasis in zebrafish and mouse models. | [3] |
| Prostate Cancer Cells (In Vitro) | Dose-dependently decreased cell adhesion and migration; significantly decreased proliferation. | [9] |
| Various Preclinical Models | Inhibited angiogenesis and osteoclastogenesis in vitro and in vivo. | [2][11] |
| Phase I Clinical Trial (Solid Tumors) | Well-tolerated with a dose-proportional pharmacokinetic profile; showed target engagement (decreased serum CTX); no significant monotherapy efficacy. | [2][10] |
Experimental Protocols
Solid-Phase Integrin Binding Assay
This assay is used to determine the IC₅₀ values of this compound for specific integrin subtypes.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with an ECM ligand specific for the integrin of interest (e.g., vitronectin for αvβ3, fibronectin for α5β1) and incubated overnight at 4°C.
-
Blocking: Plates are washed, and non-specific binding sites are blocked with a solution like bovine serum albumin (BSA).
-
Incubation: Purified integrin protein is pre-incubated with serial dilutions of this compound. This mixture is then added to the coated wells and incubated to allow integrin-ligand binding.
-
Detection: Unbound integrin is washed away. The bound integrin is detected using a primary antibody specific to the integrin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantification: A substrate for HRP is added, and the resulting colorimetric signal is measured using a plate reader. The signal is inversely proportional to the binding inhibition by this compound.
-
Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
In Vitro Cell Migration (Transwell) Assay
This assay validates the effect of this compound on the migratory capacity of cancer cells.
Methodology:
-
Chamber Setup: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The underside of the membrane is coated with an ECM protein to act as a chemoattractant.
-
Cell Seeding: Cancer cells are serum-starved, resuspended in a serum-free medium containing various concentrations of this compound or a vehicle control, and seeded into the upper chamber of the Transwell insert.
-
Incubation: The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum). The plate is incubated for a period (e.g., 6-24 hours) to allow cell migration through the membrane.
-
Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
Quantification: The membrane is excised and the dye is solubilized. The absorbance is measured with a spectrophotometer. Alternatively, the number of migrated cells can be counted in several microscopic fields.
-
Analysis: The number of migrated cells in the this compound-treated groups is compared to the vehicle control group to determine the extent of migration inhibition.
In Vivo Xenograft Mouse Model of Metastasis
This protocol assesses the efficacy of this compound in inhibiting tumor metastasis in a living organism.
Methodology:
-
Cell Preparation: A metastatic human cancer cell line (e.g., MDA-MB-231 for breast cancer) is cultured and harvested.[3]
-
Implantation: A specific number of cancer cells are injected into immunocompromised mice. The injection site determines the type of metastasis model (e.g., intracardiac injection for bone metastasis, tail vein injection for lung metastasis).
-
Treatment: Following cell injection, mice are randomly assigned to treatment groups. One group receives this compound (administered via an appropriate route, e.g., oral gavage or continuous infusion), and the control group receives a vehicle.[3] Treatment may be administered daily for several weeks.
-
Monitoring: The progression of metastasis is monitored using non-invasive imaging techniques like bioluminescence imaging (if using luciferase-expressing cells) or micro-CT for bone lesions.[3] Animal well-being and body weight are monitored regularly.
-
Endpoint Analysis: At the end of the study, mice are euthanized. Tumors and relevant organs (e.g., bones, lungs) are harvested.
-
Evaluation: The metastatic burden is quantified by measuring the bioluminescent signal, counting metastatic nodules, or through histological analysis of tissue sections. The results from the this compound-treated group are compared to the control group.
Logical Relationships and Downstream Effects
The inhibition of multiple integrins by this compound triggers a cascade of anti-cancer effects beyond the direct blockade of cell adhesion. By interfering with the crucial "outside-in" and "inside-out" signaling mediated by integrins, this compound disrupts several pathological processes simultaneously.
References
- 1. Facebook [cancer.gov]
- 2. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Integrin/TGF-β1 Inhibitor GLPG-0187 Blocks SARS-CoV-2 Delta and Omicron Pseudovirus Infection of Airway Epithelial Cells In Vitro, Which Could Attenuate Disease Severity [mdpi.com]
- 6. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. mdpi.com [mdpi.com]
- 10. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
A Comparative Guide to the In Vitro and In Vivo Potency of GLPG0187, a Pan-Integrin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of GLPG0187, a broad-spectrum integrin receptor antagonist. This compound has shown potential in preclinical studies as an anti-cancer agent due to its ability to inhibit multiple integrins involved in tumor growth, metastasis, and angiogenesis. This document presents supporting experimental data, detailed methodologies for key experiments, and a comparison with the alternative integrin inhibitor, cilengitide.
In Vitro Potency of this compound
This compound is a potent inhibitor of several RGD (Arginine-Glycine-Aspartic acid)-binding integrins. Its inhibitory activity has been quantified in various in vitro assays, demonstrating nanomolar efficacy.
Table 1: In Vitro Inhibitory Activity of this compound against Various Integrin Subtypes
| Integrin Subtype | IC50 (nM) | Reference |
| αvβ1 | 1.3 | [1][2] |
| αvβ3 | 3.7 | [2] |
| αvβ5 | 2.0 | [2] |
| αvβ6 | 1.4 | [2] |
| αvβ8 | 1.2 | [2] |
| α5β1 | 7.7 | [2] |
Functional Effects on Cancer Cells In Vitro
This compound has demonstrated a range of anti-cancer effects in various cancer cell lines. These include the inhibition of cell migration, induction of a more epithelial phenotype, and enhancement of immune cell-mediated killing.
In co-culture experiments with HCT-116 colorectal cancer cells and TALL-104 T-cells, this compound promoted a dose-dependent increase in cancer cell killing by the T-cells.[3] Notably, at a concentration of 2 µM, this compound showed some toxicity to T-cells.[3] In the absence of immune cells, this compound at 0.125 µM had no significant cytotoxic effect on the cancer cells.[3]
Treatment with this compound has also been shown to dose-dependently increase the E-cadherin/vimentin ratio in cancer cells, indicating a shift towards a less migratory, more epithelial phenotype.[1][2] Furthermore, it demonstrates a dose-dependent reduction in tumor cell migration.[1][2]
In Vivo Potency of this compound
Preclinical studies in mouse models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth and metastasis.
Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models
| Cancer Type | Model | Key Findings | Reference |
| Prostate Cancer | Mouse model of bone metastasis | Significantly inhibited the de novo formation and progression of bone metastases. | [4] |
| Breast Cancer | Mouse xenograft model | Inhibited the progression of bone metastasis. | [4] |
| Melanoma | Murine melanoma model | Downregulated PD-L1 expression in melanoma tissues. | [5] |
In a mouse model of prostate cancer bone metastasis, blocking αv-integrins with this compound markedly reduced metastatic tumor growth.[1][2] The bone tumor burden was significantly lower, and the number of bone metastases per mouse was significantly inhibited.[1][2] The progression of existing bone metastases and the formation of new ones were also significantly inhibited during the treatment period.[1][2]
A Phase I clinical trial in patients with advanced solid tumors showed that this compound was well-tolerated with a dose-proportional pharmacokinetic profile upon continuous infusion.[4][6] While the study showed signs of target engagement, as indicated by a decrease in serum CTX levels (a marker of bone resorption), continuous infusion of this compound as a monotherapy did not result in significant tumor responses.[4][6]
Comparison with Cilengitide
Cilengitide is another well-studied integrin inhibitor that primarily targets αvβ3 and αvβ5 integrins. It has been investigated in numerous clinical trials, particularly for glioblastoma.
Table 3: Comparison of In Vitro Potency of this compound and Cilengitide
| Feature | This compound | Cilengitide |
| Target Integrins | αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1 | αvβ3, αvβ5 |
| IC50 for αvβ3 | 3.7 nM | 3 - 40 nM (for αvβ3 and αvβ5) |
| IC50 for αvβ5 | 2.0 nM | 3 - 40 nM (for αvβ3 and αvβ5) |
| IC50 for B16 melanoma cells | Not reported | Time- and dose-dependent inhibition |
| IC50 for A375 melanoma cells | Not reported | Time- and dose-dependent inhibition |
Cilengitide's clinical development for glioblastoma was halted after a Phase III trial failed to show a significant survival benefit when added to standard chemoradiation. In contrast, this compound has a broader spectrum of integrin inhibition, which may offer a different therapeutic profile.[4]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of TGF-β Signaling
This compound's anti-cancer effects are, in part, mediated through the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway. Integrins, particularly αv integrins, play a crucial role in activating latent TGF-β. By blocking these integrins, this compound prevents the conversion of latent TGF-β to its active form, thereby inhibiting downstream signaling through SMAD proteins and reducing the expression of genes that promote tumor growth, invasion, and immune evasion, such as PD-L1.[3]
Caption: this compound inhibits TGF-β signaling by blocking integrin-mediated activation of latent TGF-β.
Experimental Workflow: In Vitro Co-culture Assay
The following diagram illustrates a typical workflow for an in vitro co-culture assay to evaluate the effect of this compound on immune cell-mediated cancer cell killing.
Caption: Workflow for an in vitro co-culture experiment to assess this compound's immunomodulatory effects.
Experimental Protocols
In Vitro Cell Migration Assay (Transwell Assay)
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest cells using trypsin and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of each well.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Add this compound at various concentrations to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
-
Analysis:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance at 570 nm, or count the number of migrated cells in several fields of view under a microscope.
-
In Vivo Tumor Metastasis Model (Xenograft)
-
Cell Preparation and Injection:
-
Harvest luciferase-expressing cancer cells and resuspend in PBS or a mixture of PBS and Matrigel.
-
For a spontaneous metastasis model, inject 1-2 x 10^6 cells orthotopically (e.g., into the mammary fat pad for breast cancer).
-
For an experimental metastasis model, inject 1 x 10^5 cells intravenously via the tail vein.
-
-
Treatment:
-
Once tumors are established (for orthotopic models) or after a set period (for intravenous models), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control systemically (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
-
Monitoring and Analysis:
-
Monitor tumor growth using calipers (for orthotopic models) and metastatic burden using bioluminescence imaging (e.g., IVIS) at regular intervals.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and harvest primary tumors and metastatic organs (e.g., lungs, bones).
-
Quantify metastatic lesions by ex vivo bioluminescence imaging or histological analysis.
-
This guide provides a summary of the available data on the potency of this compound. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that may benefit most from this broad-spectrum integrin inhibitor.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pharmacodynamic Biomarkers for GLPG0187: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacodynamic (PD) biomarkers for validating the biological activity of GLPG0187, a broad-spectrum integrin antagonist. Experimental data is presented to support the use of these biomarkers, and detailed methodologies for key experiments are outlined. This guide also includes a comparison with biomarkers used for cilengitide, another integrin antagonist, to offer a broader perspective for researchers in the field.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule integrin receptor antagonist that targets several RGD-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1] These integrins play a crucial role in cell adhesion, migration, and signaling, and their dysregulation is implicated in various diseases, including cancer. A key pathway modulated by this compound is the Transforming Growth Factor-beta (TGF-β) signaling cascade.[2][3] By inhibiting certain integrins, this compound can prevent the activation of latent TGF-β, thereby suppressing downstream signaling through SMAD proteins.[2][3] This mechanism underlies many of the anti-tumor and anti-fibrotic effects of the drug.
Key Pharmacodynamic Biomarkers for this compound
Several biomarkers have been utilized to assess the pharmacodynamic effects of this compound in both preclinical and clinical studies. These biomarkers provide evidence of target engagement and downstream pathway modulation.
C-terminal Telopeptide of Type I Collagen (CTX-I)
CTX-I is a marker of bone resorption. Since integrins are involved in osteoclast activity, inhibition of these receptors by this compound is expected to decrease bone turnover.[4]
Phosphorylated SMAD2 (pSMAD2)
As a central mediator of the TGF-β signaling pathway, the phosphorylation of SMAD2 at Ser465/467 is a direct indicator of pathway activation. Inhibition of TGF-β activation by this compound leads to a reduction in pSMAD2 levels.[2][3]
Programmed Death-Ligand 1 (PD-L1)
Recent studies have shown that this compound can downregulate the expression of PD-L1 on cancer cells, suggesting a potential role for this drug in modulating the tumor immune microenvironment.[2][5] This effect is thought to be mediated through the inhibition of the TGF-β pathway.[2]
Comparison of Pharmacodynamic Biomarkers: this compound vs. Cilengitide
To provide context for the validation of this compound's biomarkers, a comparison with those used for cilengitide, a selective αvβ3 and αvβ5 integrin inhibitor, is presented below.
| Biomarker | This compound | Cilengitide |
| Primary Mechanism | Broad-spectrum integrin inhibition, leading to reduced TGF-β signaling.[1][2][3] | Selective inhibition of αvβ3 and αvβ5 integrins, impacting angiogenesis and tumor cell invasion.[6] |
| Key PD Biomarkers | - CTX-I: A marker of bone resorption, its decrease indicates target engagement in bone.[4][7] - pSMAD2: A direct downstream marker of TGF-β pathway inhibition.[2][3] - PD-L1: A marker of immune modulation, its downregulation suggests an immunomodulatory effect.[2][5] | - pSMAD2: Also used as a marker of TGF-β pathway modulation.[8][9] - Angiogenic Factors (e.g., VEGF): Measured to assess the anti-angiogenic effects of the drug.[10] |
| Primary Assay Types | ELISA (CTX-I), Western Blot (pSMAD2, PD-L1).[2][7] | Immunohistochemistry (pSMAD2), ELISA/Protein Array (Angiogenic Factors).[8][11] |
| Clinical Validation | A decrease in serum CTX levels was observed in a Phase I study, indicating target engagement.[7] | Changes in pSMAD2 levels in tumor tissues have been evaluated in clinical trials.[8] Pharmacodynamic studies of serum angiogenic factors did not consistently correlate with clinical activity.[1] |
Experimental Protocols
Detailed methodologies for the key pharmacodynamic biomarker assays are provided below.
CTX-I Quantification by ELISA
This protocol is based on commercially available competitive ELISA kits.
Materials:
-
CTX-I ELISA Kit (e.g., Chondrex, Inc. Cat# 6033, Kamiya Biomedical Company Cat# KT-892)
-
Serum or plasma samples
-
Microplate reader
Procedure:
-
Sample Preparation: Collect blood samples and process to obtain serum or plasma. Store at -20°C or -80°C if not used immediately.[3] Dilute samples as per the kit instructions (e.g., 1:100).[2]
-
Standard Curve Preparation: Reconstitute the CTX-I standard and perform serial dilutions to create a standard curve (e.g., 8 - 500 ng/ml).[2]
-
Assay:
-
Add standards and diluted samples to the wells of the antibody-coated microplate.
-
Add the biotinylated CTX-I conjugate to all wells.
-
Incubate for the specified time (e.g., 2 hours at room temperature).[2]
-
Wash the plate multiple times with the provided wash buffer.
-
Add Streptavidin-Peroxidase conjugate and incubate (e.g., 30 minutes at room temperature).[2]
-
Wash the plate again.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of CTX-I in the samples by interpolating from the standard curve.
pSMAD2 (Ser465/467) Detection by Western Blot
Materials:
-
Cell or tissue lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody: Rabbit anti-Phospho-SMAD2 (Ser465/467) (e.g., Cell Signaling Technology, #3108)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Cell Culture: Treat cells with this compound for the desired time. Lyse cells in ice-cold RIPA buffer.[12]
-
Tissue: Homogenize tissue samples in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel.[13]
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSMAD2 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Normalize the pSMAD2 signal to a loading control (e.g., β-actin or total SMAD2).
-
PD-L1 Detection by Western Blot
Materials:
-
Cell lysates from cancer cell lines (e.g., HCT-116)
-
RIPA lysis buffer with protease inhibitors
-
Primary antibody: Rabbit anti-PD-L1 (e.g., Bioss, Cat# BS10159R)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Culture and treat colorectal cancer cells with this compound.
-
Lyse cells in RIPA buffer and determine protein concentration.[14]
-
-
SDS-PAGE and Transfer:
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[14]
-
-
Immunoblotting:
-
Detection:
-
Visualize bands using a chemiluminescent substrate.
-
Normalize to a loading control like β-actin.[14]
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits integrins, blocking TGF-β activation and downstream signaling.
Experimental Workflow for pSMAD2 Western Blot
Caption: Workflow for detecting pSMAD2 levels by Western blot analysis.
Logical Relationship of Biomarker Validation
Caption: Relationship between this compound action and corresponding biomarker validation.
References
- 1. assaygenie.com [assaygenie.com]
- 2. chondrex.com [chondrex.com]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) antibody (80427-2-RR) | Proteintech [ptglab.com]
- 6. Cilengitide: an RGD pentapeptide ανβ3 and ανβ5 integrin inhibitor in development for glioblastoma and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human C-terminal telopeptides of type I collagen (CTX-I) Elisa Kit – AFG Scientific [afgsci.com]
- 8. Cilengitide in newly diagnosed glioblastoma: biomarker expression and outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of angiogenic factors in serum by protein array in patients with renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-PD-1/PD-L1 therapy for colorectal cancer: Clinical implications and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Upregulation of Immune checkpoint PD-L1 in Colon cancer cell lines and activation of T cells by Leuconostoc mesenteroides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the downstream signaling of GLPG0187 and other integrin antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream signaling pathways affected by the broad-spectrum integrin antagonist GLPG0187 and other notable integrin antagonists, including cilengitide (B523762), abituzumab, natalizumab, and vedolizumab. The information is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Integrin Antagonism
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[1] Their signaling is crucial in a multitude of physiological and pathological processes, including cell proliferation, survival, migration, and angiogenesis.[1] Consequently, integrin antagonists have emerged as a promising class of therapeutics for various diseases, particularly cancer and inflammatory disorders.[2] These antagonists function by blocking the interaction between integrins and their ligands, thereby modulating downstream signaling cascades.[2] This guide focuses on a comparative analysis of the downstream effects of this compound, a small molecule inhibitor, and other key integrin antagonists.
Performance Comparison of Integrin Antagonists
The efficacy of integrin antagonists is determined by their binding affinity to specific integrin subtypes and their subsequent impact on downstream signaling pathways.
Binding Affinity and Specificity
The inhibitory concentrations (IC50) or effective concentrations (EC50) of this compound and other selected integrin antagonists for their target integrins are summarized in the table below. It is important to note that the nature of these values differs between small molecule inhibitors (like this compound and cilengitide) and monoclonal antibodies (abituzumab, natalizumab, and vedolizumab), with the former typically representing direct enzyme inhibition and the latter reflecting functional cell-binding or adhesion inhibition.
| Antagonist | Target Integrin(s) | IC50 / EC50 |
| This compound | αvβ1 | 1.3 nM[3][4] |
| αvβ3 | 3.7 nM[3] | |
| αvβ5 | 2.0 nM[3] | |
| αvβ6 | 1.4 nM[3] | |
| α5β1 | 7.7 nM[3] | |
| Cilengitide | αvβ3 | 0.6 - 40 nM[5][6] |
| αvβ5 | 8.4 - 79 nM[7][8] | |
| Abituzumab | αvβ3 | EC50: 4.5 ng/mL (for binding)[1] |
| Natalizumab | α4β1 | - |
| Vedolizumab | α4β7 | IC50: 20.65 - 51.85 ng/mL (for MAdCAM-1 adhesion)[9] |
Downstream Signaling Pathways
Integrin engagement triggers a cascade of intracellular signaling events that regulate key cellular functions. The following sections detail the impact of this compound and other antagonists on these pathways.
This compound
This compound is a broad-spectrum RGD-mimetic integrin antagonist that targets multiple αv and α5 integrins.[10] Its primary downstream effect is the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway.[11] Experimental evidence demonstrates that this compound treatment leads to a dose-dependent reduction in the phosphorylation of SMAD2 (pSMAD2), a key mediator of TGF-β signaling.[11] Additionally, this compound has been shown to significantly reduce the phosphorylation of Akt (pAkt) at Threonine 308, indicating an inhibitory effect on the PI3K/Akt survival pathway.[3]
Downstream signaling of this compound.
Cilengitide
Cilengitide is a cyclic RGD peptide that selectively inhibits αvβ3 and αvβ5 integrins.[5] Its downstream signaling effects primarily involve the inhibition of the Focal Adhesion Kinase (FAK), Src, and Akt pathways.[12] Studies have shown that cilengitide treatment leads to a reduction in the phosphorylation of FAK, Src, and Akt in various cell types, including glioma and endothelial cells.[12][13]
Downstream signaling of Cilengitide.
Abituzumab
Abituzumab is a humanized monoclonal antibody that targets the αv subunit of integrins, thereby blocking the function of multiple αv-containing integrins.[14] Its mechanism of action involves the inhibition of downstream signaling pathways, including FAK, Akt, and ERK.[1][14] Treatment with abituzumab has been shown to decrease the phosphorylation of FAK, Akt, and ERK in prostate cancer cells.[1]
Downstream signaling of Abituzumab.
Natalizumab
Natalizumab is a monoclonal antibody that targets the α4 subunit of integrins, primarily α4β1.[15] Its main mechanism of action is the blockade of leukocyte adhesion to endothelial cells and subsequent migration into tissues.[15] While its primary effect is on cell trafficking, some studies suggest that natalizumab can also induce downstream signaling events, leading to the phosphorylation of ERK and the production of pro-inflammatory cytokines in T-cells.[16]
Downstream signaling of Natalizumab.
Vedolizumab
Vedolizumab is a monoclonal antibody that specifically targets the α4β7 integrin, which is crucial for the trafficking of T-lymphocytes to the gut.[2] By blocking the interaction of α4β7 with its ligand, MAdCAM-1, on endothelial cells, vedolizumab reduces gut inflammation.[2][17] Its downstream effects are primarily on T-cell populations and cytokine signaling within the gut mucosa, leading to a reduction in pro-inflammatory Th2 and Th17 cells in patients who respond to therapy.[18]
Mechanism of action of Vedolizumab.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of these integrin antagonists are provided below.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a substrate coated with an extracellular matrix (ECM) protein, and the inhibitory effect of an antagonist on this process.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., fibronectin, vitronectin)
-
Cell line expressing the target integrin
-
Integrin antagonist (e.g., this compound)
-
Calcein-AM or other fluorescent cell viability dye
-
Assay buffer (e.g., PBS with Ca2+/Mg2+)
-
Plate reader with fluorescence capabilities
Protocol:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL fibronectin in PBS) and incubate overnight at 4°C.
-
Wash the wells with PBS to remove any unbound protein.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Harvest the cells and resuspend them in serum-free media.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Pre-incubate the cells with various concentrations of the integrin antagonist or vehicle control for 30 minutes at 37°C.
-
Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.
-
Gently wash the wells with assay buffer to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of cell adhesion relative to the vehicle control.
Transwell Migration Assay
This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant, and the inhibitory effect of an antagonist on this process.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
24-well companion plates
-
Chemoattractant (e.g., FBS, specific growth factors)
-
Cell line of interest
-
Integrin antagonist
-
Serum-free media
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Protocol:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add media containing a chemoattractant to the lower chamber of the wells.
-
Harvest and resuspend the cells in serum-free media.
-
Pre-incubate the cells with the integrin antagonist or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C for a period sufficient for cell migration (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view using a microscope.
-
Express the results as the percentage of migration relative to the control.
Western Blotting for Phosphorylated Signaling Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates, providing a measure of the activation state of signaling pathways.
Materials:
-
Cell line of interest
-
Integrin antagonist
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the protein of interest, e.g., anti-pFAK, anti-FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells to the desired confluency and treat with the integrin antagonist or vehicle control for the specified time.
-
Lyse the cells on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein as a loading control.
-
Quantify the band intensities using densitometry software and express the level of the phosphorylated protein relative to the total protein.
Conclusion
This comparative analysis highlights the distinct and overlapping downstream signaling effects of this compound and other key integrin antagonists. This compound demonstrates broad-spectrum activity with a notable impact on the TGF-β and PI3K/Akt pathways. In contrast, other antagonists exhibit more targeted effects on specific integrin subtypes and their associated signaling cascades. The provided experimental data and protocols offer a framework for the continued investigation and development of these promising therapeutic agents. Researchers are encouraged to consider the specific integrin expression profiles and dominant signaling pathways in their models of interest when selecting an appropriate antagonist for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vedolizumab blocks α4β7 integrin-mediated T cell adhesion to MAdCAM-1 in microscopic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Abituzumab Overview - Creative Biolabs [creativebiolabs.net]
- 15. How Natalizumab Binds and Antagonizes α4 Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Anti-Integrin Treatment With Vedolizumab on Immune Pathways and Cytokines in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Promise and Pitfalls of Integrin Inhibition: Evaluating the Clinical Translatability of GLPG0187
For researchers, scientists, and drug development professionals, the journey of a drug from preclinical promise to clinical reality is often fraught with challenges. This guide provides a comprehensive comparison of the preclinical findings of GLPG0187, a broad-spectrum integrin inhibitor, with its initial clinical trial results and the performance of other integrin-targeting agents. By objectively presenting the available data, this guide aims to illuminate the complexities of translating preclinical observations into effective cancer therapies.
This compound is a small molecule antagonist of several RGD-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] These cell adhesion molecules are crucial players in tumor progression, mediating processes such as angiogenesis, metastasis, and immune evasion.[1][3] Preclinical studies have demonstrated the potential of this compound to disrupt these processes, offering a compelling rationale for its clinical development. However, the history of integrin inhibitors in oncology has been marked by notable failures, underscoring the importance of a critical evaluation of new candidates.
Preclinical Performance of this compound
In vitro and in vivo preclinical studies have painted a promising picture of this compound's anti-cancer activity. A key mechanism of action is its ability to interfere with the transforming growth factor-beta (TGF-β) signaling pathway.[1][4] By blocking integrin-mediated activation of latent TGF-β, this compound can downregulate downstream effectors like pSMAD2, a key signaling node in this pathway.[4][5] This disruption of TGF-β signaling has been shown to have several downstream effects, including the downregulation of the immune checkpoint ligand PD-L1 on cancer cells, potentially rendering them more susceptible to T-cell-mediated killing.[1]
Key Preclinical Findings:
-
Inhibition of Cell Adhesion and Migration: this compound has been shown to disrupt the adhesion of cancer cells to the extracellular matrix.[1]
-
Sensitization to Immune-Mediated Killing: Co-culture experiments with colorectal cancer cells (HCT116) and T-cells (TALL-104) demonstrated that this compound can enhance T-cell-mediated killing of cancer cells.[1][6]
-
Modulation of the Tumor Microenvironment: By inhibiting TGF-β signaling, this compound has the potential to alter the immunosuppressive tumor microenvironment.[4]
Caption: Proposed mechanism of action for this compound.
Clinical Translation: The Phase I Study
A Phase I dose-escalation study (NCT01313598) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.[7][8]
Key Clinical Findings:
-
Safety and Tolerability: this compound was generally well-tolerated, with no dose-limiting toxicities observed up to the highest tested dose of 400 mg/day administered by continuous intravenous infusion. The most common side effects were fatigue and skin-related adverse events.[7][8]
-
Pharmacokinetics: The drug exhibited a short half-life, and continuous infusion resulted in dose-proportional plasma concentrations.[7][8]
-
Pharmacodynamics: A decrease in serum levels of C-terminal telopeptide of type I collagen (CTX), a biomarker of bone resorption, suggested target engagement even at the lowest doses.[7]
-
Efficacy: Disappointingly, single-agent this compound failed to demonstrate any objective tumor responses in this study.[7][8]
Caption: Workflow of the this compound Phase I clinical trial.
Comparative Landscape: this compound vs. Other Integrin Inhibitors
The clinical development of this compound must be viewed in the context of other integrin inhibitors, most notably cilengitide (B523762) and abituzumab.
| Feature | This compound | Cilengitide | Abituzumab |
| Molecule Type | Small molecule | Cyclic pentapeptide | Humanized monoclonal antibody |
| Primary Targets | αvβ1, αvβ3, αvβ5, αvβ6, α5β1[1][2] | αvβ3, αvβ5[3] | Pan-αv integrins[9] |
| Preclinical Rationale | Inhibition of TGF-β signaling, anti-metastatic, pro-immune[1][4] | Anti-angiogenic, anti-invasive[10] | Inhibition of cell adhesion and migration[6] |
| Phase I Outcome | Well-tolerated, target engagement, no monotherapy efficacy[7][8] | Well-tolerated[10] | Activity in prostate cancer with bone metastases[11] |
| Phase II/III Outcome | Not yet conducted | Failed to improve survival in Phase III for glioblastoma[12] | Did not significantly extend PFS in Phase II for metastatic castration-resistant prostate cancer[2][10] |
| Status | Development appears to have stalled | Discontinued for oncology | Development for oncology appears to have stalled |
Experimental Protocols
In Vitro Co-culture of HCT116 and TALL-104 Cells
-
Cell Lines: HCT116 (human colorectal carcinoma) and TALL-104 (human T-cell leukemia) were utilized.[1][13]
-
Labeling: HCT116 cells were labeled with a blue fluorescent dye (CMAC) and TALL-104 cells with a green fluorescent dye (CMFDA) for visualization.[13]
-
Co-culture Setup: Labeled HCT116 and TALL-104 cells were co-cultured at a 1:1 ratio.[13]
-
Treatment: Various concentrations of this compound were added to the co-cultures.[1][14]
-
Analysis: Cell viability and killing of cancer cells were assessed using fluorescence microscopy and flow cytometry.[1][14]
Western Blot for pSMAD2
-
Cell Lysates: HCT116 p53-/- cells were treated with varying doses of this compound (e.g., 1 µM, 2 µM, 4 µM, 6 µM, and 8 µM) for 24 hours before lysis.[13]
-
Protein Quantification: Protein concentration in the lysates was determined to ensure equal loading.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane was incubated with a primary antibody specific for phosphorylated SMAD2 (pSMAD2) and a loading control antibody (e.g., RAN).[13][15]
-
Detection: A secondary antibody conjugated to a detection enzyme was used, and the protein bands were visualized. The intensity of the pSMAD2 band was normalized to the loading control.[13]
Conclusion: A Sobering Reality and Future Directions
The preclinical data for this compound were compelling, suggesting a multifaceted anti-cancer agent with the potential to overcome immune evasion. However, the lack of single-agent efficacy in the Phase I trial highlights a significant disconnect between the preclinical models and the clinical reality in patients with advanced, heavily pre-treated cancers. This translational failure is not unique to this compound and has been a recurring theme in the development of integrin inhibitors.
The disappointing results of cilengitide in large-scale clinical trials further temper enthusiasm for this class of drugs as monotherapy. While abituzumab showed some activity on bone lesions, it failed to improve progression-free survival in prostate cancer.[2]
Several factors could contribute to this preclinical-to-clinical gap, including:
-
Complexity of the Tumor Microenvironment: The in vitro and even in vivo preclinical models may not fully recapitulate the intricate and highly immunosuppressive microenvironment of human tumors.
-
Patient Heterogeneity: The broad inclusion criteria of early-phase trials may mask potential efficacy in specific patient subpopulations.
-
Redundancy of Signaling Pathways: Cancer cells may have or develop alternative pathways to compensate for the inhibition of integrin signaling.
Future development of integrin inhibitors like this compound will likely require a more nuanced approach. Combination strategies, for instance with immune checkpoint inhibitors, could be a promising avenue to explore, given the preclinical evidence of this compound's ability to modulate the immune response. Furthermore, the identification of predictive biomarkers to select patients who are most likely to benefit from integrin-targeted therapies will be crucial for any future clinical success. The story of this compound serves as a valuable case study in the arduous process of cancer drug development, emphasizing the need for robust preclinical models and intelligent clinical trial design to bridge the gap between scientific promise and patient benefit.
References
- 1. Two cilengitide regimens in combination with standard treatment for patients with newly diagnosed glioblastoma and unmethylated MGMT gene promoter: results of the open-label, controlled, randomized phase II CORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. UCLA Metastatic Castration-Resistant Prostate Cancer Clinical Trials for 2025 — Los Angeles [ucla.clinicaltrials.researcherprofiles.org]
- 4. Cilengitide in patients with recurrent glioblastoma: the results of NABTC 03-02, a phase II trial with measures of treatment delivery - ProQuest [proquest.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Randomized phase II study of cilengitide, an integrin-targeting arginine-glycine-aspartic acid peptide, in recurrent glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Effect on Bone Lesions of Targeting Integrins: Randomized Phase II Trial of Abituzumab in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UCSD Metastatic Castration-Resistant Prostate Cancer Clinical Trials for 2025 — San Diego [clinicaltrials.ucsd.edu]
- 12. End of the road: confounding results of the CORE trial terminate the arduous journey of cilengitide for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for GLPG0187: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling GLPG0187 must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential information on the proper disposal of this compound, a potent integrin receptor antagonist.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. Key data for this compound are summarized below.
| Property | Value |
| Chemical Name | 3-[[2,5-Dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-1-piperidinyl]-4-pyrimidinyl]amino]-N-[(4-methoxyphenyl)sulfonyl]-L-alanine |
| CAS Number | 1320346-97-1[1] |
| Molecular Formula | C₂₉H₃₇N₇O₅S[1][2] |
| Molecular Weight | 595.71 g/mol [1] |
| Solubility | Soluble to 10 mM in DMSO[1] |
| Storage | Store at -20°C[1] |
Hazard Profile and Safety Precautions
This compound is a potent bioactive compound and should be handled with care. A safety data sheet for a similar toxic compound indicates the following hazards:
Due to these potential hazards, appropriate personal protective equipment (PPE), including lab coats, safety goggles, and gloves, should be worn at all times when handling this compound. All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory. The following protocol outlines the general steps for the proper disposal of this compound.
1. Waste Identification and Segregation:
- Treat all forms of this compound (pure compound, solutions, contaminated labware) as hazardous waste.
- Do not mix this compound waste with other waste streams unless they are chemically compatible and your institution's waste management plan allows it.[4] Incompatible wastes, when mixed, can react violently or release flammable or toxic gases.[1]
- Segregate waste into clearly defined categories such as:
- Solid Waste: Unused or expired this compound powder, contaminated gloves, weigh boats, and absorbent paper.[5]
- Liquid Waste: Solutions containing this compound, including experimental remainders and solvent rinses.
- Sharps Waste: Contaminated needles, syringes, and pipette tips.
2. Waste Container Selection and Labeling:
- Use only approved, chemically compatible, and leak-proof containers for waste collection.[2][6] The original container may be used if it is in good condition.[1]
- Ensure containers have secure, screw-on caps (B75204) to prevent leakage.[6]
- Label each waste container clearly with the words "Hazardous Waste."[2]
- The label must include:
- The full chemical name: "this compound" (avoiding abbreviations).[2]
- The approximate concentration and quantity of the waste.
- The date when waste was first added to the container.
- The name of the principal investigator or research group.
3. Waste Accumulation and Storage:
- Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[7]
- Keep waste containers closed at all times, except when adding waste.[1][2][6]
- Provide secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks or spills.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]
4. Disposal Procedure:
- DO NOT dispose of this compound down the drain or in the regular trash.[2] This compound is not suitable for sewer or landfill disposal.
- Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for your hazardous waste.[2]
- Follow all institutional procedures for waste pickup, including any specific forms or online requests.
- The waste will be transported by a licensed hazardous waste contractor for proper disposal at an approved facility, likely through incineration or other specialized treatment methods.[3]
5. Empty Container Disposal:
- A container that held this compound is still considered hazardous waste.
- For a container to be considered "empty" and disposable as regular waste, it must be triple-rinsed with a suitable solvent.[2][7]
- The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[2]
- After triple-rinsing, deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling GLPG0187
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling GLPG0187 to ensure that the appropriate level of PPE is utilized. The required PPE will vary depending on the specific laboratory procedure and the physical form of the compound being handled.
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified fume hood. - Disposable solid-front lab coat with tight-fitting cuffs. - Double nitrile gloves. - Safety goggles (if not using a full-face respirator). | Minimizes the risk of inhaling aerosolized potent powder and prevents skin and eye contact.[1] |
| Solution Preparation and Handling | - Certified chemical fume hood. - Standard lab coat. - Single pair of nitrile gloves. - Safety glasses with side shields. | Reduces the risk of inhalation of vapors and protects against accidental splashes of the solution.[1][2][3] |
Safe Handling and Operational Plan
A systematic approach to handling this compound from receipt to disposal is essential to maintain a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The solid compound is typically stored at -20°C for long-term stability.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazards.
Engineering Controls
-
Ventilation: All work with solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.[1]
-
Containment: For handling larger quantities of the powder, consider using a glove box or other containment workstation.
General Handling Practices
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow your institution's established procedures for cleaning up potent compounds.
Disposal Plan
As the specific hazards of this compound are not fully characterized, all waste generated should be treated as hazardous waste.
-
Solid Waste: Collect all contaminated disposable items, such as gloves, pipette tips, and weighing paper, in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing this compound in a sealed and appropriately labeled waste container. Do not dispose of this compound down the drain.[5][6]
-
Disposal Vendor: All this compound waste must be disposed of through your institution's certified hazardous waste management program.
Detailed Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 595.71 g/mol ) in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes
Procedure
-
Preparation: Allow the vial containing the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculation of Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 595.71 g/mol × 1000 mg/g = 5.9571 mg
-
-
Weighing the Compound: In a chemical fume hood, carefully weigh out approximately 5.96 mg of this compound on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM in DMSO), date of preparation, and your initials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light, as recommended for long-term stability.
Visualized Workflow for Safe Handling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
